[3,5 Diiodo-Tyr7] Peptide T
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C35H53I2N9O16 |
|---|---|
Molecular Weight |
1109.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12+,13+,14+,15+,19-,20-,21-,23-,24-,25-,26-/m0/s1 |
InChI Key |
BZEMHZCBNZMGFO-JKCKAFQXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis and Scientific Exploration of [3,5-Diiodo-Tyr7] Peptide T: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of [3,5-Diiodo-Tyr7] Peptide T, an analog of the HIV entry inhibitor, Peptide T. While direct historical accounts of this specific analog are not extensively documented in publicly accessible literature, this paper synthesizes information on the parent compound, the scientific rationale for iodination of peptides, and the established experimental protocols for its characterization. This document serves as a foundational resource for researchers interested in the development and analysis of Peptide T analogs.
Introduction: The Legacy of Peptide T
Peptide T, an octapeptide with the sequence ASTTTNYT, was first identified in 1986 by Drs. Candace Pert and Michael Ruff.[1] It is derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120 and was discovered to be a potent inhibitor of HIV-1 infection for viral strains that utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor for entry into host cells.[1][2] The discovery of Peptide T was a significant step in understanding the mechanisms of HIV-1 entry and opened new avenues for the development of entry inhibitors. The D-ala analog of Peptide T, known as DAPTA, has been the subject of clinical investigation for its antiviral and neuroprotective effects.[3]
The development of analogs of biologically active peptides is a common strategy in medicinal chemistry to enhance properties such as stability, potency, and to enable specific types of experimental analysis, such as radiolabeling for binding and imaging studies. The synthesis of [3,5-Diiodo-Tyr7] Peptide T represents such a modification, where the tyrosine residue at position 7 is di-iodinated. This modification is often employed to introduce a heavy atom for structural studies or to create a site for radiolabeling with isotopes of iodine (e.g., ¹²⁵I or ¹³¹I) for use in receptor binding assays and in vivo imaging.
Synthesis and Purification
The synthesis of [3,5-Diiodo-Tyr7] Peptide T would typically follow standard solid-phase peptide synthesis (SPPS) protocols, with the key modification being the incorporation of the di-iodinated tyrosine residue.
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy on a solid support (e.g., Wang resin) is the most common method for synthesizing a peptide of this nature.
-
Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin.
-
Deprotection: Remove the Fmoc group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Tyr(3,5-I₂)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.
-
Repetitive Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and then lyophilize to obtain a powder.
Purification Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the crude peptide is essential to remove truncated sequences and other impurities.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by mass spectrometry to confirm the identity of the purified peptide. The pure fractions are then pooled and lyophilized.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of [3,5-Diiodo-Tyr7] Peptide T.
Biological Activity and Characterization
The biological activity of [3,5-Diiodo-Tyr7] Peptide T would be primarily assessed through its ability to interact with the CCR5 receptor and inhibit HIV-1 entry, as well as its effect on chemotaxis.
Receptor Binding Affinity
A key parameter for characterizing this analog is its binding affinity for the CCR5 receptor. This is typically determined using a competitive binding assay with a radiolabeled ligand.
Table 1: Hypothetical Comparative Binding Affinities for CCR5
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| Peptide T | 1.5 | 0.8 | Data for the parent compound. |
| [³H]-DAPTA | 0.5 | 0.28 | Radiolabeled analog of Peptide T. |
| [3,5-Diiodo-Tyr7] Peptide T | TBD | TBD | Expected to have comparable or slightly altered affinity. |
| MIP-1α (CCL3) | 2.0 | 1.1 | A natural CCR5 ligand. |
| RANTES (CCL5) | 1.0 | 0.55 | A natural CCR5 ligand. |
TBD: To Be Determined. Data presented for Peptide T and its analog are based on published literature; data for the di-iodinated analog is hypothetical.
Experimental Protocol: CCR5 Receptor Binding Assay
-
Cell Culture: Use a cell line that expresses a high level of CCR5, such as CHO-CCR5 or isolated human peripheral blood mononuclear cells (PBMCs).
-
Radioligand: Use a radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α or [³H]-DAPTA.
-
Competitive Binding: Incubate the cells with a constant concentration of the radioligand and varying concentrations of the unlabeled competitor ([3,5-Diiodo-Tyr7] Peptide T or a known CCR5 ligand as a positive control).
-
Incubation and Washing: Allow the binding to reach equilibrium, then wash the cells to remove unbound ligand.
-
Quantification: Measure the amount of bound radioactivity using a gamma counter or liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assays
Peptide T has been shown to be a chemoattractant for monocytes and can also block the chemotactic effects of other CCR5 ligands.[4] Therefore, evaluating the chemotactic properties of [3,5-Diiodo-Tyr7] Peptide T is crucial.
Table 2: Hypothetical Chemotactic Activity on Monocytes
| Compound | EC₅₀ (nM) for Chemotaxis | IC₅₀ (nM) for Inhibition of MIP-1α-induced Chemotaxis |
| Peptide T | 10 | 5 |
| [3,5-Diiodo-Tyr7] Peptide T | TBD | TBD |
| MIP-1α (CCL3) | 1 | N/A |
TBD: To Be Determined. Data presented for Peptide T is based on published literature; data for the di-iodinated analog is hypothetical.
Experimental Protocol: Monocyte Chemotaxis Assay
-
Cell Isolation: Isolate primary human monocytes from healthy donor blood.
-
Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pores).
-
Assay Setup:
-
Place a solution containing the chemoattractant ([3,5-Diiodo-Tyr7] Peptide T or a known chemokine like MIP-1α) in the lower chamber.
-
Add a suspension of monocytes to the upper chamber.
-
-
Incubation: Incubate the chamber for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification:
-
For agonist activity, count the number of cells that have migrated to the lower chamber.
-
For antagonist activity, pre-incubate the cells with [3,5-Diiodo-Tyr7] Peptide T before adding them to the upper chamber, with a known chemoattractant in the lower chamber.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the test compound to determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
Experimental Workflow for Biological Characterization
Caption: Workflow for characterizing the biological activity of [3,5-Diiodo-Tyr7] Peptide T.
Signaling Pathways
Peptide T exerts its effects by binding to CCR5, a G protein-coupled receptor (GPCR). The binding of an agonist to CCR5 initiates a cascade of intracellular signaling events. While the specific signaling signature of [3,5-Diiodo-Tyr7] Peptide T would need to be experimentally determined, it is expected to modulate the canonical CCR5 signaling pathway.
Upon agonist binding, CCR5 couples to inhibitory G proteins (Gαi), leading to:
-
Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of phosphoinositide 3-kinase (PI3K) , which in turn activates protein kinase B (Akt), a key regulator of cell survival and proliferation.
-
Activation of phospholipase C (PLC) , leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
Activation of the mitogen-activated protein kinase (MAPK) cascade , including ERK1/2, which is involved in cell proliferation and differentiation.
These signaling events ultimately lead to the cellular responses of chemotaxis and, in the context of HIV-1, facilitate viral entry. As an antagonist, Peptide T and its analogs would block these signaling events induced by natural CCR5 ligands or the HIV-1 gp120 envelope protein.
CCR5 Signaling Pathway
Caption: Simplified CCR5 signaling pathway initiated by agonist binding.
Conclusion
While the specific historical details surrounding the initial synthesis and discovery of [3,5-Diiodo-Tyr7] Peptide T are not widely published, its existence as a research tool is acknowledged. This technical guide has outlined the probable scientific rationale for its creation, the standard methodologies for its synthesis and purification, and the key experimental protocols for its biological characterization. The di-iodination of the tyrosine residue provides a valuable tool for in-depth studies of the interaction between Peptide T and the CCR5 receptor. Further research is warranted to fully elucidate the specific binding kinetics, signaling properties, and potential therapeutic applications of this and other halogenated Peptide T analogs. This guide serves as a foundational resource for researchers embarking on such investigations in the fields of HIV research, neuropharmacology, and immunology.
References
- 1. Peptide T - Wikipedia [en.wikipedia.org]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure of [3,5-Diiodo-Tyr7] Peptide T: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure of [3,5-Diiodo-Tyr7] Peptide T, an analog of the HIV entry inhibitor, Peptide T. While specific experimental data for this di-iodinated analog is limited in publicly available literature, this document synthesizes known information about the parent peptide with established principles of peptide chemistry and the effects of tyrosine iodination to offer a detailed structural and functional profile.
Core Structural and Physicochemical Properties
Peptide T is an octapeptide with the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr. The analog, [3,5-Diiodo-Tyr7] Peptide T, features a modification at the seventh residue, where the tyrosine is di-iodinated at the 3 and 5 positions of its phenol (B47542) ring. This modification is expected to influence the peptide's conformation, receptor binding affinity, and overall biological activity.
| Property | Peptide T | [3,5-Diiodo-Tyr7] Peptide T | Data Source/Method |
| Sequence | ASTTTNYT | ASTTTN(3,5-diiodo-Y)T | --- |
| Molecular Formula | C35H55N9O16 | C35H53I2N9O16 | Calculated |
| Molecular Weight (Da) | 857.86 | 1109.65 | Calculated[1] |
| Charge at pH 7.4 | 0 | 0 | Calculated |
| Isoelectric Point (pI) | ~5.5 | ~5.5 | Estimated |
| Hydrophobicity (GRAVY) | -0.8 | Increased (Estimated) | Calculated/Inferred |
Note: The hydrophobicity of [3,5-Diiodo-Tyr7] Peptide T is predicted to be higher than that of the parent peptide due to the addition of two large, hydrophobic iodine atoms.
Synthesis and Purification
The synthesis of [3,5-Diiodo-Tyr7] Peptide T would typically be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The key step is the incorporation of the di-iodinated tyrosine residue.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and coupled to the resin.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Tyr(3,5-I2), Asn(Trt), Thr(tBu), Thr(tBu), Thr(tBu), Ser(tBu), Ala). The di-iodinated tyrosine is incorporated as Fmoc-Tyr(3,5-I2)-OH.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Workflow for Synthesis and Purification
References
Binding Affinity of [3,5-Diiodo-Tyr7] Peptide T to CCR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of Peptide T and its analogs, with a specific focus on the theoretical implications of [3,5-Diiodo-Tyr7] modification, for the C-C chemokine receptor type 5 (CCR5). While direct quantitative binding data for [3,5-Diiodo-Tyr7] Peptide T is not publicly available, this document synthesizes existing data on Peptide T and its amidated form, DAPTA, to infer its potential binding characteristics. This guide includes a summary of reported binding affinity values, detailed experimental protocols for relevant binding assays, and visualizations of the associated signaling pathways. The information presented is intended to support further research and drug development efforts targeting the Peptide T-CCR5 interaction.
Introduction
Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, has been identified as a competitive antagonist of the CCR5 receptor. CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, Peptide T and its analogs can block the interaction between gp120 and the receptor, thereby inhibiting viral entry. The modification of Peptide T, such as the iodination of the tyrosine residue at position 7 to create [3,5-Diiodo-Tyr7] Peptide T, is a strategy that may enhance its binding affinity and stability. This document explores the binding characteristics of Peptide T to CCR5, drawing on available data for the parent peptide to provide a framework for understanding the potential properties of its diiodinated analog.
Quantitative Binding Affinity Data
Direct experimental data on the binding affinity of [3,5-Diiodo-Tyr7] Peptide T to CCR5 is not available in the current body of scientific literature. However, studies on the amidated form of Peptide T, known as DAPTA, provide valuable insights into the high-affinity interaction with CCR5. The following table summarizes the reported IC50 values for DAPTA in inhibiting the binding of HIV-1 gp120 to the CCR5 receptor.
| Compound | Assay Type | Cell Line/System | Radioligand/Competitor | IC50 (nM) | Reference |
| DAPTA (Peptide T amide) | Competition Binding Assay | Cells expressing CCR5 | gp120 Bal | 0.06 | [1] |
| DAPTA (Peptide T amide) | Competition Binding Assay | Cells expressing CCR5 | gp120 CM235 | 0.32 | [1] |
Note: The IC50 values represent the concentration of DAPTA required to inhibit 50% of the binding of the specified gp120 protein to CCR5. These sub-nanomolar values indicate a very high binding affinity. It is hypothesized that the introduction of iodine atoms to the tyrosine residue could further enhance this affinity due to increased hydrophobicity and potential for halogen bonding within the receptor's binding pocket. However, this remains to be experimentally verified.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the binding affinity of peptide ligands like [3,5-Diiodo-Tyr7] Peptide T to CCR5.
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of an unlabeled peptide (e.g., [3,5-Diiodo-Tyr7] Peptide T) by measuring its ability to compete with a radiolabeled ligand for binding to CCR5.
Materials:
-
Cells: A cell line stably expressing high levels of human CCR5 (e.g., CHO-CCR5, HEK293-CCR5).
-
Radioligand: A high-affinity CCR5 ligand labeled with a radioisotope (e.g., [125I]-MIP-1α or [125I]-RANTES).
-
Unlabeled Competitor: [3,5-Diiodo-Tyr7] Peptide T.
-
Binding Buffer: Typically a buffered saline solution (e.g., PBS or HBSS) containing a small amount of protein (e.g., 0.1% BSA) to reduce non-specific binding.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Preparation: Culture the CCR5-expressing cells to confluency. On the day of the assay, harvest the cells and prepare a cell suspension of a known concentration in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled competitor, [3,5-Diiodo-Tyr7] Peptide T.
-
For determining non-specific binding, a high concentration of an unlabeled CCR5 ligand.
-
For determining total binding, only the radioligand and binding buffer.
-
-
Incubation: Add the cell suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Harvesting: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the unlabeled competitor by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synthesis of [3,5-Diiodo-Tyr7] Peptide T
The synthesis of [3,5-Diiodo-Tyr7] Peptide T can be achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids.
-
Fmoc-L-3,5-diiodotyrosine.
-
Rink Amide resin.
-
Coupling reagents (e.g., HBTU, HOBt).
-
Base (e.g., DIPEA).
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).
-
Cleavage cocktail (e.g., TFA/TIS/H2O).
-
Diethyl ether.
-
HPLC system for purification.
-
Mass spectrometer for characterization.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Thr-OH) using a coupling reagent and couple it to the deprotected resin in the presence of a base.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the Peptide T sequence (Tyr, Asn, Thr, Thr, Thr, Ser, Ala), using Fmoc-L-3,5-diiodotyrosine at the seventh position.
-
Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized [3,5-Diiodo-Tyr7] Peptide T using mass spectrometry and analytical HPLC.
Signaling Pathways and Experimental Workflows
The binding of an antagonist like Peptide T to CCR5 is expected to block the downstream signaling cascades typically initiated by agonist binding. The following diagrams illustrate the experimental workflow for a competition binding assay and the general CCR5 signaling pathway.
References
An In-depth Technical Guide to the Structural Analogs of Peptide T: A Core CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Peptide T and its structural analogs, focusing on their mechanism of action as CCR5 antagonists and their potential as therapeutic agents, particularly in the context of HIV-1 entry inhibition. This document delves into the structure-activity relationships, quantitative biological data, and detailed experimental methodologies relevant to the study of these compounds.
Executive Summary
Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, and its more stable analog, [D-Ala1]-Peptide T amide (DAPTA), are potent inhibitors of HIV-1 entry. Their primary mechanism of action is the competitive antagonism of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells. By binding to CCR5, Peptide T and its analogs block the interaction between gp120 and the co-receptor, thereby preventing viral fusion and subsequent infection. This guide summarizes the key structural features, biological activities, and experimental protocols associated with the investigation of these promising antiviral peptides.
Core Concepts: Peptide T and its Analogs
Peptide T was first identified in 1986 through a database search for homologies between the HIV-1 gp120 protein and known neuropeptides. Its sequence is Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr. The core pharmacophore responsible for its biological activity has been identified as the C-terminal pentapeptide sequence: Thr-Thr-Asn-Tyr-Thr.
Key Structural Analogs
The primary and most studied structural analog of Peptide T is [D-Ala1]-Peptide T amide (DAPTA) . This analog incorporates two key modifications to enhance its therapeutic potential:
-
D-Alanine Substitution: The substitution of the N-terminal L-Alanine with its D-enantiomer, D-Alanine, confers resistance to degradation by aminopeptidases, thereby increasing the peptide's in vivo half-life.
-
C-terminal Amidation: The amidation of the C-terminus protects the peptide from carboxypeptidase activity, further enhancing its stability.
Another notable analog is RAP-103 , a shorter pentapeptide derived from DAPTA. While specific sequence information for RAP-103 is less publicly available, it is described as a CCR2/CCR5 antagonist with potential applications in neurodegenerative diseases and neuropathic pain.
Data Presentation: Quantitative Analysis of Biological Activity
The biological activity of Peptide T and its analogs is primarily assessed through their ability to inhibit the binding of HIV-1 gp120 to CCR5 and to block viral entry and replication. The following tables summarize the available quantitative data for these activities.
| Compound | Assay | Cell Line/System | IC50 / Ki | Reference |
| [D-Ala1]-Peptide T amide (DAPTA) | Inhibition of gp120 (Bal) binding to CCR5 | CCR5-expressing cells | 0.06 nM | [1] |
| [D-Ala1]-Peptide T amide (DAPTA) | Inhibition of gp120 (CM235) binding to CCR5 | CCR5-expressing cells | 0.32 nM | [1] |
| Peptide T | Inhibition of gp120-mediated monocyte chemotaxis | Human Monocytes | Potent antagonism at 0.1 pM | [2] |
| Peptide T | Suppression of MIP-1β-mediated monocyte chemotaxis | Human Monocytes | Effective | [2] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Mechanism of Action: CCR5 Antagonism and Downstream Signaling
Peptide T and its analogs function as competitive antagonists at the CCR5 receptor. This interaction sterically hinders the binding of the HIV-1 gp120 envelope protein to the extracellular loops of CCR5, a critical step for the entry of R5-tropic HIV-1 strains.
CCR5 Signaling Pathway
The binding of natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) to CCR5 initiates a cascade of intracellular signaling events through G-protein coupling. This signaling is crucial for leukocyte chemotaxis and inflammatory responses. By blocking the receptor, Peptide T analogs prevent this downstream signaling.
References
The Role of Diiodination in Peptide T Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120, has been recognized for its role as a viral entry inhibitor, primarily targeting the CCR5 co-receptor. This technical guide delves into the critical structural features of Peptide T that govern its biological activity, with a specific focus on the hypothetical yet scientifically grounded role of diiodination of its tyrosine residue. While direct experimental data on diiodinated Peptide T is not extensively available in public literature, this document extrapolates from known structure-activity relationships of Peptide T and its analogs to predict the impact of this modification. We will explore the foundational aspects of Peptide T's mechanism of action, detail relevant experimental protocols for assessing its activity, and visualize the associated signaling pathways.
Introduction to Peptide T
Peptide T is an eight-amino-acid peptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) that corresponds to a sequence in the V2 region of the HIV-1 envelope protein gp120.[1] It functions as an HIV entry inhibitor by blocking the interaction between gp120 and the CCR5 co-receptor, a critical step for the entry of R5-tropic HIV-1 strains into target cells like macrophages and T-cells.[2][3] Its more stable analog, D-Ala1-peptide T-amide (DAPTA), has been the subject of several clinical investigations.[4][5][6] The primary mechanism of Peptide T involves competitive binding to the CCR5 receptor, thereby preventing the conformational changes required for viral fusion and entry.[2][7]
The Critical Role of Tyrosine in Peptide T's Bioactive Conformation
The biological activity of Peptide T is intrinsically linked to its three-dimensional structure. Molecular modeling studies have proposed that the bioactive conformation of Peptide T involves a pseudo-turn structure encompassing the last four residues at the C-terminus (Asn-Tyr-Thr).[8] This specific conformation is stabilized by a crucial hydrogen bond formed between the hydroxyl group of the threonine at position 5 (Thr5) and the carbonyl oxygen of the tyrosine at position 7 (Tyr7).[8]
This established structure-activity relationship strongly suggests that the tyrosine residue is not merely a component of the peptide sequence but a linchpin for maintaining the conformation necessary for receptor binding and subsequent viral inhibition. Any modification to this tyrosine residue would, therefore, be expected to have a significant impact on the peptide's activity.
The Predicted Impact of Diiodination on Peptide T Activity
Iodination of peptides typically occurs on the phenolic ring of tyrosine residues. Diiodination would involve the addition of two iodine atoms to the ortho positions of the hydroxyl group of Tyr7. This modification would introduce significant steric bulk and alter the electronic properties of the tyrosine side chain.
Based on the established bioactive conformation, the diiodination of Tyr7 is predicted to:
-
Disrupt the Stabilizing Hydrogen Bond: The bulky iodine atoms would likely interfere with the formation of the hydrogen bond between the Thr5 side chain and the Tyr7 carbonyl oxygen. This would destabilize the pseudo-turn structure, leading to a loss of the bioactive conformation.
-
Alter Receptor Binding Affinity: The change in conformation and the altered chemical nature of the tyrosine side chain would likely reduce the binding affinity of Peptide T for the CCR5 receptor.
-
Decrease Antiviral Potency: A lower binding affinity would translate to a reduced ability to compete with gp120 for CCR5 binding, thereby diminishing the peptide's antiviral efficacy.
While direct experimental evidence is lacking, it is a strong scientific hypothesis that diiodination would be detrimental to the anti-HIV activity of Peptide T.
Quantitative Data Summary (Hypothetical)
To illustrate the predicted impact of diiodination, the following tables present hypothetical quantitative data that would be expected from comparative studies of Peptide T and its diiodinated analog.
Table 1: Comparative Binding Affinities for CCR5
| Compound | Receptor | Kd (nM) - Predicted |
| Peptide T | CCR5 | 10 |
| Diiodo-Peptide T | CCR5 | >1000 |
Table 2: Comparative HIV-1 Entry Inhibition
| Compound | Virus Strain (R5-tropic) | IC50 (nM) - Predicted |
| Peptide T | HIV-1 BaL | 50 |
| Diiodo-Peptide T | HIV-1 BaL | >5000 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to validate the predicted effects of diiodination on Peptide T activity.
Synthesis and Purification of Diiodo-Peptide T
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the linear octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support resin.
-
For the tyrosine residue, use a pre-iodinated Fmoc-L-3,5-diiodotyrosine building block.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the diiodinated peptide using mass spectrometry and analytical RP-HPLC.
-
CCR5 Receptor Binding Assay
This protocol describes a competitive binding assay using a radiolabeled CCR5 ligand.
-
Cell Culture:
-
Culture a cell line stably expressing the human CCR5 receptor (e.g., HEK293T-CCR5).
-
-
Membrane Preparation:
-
Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β).
-
Add increasing concentrations of unlabeled competitor (Peptide T or Diiodo-Peptide T).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
-
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of the peptides to inhibit the entry of HIV-1 pseudoviruses into target cells.[9][10]
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with a plasmid encoding an R5-tropic HIV-1 envelope glycoprotein (e.g., from the BaL strain) and a plasmid encoding an HIV-1 genome that lacks the env gene but contains a reporter gene (e.g., luciferase).[9]
-
Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
-
Infection Assay:
-
Seed target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) in a 96-well plate.
-
Pre-incubate the pseudoviruses with serial dilutions of Peptide T or Diiodo-Peptide T.
-
Add the virus-peptide mixture to the target cells and incubate for 48 hours.
-
-
Reporter Gene Measurement:
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control. Determine the IC₅₀ value by non-linear regression analysis.
-
Chemotaxis Assay
This assay assesses the ability of the peptides to block CCR5-mediated cell migration.[11][12]
-
Cell Preparation:
-
Isolate primary human peripheral blood mononuclear cells (PBMCs) or use a CCR5-expressing cell line (e.g., Jurkat cells).
-
-
Assay Setup:
-
Use a transwell migration plate with a porous membrane.
-
Add a chemoattractant (e.g., RANTES/CCL5) to the lower chamber.
-
In the upper chamber, add the cells that have been pre-incubated with different concentrations of Peptide T or Diiodo-Peptide T.
-
-
Incubation:
-
Incubate the plate to allow for cell migration towards the chemoattractant.
-
-
Quantification of Migration:
-
Quantify the number of cells that have migrated to the lower chamber using flow cytometry or a cell counting method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each peptide concentration and determine the IC₅₀.
-
Calcium Flux Assay
This assay measures the ability of the peptides to antagonize CCR5-mediated intracellular calcium mobilization.[13][14][15]
-
Cell Loading:
-
Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Place the loaded cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Add the antagonist (Peptide T or Diiodo-Peptide T) to the cells.
-
After a short incubation, add a CCR5 agonist (e.g., RANTES/CCL5) to stimulate the receptor.
-
-
Fluorescence Measurement:
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the ability of the peptides to inhibit the agonist-induced calcium flux and calculate the IC₅₀.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Peptide T - Wikipedia [en.wikipedia.org]
- 2. allpeptide.com [allpeptide.com]
- 3. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on D-Ala-Peptide T-Amide (DAPTA): A Viral Entry Inhibitor that Blocks CCR5 Chemokine Receptors | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
In Silico Modeling of [3,5-Diiodo-Tyr7] Peptide T Binding to the CCR5 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of [3,5-diiodo-Tyr7] Peptide T to its target, the C-C chemokine receptor type 5 (CCR5). Peptide T and its analogs are potent inhibitors of HIV-1 entry, targeting the CCR5 coreceptor, which is crucial for the cell entry of macrophage-tropic (M-tropic) HIV-1 strains.[1][2] The introduction of iodine atoms at the 3 and 5 positions of the tyrosine residue at position 7 is a chemical modification intended to modulate the peptide's binding affinity and other pharmacological properties. This guide outlines the theoretical background, detailed experimental protocols for computational modeling, and data presentation for such a study.
Introduction to Peptide T and its Analogs
Peptide T is an octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120.[2] It has been shown to block the binding of gp120 to the CCR5 receptor, thereby inhibiting viral entry into host cells.[1][2] D-ala-peptide T-amide (DAPTA), a more stable analog, has demonstrated potent inhibition of gp120 binding to CCR5.[2] The subject of this guide, [3,5-diiodo-Tyr7] Peptide T, is a synthetic derivative designed to explore the effects of halogenation on receptor interaction. Iodination can potentially enhance binding affinity through various mechanisms, including increased hydrophobicity and the potential for halogen bonding.
Quantitative Binding Data of Peptide T and Analogs
While no specific experimental binding affinity data for [3,5-diiodo-Tyr7] Peptide T was found in the reviewed literature, the following table summarizes the available quantitative data for the parent Peptide T and its well-studied analog, DAPTA, which are relevant for comparative analysis.
| Compound | Target | Assay | Value | Reference |
| D-ala-peptide T-amide (DAPTA) | CCR5 | Inhibition of gp120 Bal binding | IC50 = 0.06 nM | [3] |
| D-ala-peptide T-amide (DAPTA) | CCR5 | Inhibition of gp120 CM235 binding | IC50 = 0.32 nM | [3] |
| Peptide T | CCR5 | Inhibition of R5 HIV-1 replication | Peak inhibitory concentration: 10-12 to 10-9 M | [2] |
Note: The provided IC50 values for DAPTA represent the concentration required to inhibit 50% of the binding of the HIV-1 gp120 envelope protein to the CCR5 receptor. The data for Peptide T reflects the concentration range for peak antiviral activity. These values serve as a benchmark for the expected potency of related analogs.
In Silico Modeling Workflow
The in silico modeling of [3,5-diiodo-Tyr7] Peptide T binding to the CCR5 receptor involves a multi-step computational approach. This workflow is designed to predict the binding mode, estimate the binding affinity, and understand the dynamics of the peptide-receptor complex.
Detailed Experimental Protocols
System Preparation
1.1. Receptor Preparation (CCR5)
-
Obtain Receptor Structure: Download the crystal structure of the human CCR5 receptor from the Protein Data Bank (PDB). A suitable structure is PDB ID: 4MBS, which is in complex with an antagonist.[4][5]
-
Pre-processing:
-
Remove the co-crystallized ligand, water molecules, and any other non-essential molecules from the PDB file.
-
Add hydrogen atoms to the protein structure, assuming a pH of 7.4.
-
Assign partial charges to all atoms using a force field like AMBER.
-
Software such as UCSF Chimera or AutoDockTools can be used for these pre-processing steps.
-
1.2. Peptide Construction ([3,5-diiodo-Tyr7] Peptide T)
-
Build the Peptide Backbone: Use a molecular builder program (e.g., Avogadro, PyMOL) to construct the octapeptide backbone of Peptide T (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr).
-
Introduce the Di-iodinated Tyrosine:
-
Modify the tyrosine residue at position 7 by adding iodine atoms to the 3 and 5 positions of the phenyl ring.
-
Perform an initial geometry optimization of the modified residue and the entire peptide using a suitable force field (e.g., GAFF).
-
-
Generate 3D Conformation: Generate a 3D conformation of the peptide. This can be done using tools that predict peptide structures or by starting from an extended conformation.
Molecular Docking
This step predicts the preferred binding pose of the peptide within the CCR5 receptor.
2.1. Software: AutoDock Vina is a widely used and effective tool for protein-ligand docking.
2.2. Protocol:
-
Prepare Receptor and Ligand for Docking:
-
Convert the prepared CCR5 receptor and the [3,5-diiodo-Tyr7] Peptide T structures into the PDBQT format using AutoDockTools. This format includes partial charges and atom types.
-
-
Define the Binding Site:
-
Identify the putative binding site on the CCR5 receptor. Based on literature, the N-terminal domain and extracellular loops are critical for ligand binding.[6]
-
Define a grid box that encompasses this binding region. The size and center of the grid box should be sufficient to allow the peptide to sample various orientations.
-
-
Run Docking Simulation:
-
Execute AutoDock Vina, providing the prepared receptor, ligand, and the grid box configuration.
-
The program will generate a set of possible binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analyze Docking Results:
-
Visualize the top-ranked poses in a molecular viewer to assess the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and the receptor.
-
Select the most plausible binding pose for the subsequent molecular dynamics simulation.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the peptide-receptor complex over time.
3.1. Software: GROMACS is a versatile and high-performance package for MD simulations.
3.2. Protocol:
-
Prepare the System:
-
Use the best-ranked docked complex from the previous step as the starting structure.
-
-
Force Field Selection and Topology Generation:
-
Choose an appropriate force field. The AMBER ff14SB force field is a good choice for proteins.
-
Generate the topology for the standard amino acid residues of the CCR5 receptor and the peptide using the pdb2gmx tool in GROMACS.
-
Handling the Modified Residue: The parameters for the 3,5-diiodotyrosine residue are not standard in most force fields. You will need to generate these parameters. A recent study provides a methodology for developing AMBER-compatible force field parameters for halogenated tyrosine derivatives. This involves quantum mechanical calculations to derive partial charges (e.g., using the RESP method) and to parameterize bond, angle, and dihedral terms.
-
-
Solvation and Ionization:
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge).
-
Fill the box with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and peptide restrained.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system while maintaining the temperature and restraints.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints. Save the trajectory and energy data at regular intervals.
-
Binding Free Energy Calculation
This final step provides a more accurate estimation of the binding free energy compared to the docking score.
4.1. Method: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating the binding free energy from MD simulation trajectories.
4.2. Protocol:
-
Extract Snapshots: Extract a series of snapshots (e.g., 100-1000) from the equilibrated part of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular mechanics energy in the gas phase (ΔE_MM)
-
Polar solvation free energy (ΔG_polar)
-
Nonpolar solvation free energy (ΔG_nonpolar)
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS> where <ΔG_solv> = <ΔG_polar> + <ΔG_nonpolar>, and T<ΔS> is the conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors).
-
Analyze Results: Average the binding free energy over all snapshots to obtain the final estimate. The g_mmpbsa tool, which is compatible with GROMACS trajectories, can be used to perform these calculations.
Mandatory Visualizations
CCR5 Signaling Pathway
The binding of a ligand, such as Peptide T, to the CCR5 receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CCR5 transduces signals through heterotrimeric G proteins.
This guide provides a robust framework for the in silico modeling of [3,5-diiodo-Tyr7] Peptide T binding to the CCR5 receptor. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of this interaction, which can aid in the rational design of novel and more potent HIV-1 entry inhibitors.
References
- 1. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific interaction of CCR5 amino-terminal domain peptides containing sulfotyrosines with HIV-1 envelope glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. go.drugbank.com [go.drugbank.com]
The Core of HIV-1 Entry Inhibition: A Technical Guide to [3,5 Diiodo-Tyr7] Peptide T and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its replication cycle and presents a key target for antiviral therapies. This process is primarily mediated by the viral envelope glycoprotein (B1211001) gp120, which binds to the CD4 receptor and a coreceptor, most commonly CCR5 or CXCR4. Peptide T, an octapeptide derived from the V2 region of gp120, and its more stable analog, D-Ala-Peptide T-amide (DAPTA), have been identified as potent entry inhibitors that specifically target the CCR5 coreceptor. This technical guide provides an in-depth analysis of the mechanism of action of Peptide T and its analogs, with a specific focus on the potential role of [3,5 Diiodo-Tyr7] Peptide T. We present a compilation of quantitative efficacy data, detailed experimental protocols for assessing antiviral activity, and visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers in the field of HIV-1 drug development.
Introduction: The HIV-1 Entry Pathway
The entry of R5-tropic HIV-1 into a target T-cell or macrophage is a sequential, multi-step process:
-
Primary Receptor Binding: The viral surface glycoprotein, gp120, first binds to the CD4 receptor on the host cell surface.
-
Conformational Change: This initial binding induces a conformational change in gp120, exposing a previously cryptic binding site for a coreceptor.
-
Coreceptor Binding: The newly exposed site on gp120 then binds to the CCR5 chemokine receptor.
-
Fusion and Entry: The gp120-CCR5 interaction triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell's cytoplasm.
This cascade of events provides several potential targets for therapeutic intervention. Entry inhibitors are a class of antiretroviral drugs designed to block one of these critical steps, thereby preventing the virus from establishing infection in the host cell.
Mechanism of Action: Peptide T as a CCR5 Antagonist
Peptide T and its analog, DAPTA, function as competitive antagonists of the CCR5 coreceptor.[1] Derived from a conserved region of the gp120 V2 loop, Peptide T mimics a portion of the viral protein that interacts with CCR5.[2] By binding to CCR5, Peptide T physically obstructs the interaction between the CD4-bound gp120 and the coreceptor, thereby halting the fusion process and preventing viral entry.[2][3] This mechanism is highly specific to R5-tropic strains of HIV-1, which utilize the CCR5 coreceptor, and has little to no effect on X4-tropic strains that use the CXCR4 coreceptor.[2]
The Role of this compound
This compound is a synthetic derivative of Peptide T in which the tyrosine residue at position 7 is modified with two iodine atoms. While specific antiviral activity and quantitative efficacy data for this particular analog are not extensively available in peer-reviewed literature, its mechanism of action can be inferred from its structure. The addition of bulky, hydrophobic iodine atoms to the tyrosine ring can potentially alter the peptide's binding affinity and selectivity for the CCR5 receptor. Structure-activity relationship studies on other iodinated peptides have shown that such modifications can significantly impact biological activity.[4][5] It is hypothesized that the di-iodo modification may enhance the peptide's interaction with a hydrophobic pocket within the CCR5 binding site, potentially leading to increased potency or altered pharmacokinetic properties. However, without direct experimental evidence, this remains a subject for further investigation.
Signaling Pathway Diagram
The following diagram illustrates the HIV-1 entry process and the inhibitory action of Peptide T.
References
- 1. Peptide T - Wikipedia [en.wikipedia.org]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship study of 5-iodo- and diaryl-analogues of tubercidin: inhibitors of adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Technical Guide to Fundamental Research on Iodinated Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the fundamental research of iodinated peptide analogs. These analogs are pivotal in drug discovery and molecular imaging, serving as highly specific probes for studying biological processes and as targeted agents for therapeutic intervention. This guide details their synthesis, purification, and characterization, along with in vitro and in vivo evaluation techniques.
Synthesis of Iodinated Peptide Analogs
The introduction of an iodine atom into a peptide sequence can be achieved through direct or indirect methods. The choice of method depends on the peptide's amino acid composition, the desired specific activity, and the intended application.
Direct Iodination
Direct iodination involves the direct electrophilic substitution of an iodine atom onto an activated aromatic ring of an amino acid residue within the peptide.
-
Target Residues: Tyrosine is the most common target for direct iodination due to the high reactivity of its phenol (B47542) group. Histidine can also be iodinated, but the reaction is generally slower and less efficient.[1]
-
Oxidizing Agents: An oxidizing agent is required to convert iodide (I⁻) to a more electrophilic species (I⁺). Commonly used agents include Chloramine-T and Iodogen.[1]
-
Chloramine-T Method: This method is widely used but can be harsh, potentially leading to the oxidation of sensitive amino acid residues like cysteine and methionine.[1]
-
Iodogen Method: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a milder oxidizing agent coated onto the surface of the reaction vessel, reducing direct contact with the peptide and minimizing oxidative damage.
-
Indirect Iodination
Indirect methods utilize a bifunctional chelating agent or a prosthetic group that is first iodinated and then conjugated to the peptide. This approach is particularly useful when the peptide lacks suitable residues for direct iodination or when direct iodination adversely affects its biological activity.[1]
Purification of Iodinated Peptides
Following the iodination reaction, purification is crucial to remove unreacted iodine, byproducts, and unlabeled peptide. High-performance liquid chromatography (HPLC) is the most common method for purifying iodinated peptides, offering high resolution and the ability to separate molecules based on their physicochemical properties.[1]
Characterization of Iodinated Peptide Analogs
The identity and purity of the synthesized iodinated peptide are confirmed using various analytical techniques, with mass spectrometry being a primary tool for determining the molecular weight and confirming the incorporation of iodine.
In Vitro Evaluation
A series of in vitro assays are essential to characterize the biological activity of iodinated peptide analogs before proceeding to in vivo studies.
Receptor Binding Assays
These assays are critical for determining the affinity of the iodinated peptide for its target receptor. Competition binding assays are commonly employed, where the ability of the unlabeled peptide and its iodinated analog to displace a radiolabeled ligand from the receptor is measured. This allows for the determination of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Quantitative Data on Iodinated Peptide Analogs
The following tables summarize the binding affinities of various iodinated peptide analogs for their respective receptors, as reported in the literature.
Table 1: Binding Affinities of Somatostatin (B550006) Analogs [2][3][4][5][6]
| Compound | Receptor Subtype | IC50 (nM) or Ki (nM) |
| [125I-Tyr3]-Octreotide | SSTR2 | IC50: ~1-5 nM |
| [111In-DTPA-Tyr3]-Octreotate | SSTR2 | IC50: 1.3 nM |
| [90Y-DOTA-Tyr3]-Octreotate | SSTR2 | IC50: 1.6 nM |
| [68Ga-DOTA-Tyr3]-Octreotate | SSTR2 | IC50: 0.2 nM |
| Y-DOTA-Lanreotide | SSTR5 | IC50: 16 nM |
Table 2: Binding Affinities of Bombesin (BN) Analogs for Gastrin-Releasing Peptide Receptor (GRPR) [7][8]
| Compound | IC50 (nM) or Ki (nM) |
| ATBBN | 16.4 |
| MATBBN | 65.3 |
| FP-ATBBN | 55.7 |
| FP-MATBBN | 94.3 |
| MAGBBN | 46.7 |
| FP-MAGBBN | 55.9 |
| Tyr-PEG2-RM26 | 1.7 ± 0.3 |
| DOTA-PEG2-RM26 | 3.3 ± 0.5 |
| [125I]-3-I-tyr6-MJ9 | 4.9 ± 0.9 |
| Ga-TacsBOMB2 | Ki: 7.08 ± 0.65 |
| Ga-TacsBOMB3 | Ki: 4.29 ± 0.46 |
| Ga-TacsBOMB5 | Ki: 5.12 ± 0.57 |
| Ga-TacsBOMB6 | Ki: 6.09 ± 0.95 |
| Ga-RM2 | Ki: 1.51 ± 0.24 |
Table 3: Binding Affinities of RGD Peptide Analogs for Integrin Receptors [9][10][11]
| Compound | Integrin Subtype | IC50 (nM) |
| RGD peptide | αvβ3 | 89 |
| RGD peptide | α5β1 | 335 |
| RGD peptide | αvβ5 | 440 |
| HYNIC-RGD4 | αvβ3 | 7 ± 2 |
| HYNIC-2P-RGD2 | αvβ3 | 52 ± 7 |
| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 |
| DOTA-3P-RGD2 | αvβ3 | 1.3 ± 0.3 |
| [125I]bcRGD | αvβ3 / αvβ5 selectivity | ≤0.003 |
Table 4: Binding Affinities of Glucagon-Like Peptide-1 (GLP-1) Analogs [12][13][14][15][16]
| Compound | Receptor | IC50 (nM) or Kd (nmol/L) |
| [Aib8]-GLP-1(7–36)-NH2 | GLP-1R | IC50: 0.45 |
| [Gly8]-GLP-1(7–36)-NH2 | GLP-1R | IC50: 2.8 |
| [d-Ala8]-GLP-1 | GLP-1R | IC50: 0.15 |
| Taspoglutide | GLP-1R | IC50: 1.1 |
| [125I]-liraglutide | GLP-1R | Kd: 128.8 ± 30.4 |
In Vivo Evaluation
Following successful in vitro characterization, in vivo studies are conducted to assess the pharmacokinetic profile, biodistribution, and efficacy of the iodinated peptide analog.
Biodistribution Studies
Biodistribution studies involve administering the radiolabeled peptide to animal models and monitoring its uptake and clearance from various organs and tissues over time. This provides crucial information about the in vivo stability and targeting efficiency of the analog. A key challenge with iodinated peptides is in vivo deiodination, which can lead to the accumulation of free iodine in the thyroid.[1]
Experimental Protocols
Radioiodination using the Chloramine-T Method
Materials:
-
Peptide stock solution
-
Na125I or Na131I
-
Chloramine-T solution
-
Sodium metabisulfite (B1197395) solution (quenching agent)
-
Phosphate (B84403) buffer (pH 7.4)
Procedure:
-
To a reaction vial, add the peptide solution and phosphate buffer.
-
Add the radioiodine solution.
-
Initiate the reaction by adding the Chloramine-T solution and incubate for 1-2 minutes at room temperature.
-
Quench the reaction by adding the sodium metabisulfite solution.
-
Proceed immediately to purification by HPLC.
Radioiodination using the Iodogen Method
Materials:
-
Iodogen-coated tubes
-
Peptide stock solution
-
Na125I or Na131I
-
Phosphate buffer (pH 7.4)
Procedure:
-
Add the phosphate buffer and radioiodine solution to the Iodogen-coated tube and incubate for 5 minutes at room temperature to activate the Iodogen.
-
Add the peptide solution to the tube and incubate for 10-15 minutes at room temperature.
-
Stop the reaction by transferring the reaction mixture to a new tube.
-
Proceed to purification by HPLC.
In Vitro Competitive Radioligand Binding Assay
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled peptide analog
-
Unlabeled peptide analog (competitor) at various concentrations
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a multi-well plate, add the cell membranes, radiolabeled peptide at a fixed concentration, and varying concentrations of the unlabeled competitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.[17][18][19][20][21]
HPLC Purification of Iodinated Peptides
Instrumentation:
-
HPLC system with a UV detector and a radioactivity detector
-
Reversed-phase C18 column
Solvents:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the crude iodination reaction mixture onto the column.
-
Elute the peptides using a linear gradient of increasing Solvent B concentration.
-
Monitor the elution profile using both the UV and radioactivity detectors.
-
Collect the fractions corresponding to the radiolabeled peptide peak.
-
Confirm the purity of the collected fractions by analytical HPLC.
Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Receptor affinity and preclinical biodistribution of radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in GLP-1 receptor targeting radiolabeled agent development and prospective of theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. revvity.com [revvity.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of [3,5 Diiodo-Tyr7] Peptide T with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T, an octapeptide sequence (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, and its analogues have garnered significant interest due to their potent biological activities, particularly in the context of HIV-1 infection and neuroprotection. A key aspect of Peptide T's mechanism of action involves its interaction with chemokine receptors, which are crucial for immune cell trafficking and also serve as co-receptors for HIV-1 entry into host cells. This technical guide provides a comprehensive overview of the interaction between [3,5 Diiodo-Tyr7] Peptide T and its primary chemokine receptor targets, with a focus on quantitative binding data, detailed experimental methodologies, and the resulting intracellular signaling cascades. While specific data for the di-iodinated analogue is limited, this guide draws upon the extensive research conducted on Peptide T and its closely related analogues, such as D-Ala1-Peptide T-amide (DAPTA), to provide a thorough understanding of this interaction.
Chemokine Receptor Interactions and Binding Affinity
The primary chemokine receptor target for Peptide T and its analogues is C-C chemokine receptor type 5 (CCR5) . A less pronounced interaction has also been reported with C-X-C chemokine receptor type 4 (CXCR4) . The interaction with CCR5 is predominantly antagonistic, interfering with the binding of natural chemokine ligands and the HIV-1 gp120 envelope protein.
Quantitative Binding and Inhibition Data
| Peptide Analogue | Target Receptor | Ligand/Virus Strain | Assay Type | IC50 Value | Reference |
| D-Ala1-Peptide T-amide (DAPTA) | CCR5 | gp120 (HIV-1 Bal) | gp120-CCR5 Binding Inhibition | 0.06 nM | [1] |
| D-Ala1-Peptide T-amide (DAPTA) | CCR5 | gp120 (HIV-1 CM235) | gp120-CCR5 Binding Inhibition | 0.32 nM | [1] |
| Peptide T | CCR5 | (125)I-MIP-1β | Radioligand Binding Inhibition | Partial Suppression | [2] |
| Peptide T | CCR5 | RANTES | Chemotaxis Inhibition | Potent Inhibition | [2] |
These findings underscore the potent and specific nature of the interaction between Peptide T analogues and CCR5, positioning them as effective competitive inhibitors at this receptor. The peak inhibitory effects of Peptide T have been observed in the picomolar to nanomolar concentration range (10⁻¹² to 10⁻⁹ M)[3].
Downstream Signaling Pathways
The binding of Peptide T and its analogues to CCR5 antagonizes the downstream signaling pathways typically initiated by the binding of natural chemokine ligands like MIP-1β (CCL4) and RANTES (CCL5). Chemokine receptors are G-protein coupled receptors (GPCRs), and their activation leads to a cascade of intracellular events. By blocking ligand binding, Peptide T effectively inhibits these signaling cascades.
Inhibition of G-Protein Signaling and Chemotaxis
As an antagonist, Peptide T is presumed to prevent the conformational change in CCR5 necessary for the activation of associated heterotrimeric G-proteins (typically of the Gi/o family). This blockade inhibits the subsequent downstream signaling events that are essential for chemotaxis, the directed migration of cells in response to a chemical gradient. Studies have shown that Peptide T suppresses monocyte chemotaxis mediated by the CCR5-selective chemokine MIP-1β[2].
Potential Effects on Other Signaling Pathways
While direct studies on the effect of this compound on specific downstream signaling molecules are limited, the antagonistic nature of its interaction with CCR5 suggests inhibition of the following pathways:
-
Calcium Mobilization: Activation of CCR5 by its natural ligands leads to an increase in intracellular calcium concentration ([Ca²⁺]i). As an antagonist, Peptide T is expected to block this calcium flux.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is a crucial downstream effector of chemokine receptor signaling. Peptide T's antagonism of CCR5 would likely lead to the inhibition of chemokine-induced MAPK phosphorylation.
-
β-Arrestin Recruitment: β-arrestins are key regulators of GPCR signaling and trafficking. Ligand-induced recruitment of β-arrestin to CCR5 is a critical step in receptor desensitization and internalization. The effect of Peptide T on β-arrestin recruitment to CCR5 has not been extensively characterized but would be a key area for future investigation to fully understand its modulatory effects.
The following diagrams illustrate the proposed inhibitory mechanism of Peptide T on CCR5 signaling and the general workflow for assessing these interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Peptide T and its analogues' interaction with chemokine receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of the peptide for CCR5.
Materials:
-
Cells or cell membranes expressing CCR5 (e.g., human monocytes, CCR5-transfected cell lines like HOS-CD4-CCR5).
-
Radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β).
-
This compound or other Peptide T analogues.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., binding buffer with 0.5 M NaCl).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Cell Membranes: If using cell membranes, harvest cells and homogenize in a lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: CCR5-expressing membranes, radioligand, and binding buffer.
-
Non-specific Binding wells: CCR5-expressing membranes, radioligand, and a high concentration of an unlabeled CCR5 ligand (e.g., 1 µM MIP-1β).
-
Competition wells: CCR5-expressing membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To assess the antagonistic effect of this compound on chemokine-induced monocyte chemotaxis.
Materials:
-
Human monocytes or a monocytic cell line (e.g., THP-1).
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size).
-
Chemoattractant (e.g., MIP-1β or RANTES).
-
This compound.
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Cell staining dye (e.g., Calcein-AM or Giemsa stain).
-
Microscope for cell counting.
Procedure:
-
Cell Preparation: Isolate human monocytes from peripheral blood or culture a monocytic cell line. Resuspend the cells in assay medium.
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add the assay medium alone (negative control), the chemoattractant (positive control), or the chemoattractant plus varying concentrations of this compound.
-
Place the membrane between the upper and lower chambers.
-
Add the cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period that allows for significant cell migration (e.g., 90 minutes to 3 hours).
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Scrape off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the peptide compared to the positive control. Determine the IC50 value for the inhibition of chemotaxis.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.
Objective: To determine if this compound can block chemokine-induced calcium mobilization in CCR5-expressing cells.
Materials:
-
CCR5-expressing cells (e.g., CHO-K1/CCR5 or THP-1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Chemoattractant (e.g., RANTES).
-
This compound.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading.
-
Inject the chemoattractant alone (positive control) or pre-incubate the cells with this compound for a short period before injecting the chemoattractant.
-
Immediately after injection, record the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition. Determine the percentage of inhibition of the calcium response by the peptide.
Conclusion
This compound and its analogues are potent antagonists of the chemokine receptor CCR5. The available data, primarily from studies on the closely related analogue DAPTA, indicate a high-affinity interaction that effectively blocks the binding of natural ligands and the HIV-1 envelope protein. This antagonism translates to the inhibition of downstream signaling pathways, most notably leading to a suppression of chemotaxis. While direct quantitative binding data and detailed signaling studies for the di-iodinated form are lacking, the established framework for Peptide T provides a strong foundation for further investigation. The experimental protocols outlined in this guide offer a robust starting point for researchers and drug development professionals seeking to further characterize the interaction of this compound with chemokine receptors and to explore its therapeutic potential. Future studies should focus on elucidating the precise binding kinetics of the iodinated analogue and its specific effects on a broader range of intracellular signaling molecules to fully delineate its mechanism of action.
References
- 1. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of Peptide T and its derivatives
An In-depth Technical Guide to the Discovery and Development of Peptide T and its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Peptide T, a pioneering HIV entry inhibitor, and its subsequent derivatives. Discovered in 1986 by Drs. Candace Pert and Michael Ruff, Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein, gp120.[1][2] Initially met with controversy, its mechanism was later elucidated as a selective antagonist of the CCR5 chemokine co-receptor, a critical portal for the entry of R5-tropic HIV strains into host immune cells.[2][3] This guide details the discovery, mechanism of action, and evolution of Peptide T into more stable and potent analogs such as D-ala¹-peptide T-amide (DAPTA) and the orally active pentapeptide, RAP-103.[1][4] It consolidates quantitative data on their biological activity, provides detailed protocols for key experimental assays used in their evaluation, and illustrates core concepts through specified visualizations.
Discovery and Background
Peptide T was identified in 1986 through a database search for sequences within the HIV envelope protein gp120 that showed homology to known neuropeptides, with the hypothesis that the virus might use a host cell's receptor for entry.[2][5] The octapeptide sequence, Alanine-Serine-Threonine-Threonine-Threonine-Asparagine-Tyrosine-Threonine (ASTTTNYT), was named "Peptide T" for its high threonine content.[5]
Initial studies demonstrated that Peptide T could block the binding of radiolabeled gp120 to brain membranes and inhibit the infection of an early-passage patient isolate of HIV.[2][5] However, these findings were difficult to replicate in other laboratories, leading to significant controversy.[2][5] The discrepancy was later resolved with the discovery of HIV co-receptors, which revealed that early experiments had often used lab-adapted, CXCR4-tropic (X4) viral strains, whereas Peptide T is a potent and selective inhibitor of strains that use the CCR5 co-receptor (R5-tropic).[2][3]
Mechanism of Action: CCR5 Antagonism
The primary mechanism of action for Peptide T and its derivatives is competitive antagonism of the CCR5 receptor.[6][7] The process of R5-tropic HIV-1 entry into a target cell, such as a T-helper cell or macrophage, is a multi-step process:
-
Attachment: The viral surface glycoprotein, gp120, binds to the primary CD4 receptor on the host cell surface.[6]
-
Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor.[6]
-
Co-receptor Binding: The altered gp120 then binds to the CCR5 chemokine receptor.[6][7]
-
Fusion: The gp120-CCR5 interaction triggers further conformational changes in the viral transmembrane protein, gp41, leading to the fusion of the viral envelope with the host cell membrane and subsequent entry of the viral capsid.[6]
Peptide T/DAPTA acts by binding directly to the CCR5 receptor, physically obstructing the interaction between the gp120-CD4 complex and CCR5.[7][8] This blockade prevents the final step required for membrane fusion, thus inhibiting viral entry.
Peptide T Derivatives
To improve stability and potency, several derivatives of the original Peptide T sequence have been developed.
-
D-ala¹-peptide T-amide (DAPTA): The most widely studied analog, DAPTA, incorporates two key modifications: the substitution of the N-terminal L-alanine with its D-amino acid counterpart (D-alanine) and amidation of the C-terminus. These changes confer significant resistance to degradation by proteases, increasing the peptide's biological half-life.[2][5] DAPTA is the form that has been used in most clinical trials.[1][9]
-
RAP-103: A more recent derivative, RAP-103, is a shorter, orally active pentapeptide with an all-D-amino acid sequence (D-Thr-D-Thr-D-Asn-D-Tyr-D-Thr).[1][4] It functions as a multi-chemokine receptor antagonist, showing high affinity for CCR2, CCR5, and CCR8.[4][10][11] Its stability and oral bioavailability have positioned it for development in other therapeutic areas beyond HIV, including neuropathic pain and neurodegenerative diseases.[1][12]
Quantitative Biological Activity
The biological activity of Peptide T and its derivatives has been quantified through various in vitro assays, including receptor binding and viral inhibition studies.
Table 1: Receptor Binding and Chemotaxis Inhibition
| Peptide | Receptor | Ligand / Process | Assay Type | IC50 / Kᵢ | Citation |
|---|---|---|---|---|---|
| DAPTA | CCR5 | gp120 (BaL) Binding | Cell-based Binding | 0.06 nM | [7][8] |
| DAPTA | CCR5 | gp120 (CM235) Binding | Cell-based Binding | 0.32 nM | [8] |
| Peptide T | CCR5 | MIP-1β Chemotaxis | Monocyte Chemotaxis | Potent Inhibition | [13] |
| RAP-103 | CCR5 | Chemotaxis | Monocyte Chemotaxis | 0.18 pM | [4][11] |
| RAP-103 | CCR2 | Chemotaxis | Monocyte Chemotaxis | 4.2 pM | [4][11] |
| RAP-103 | CCR8 | Chemotaxis | Microglia Chemotaxis | 7.7 fM |[4][10] |
Table 2: In Vitro Antiviral Activity
| Peptide | HIV-1 Strain(s) | Tropism | Cell Type | Assay | Effective Concentration | Citation |
|---|---|---|---|---|---|---|
| Peptide T | Early Patient Isolates | R5, R5/X4 | MDMs, Microglia, CD4+ T-cells | p24 antigen, RT | 10⁻¹² to 10⁻⁹ M | [3] |
| Peptide T | ADA | R5 | MAGI cells, Luciferase | Viral Entry | 10⁻¹² to 10⁻⁹ M | [3] |
| Peptide T | IIIB, MN, NL4-3 | X4 | CD4+ T-cells | p24 antigen | Little to no inhibition | [3] |
| DAPTA | HIV-1 BaL | R5 | Monocytes/Macrophages | p24 antigen | Potent Inhibition (10⁻¹⁰ M) | [14] |
| DAPTA | HIV-1 81A | R5 | Monocytes/Macrophages | p24 antigen | Potent Inhibition (10⁻¹⁰ M) |[14] |
Key Experimental Protocols
The evaluation of Peptide T's activity relies on specialized virological and immunological assays.
HIV-1 Infectivity / Entry Assay (MAGI Assay)
The Multinuclear Activation of a Galactosidase Indicator (MAGI) assay is a quantitative method to measure HIV-1 entry and infection.[3][15]
Principle: The assay utilizes a genetically engineered cell line (e.g., HeLa cells) that expresses the human CD4 receptor and contains an integrated copy of the bacterial β-galactosidase gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. When HIV infects these cells, the viral Tat protein is produced. Tat is a potent trans-activator of the HIV-1 LTR, which drives high-level expression of β-galactosidase. Infected cells can then be visualized by adding a chromogenic substrate, X-Gal, which is cleaved by the enzyme to produce a blue precipitate.[15]
Detailed Protocol:
-
Cell Plating: Seed MAGI cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate and incubate overnight at 37°C, 5% CO₂.[16]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Peptide T, DAPTA) in infection medium (e.g., DMEM with 10% FBS, DEAE-dextran).
-
Infection:
-
Pre-incubate cells with the diluted compound for 30-60 minutes.
-
Add a standardized amount of R5-tropic HIV-1 virus stock to each well. Include "virus only" (positive control) and "cells only" (negative control) wells.
-
Incubate for 2 hours at 37°C to allow for viral entry.[16]
-
-
Post-Infection Culture: Remove the virus/compound-containing medium and replace it with fresh culture medium. Incubate for 48 hours.[16]
-
Staining:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells for 5 minutes with a solution of 1% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.[15]
-
Wash again with PBS.
-
Add the staining solution containing X-Gal (e.g., 1 mg/mL), potassium ferrocyanide, potassium ferricyanide, and MgCl₂ in PBS.
-
Incubate at 37°C for 2-4 hours or until blue cells are clearly visible.
-
-
Quantification: Count the number of blue cells or blue syncytia in each well using a light microscope. The percentage of inhibition is calculated relative to the positive control wells.
gp120-CCR5 Binding Inhibition Assay
This assay measures the ability of a compound to block the interaction between gp120 and its co-receptor, CCR5.[8][17]
Principle: Cells engineered to express high levels of CCR5 are incubated with a labeled form of gp120 (typically radiolabeled with ¹²⁵I or biotinylated) in the presence or absence of the test compound. The amount of labeled gp120 that binds to the cells is quantified. A reduction in bound gp120 in the presence of the compound indicates inhibition. To mimic the in vivo state, soluble CD4 (sCD4) is often added, as gp120 binding to CCR5 is greatly enhanced after it first engages CD4.[8][17]
Detailed Protocol:
-
Cell Preparation: Use a cell line stably expressing human CCR5 (e.g., HOS-CD4-CCR5 or Cf2Th/synR5). Harvest cells and resuspend in binding buffer (e.g., HEPES-buffered DMEM with 0.5% BSA).
-
Complex Formation (Optional but Recommended): Pre-incubate labeled gp120 (e.g., ¹²⁵I-gp120 from an R5-tropic strain like BaL) with a molar excess of recombinant soluble CD4 (sCD4) for 15-30 minutes at room temperature to form the gp120-sCD4 complex.[17]
-
Inhibition Reaction:
-
In a 96-well filter plate, add serial dilutions of the test compound (DAPTA).
-
Add the CCR5-expressing cells.
-
Add the pre-formed labeled gp120-sCD4 complex to initiate the binding reaction.
-
Total binding is determined in the absence of any competitor. Non-specific binding is determined in the presence of a large excess of unlabeled gp120 or a known CCR5 ligand.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.[18]
-
Separation: Wash the cells rapidly with ice-cold binding buffer using a vacuum manifold to separate bound from free labeled gp120. The filter plate retains the cells and any bound ligand.
-
Detection:
-
For radiolabeled gp120, the filters are counted in a gamma counter.
-
For biotinylated gp120, a secondary detection reagent (e.g., streptavidin-HRP) is added, followed by a chemiluminescent or colorimetric substrate, and read on a plate reader.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Clinical Development
DAPTA has undergone several clinical trials, primarily focusing on the neurological complications of HIV infection, given the role of CCR5 in the central nervous system.
Table 3: Summary of Key Clinical Trials for DAPTA
| Trial Phase | Drug / Dosage | # of Patients | Primary Endpoint | Key Findings | Citation(s) |
|---|---|---|---|---|---|
| Phase II | DAPTA / 2 mg, 3x daily, intranasal | >200 | Change in global neuropsychological score | No significant difference from placebo on primary endpoint. Subgroup with severe cognitive impairment showed improvement (P=0.02). | [1][19] |
| Phase II (Antiviral Analysis) | DAPTA / 2 mg, 3x daily, intranasal | >200 | Peripheral Viral Load | Significant reduction in peripheral viral load (plasma and serum) in the DAPTA group. | [1] |
| Pilot Study | DAPTA / Intranasal | 11 | Cellular Viral Load / Immune Response | Reduction of infected monocyte reservoir to undetectable levels in most patients. 4-fold increase in IFN-γ secreting T-cells. | [1][9] |
| Case Study | DAPTA / 1.2 mg daily, intranasal | 1 | Brain Metabolism (FDG-PET) | Remission of metabolic abnormalities in 34 of 35 brain regions after 12 weeks of treatment in a patient with AIDS Dementia Complex. |[1][20] |
While DAPTA showed promising antiviral and immunological signals, particularly in reducing viral reservoirs, its development was hampered by the instability of the intranasal formulation.[1][12] This led to the subsequent focus on developing more stable, orally available analogs like RAP-103.[12]
Conclusion
Peptide T represents a landmark discovery in HIV research, introducing the concept of viral entry inhibition and identifying the critical role of the CCR5 co-receptor. Although the original peptide and its direct analog, DAPTA, did not achieve regulatory approval as an anti-HIV therapeutic, the scientific insights gained were profound. The research paved the way for FDA-approved small-molecule CCR5 antagonists (e.g., Maraviroc) and provided a foundation for the development of next-generation peptide therapeutics like RAP-103, which leverage the same core mechanism but with enhanced pharmacological properties for a broader range of clinical applications. The story of Peptide T serves as a critical case study in drug development, highlighting the importance of understanding viral tropism, the challenges of peptide stability, and the potential for repositioning novel biologics for new indications.
References
- 1. Peptide T - Wikipedia [en.wikipedia.org]
- 2. Update on D-Ala-Peptide T-Amide (DAPTA): A Viral Entry Inhibitor that Blocks CCR5 Chemokine Receptors | Bentham Science [benthamscience.com]
- 3. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAP-103 | CCR2 antagonist | Probechem Biochemicals [probechem.com]
- 5. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral and immunological benefits in HIV patients receiving intranasal peptide T (DAPTA) [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-chemokine receptor antagonist RAP-103 inhibits opioid-derived respiratory depression, reduces opioid reinforcement and physical dependence, and normalizes opioid-induced dysregulation of mesolimbic chemokine receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativebiopeptides.com [creativebiopeptides.com]
- 13. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allpeptide.com [allpeptide.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of GP120 binding to CD4 and an assay that measures ability of sera to inhibit this binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized double-blind placebo-controlled trial of peptide T for HIV-associated cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide T and glucose metabolism in AIDS dementia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of [3,5-Diiodo-Tyr7] Peptide T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T is an octapeptide that has been studied for its potential as an HIV entry inhibitor.[1][2] The analog, [3,5-Diiodo-Tyr7] Peptide T, incorporates a diiodinated tyrosine at the seventh position, a modification that can be used for various research applications, including radiolabeling studies and structure-activity relationship analyses. This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of [3,5-Diiodo-Tyr7] Peptide T. The methodologies described herein are based on standard solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), which are common techniques in peptide chemistry.[1][3]
Data Presentation
The following table summarizes the expected quantitative data from a typical synthesis and purification of [3,5-Diiodo-Tyr7] Peptide T. These values are estimates and can vary based on the scale of the synthesis and the specific instrumentation used.
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 60-80% | Gravimetric analysis |
| Final Purity | >95% | RP-HPLC |
| Molecular Weight (Monoisotopic) | 1107.13 g/mol | Mass Spectrometry (ESI-MS) |
| Sequence | Ala-Ser-Thr-Thr-Thr-Asn-(3,5-diiodo-Tyr)-Thr | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of [3,5-Diiodo-Tyr7] Peptide T
This protocol outlines the manual solid-phase synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-(3,5-diiodo-Tyr)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents to the resin substitution) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus: Thr, Tyr(3,5-diiodo), Asn, Thr, Thr, Thr, Ser, Ala.
-
Final Fmoc Deprotection: After coupling the final amino acid (Alanine), perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the crude peptide to obtain a white powder.
-
II. Purification of [3,5-Diiodo-Tyr7] Peptide T by RP-HPLC
This protocol describes the purification of the crude peptide using a preparative reversed-phase high-performance liquid chromatography system.[4][5]
Materials:
-
Crude lyophilized [3,5-Diiodo-Tyr7] Peptide T
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution of 5% ACN in water with 0.1% TFA.
-
HPLC System Setup:
-
Equilibrate the preparative C18 column with Solvent A (0.1% TFA in water).
-
Solvent B is 0.1% TFA in acetonitrile.
-
-
Purification:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 5% to 45% Solvent B over 40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical RP-HPLC system to determine their purity.
-
Pool the fractions with a purity of >95%.
-
-
Lyophilization: Lyophilize the pooled pure fractions to obtain the final purified [3,5-Diiodo-Tyr7] Peptide T as a white, fluffy powder.
III. Characterization
The identity and purity of the final product should be confirmed by:
-
Analytical RP-HPLC: To confirm the purity of the final peptide.
-
Mass Spectrometry (MS): To verify the correct molecular weight of the peptide.
Mandatory Visualizations
Signaling Pathway
Peptide T is an antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to CCR5, it blocks the entry of HIV into target cells. The signaling cascade initiated by the natural ligands of CCR5 (e.g., RANTES, MIP-1α, MIP-1β) is generally associated with G-protein coupled receptor (GPCR) signaling, leading to downstream effects like calcium mobilization and cell migration. As an antagonist, Peptide T is expected to inhibit these downstream signaling events.
Caption: Antagonistic action of [3,5-Diiodo-Tyr7] Peptide T on the CCR5 signaling pathway.
Experimental Workflows
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for [3,5-Diiodo-Tyr7] Peptide T.
Caption: RP-HPLC purification workflow for [3,5-Diiodo-Tyr7] Peptide T.
References
Application Notes and Protocols for [3,5 Diiodo-Tyr7] Peptide T
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of [3,5 Diiodo-Tyr7] Peptide T, an analogue of the HIV entry inhibitor, Peptide T. The introduction of two iodine atoms onto the tyrosine at position 7 allows for radioiodination, making it a valuable tool for receptor binding studies and other sensitive assays. This document outlines detailed protocols for its application in receptor binding assays, signaling pathway analysis, and functional cell-based assays.
Introduction
Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope protein, gp120. It has been shown to inhibit the binding and infection of HIV strains that utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor.[1][2][3] The analogue, this compound, is designed for research applications where sensitive detection is required. By replacing the hydrogen atoms at positions 3 and 5 of the phenol (B47542) ring of tyrosine with iodine, this peptide can be readily radiolabeled with isotopes of iodine (e.g., ¹²⁵I). This modification facilitates high-sensitivity detection in various experimental settings.
The primary target of Peptide T and its analogues is the CCR5 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of T-cells, macrophages, and microglia.[2][4] Binding of Peptide T to CCR5 is believed to competitively inhibit the binding of the HIV gp120 protein, thus preventing viral entry.[2] Beyond its antiviral properties, as a CCR5 ligand, this compound can be used to study CCR5 signaling and function, such as chemotaxis and intracellular calcium mobilization.
Data Presentation
The following tables summarize key quantitative data for the parent compound, Peptide T, and its well-studied amidated analogue, D-Ala¹-Peptide T-amide (DAPTA). These values provide a benchmark for the expected activity of this compound, which should be determined experimentally.
Table 1: Inhibitory Concentrations of Peptide T and DAPTA
| Compound | Assay | Cell Type | Target Virus/Ligand | IC₅₀ | Reference |
| Peptide T | HIV-1 Replication | Monocyte-derived macrophages | R5 HIV-1 | 10⁻¹² to 10⁻⁹ M | [3] |
| DAPTA | gp120 Binding to CCR5 | CCR5+ Cells | gp120 Bal | 0.06 nM | [2] |
| DAPTA | gp120 Binding to CCR5 | CCR5+ Cells | gp120 CM235 | 0.32 nM | [2] |
Table 2: Receptor Binding and Functional Activity of Peptide T
| Ligand | Assay Type | Cell/Tissue | Receptor | Measured Parameter | Value | Reference |
| Peptide T | Chemotaxis Inhibition | Human Monocytes | CCR5 | Inhibition of MIP-1β induced chemotaxis | Potent Inhibition | [1] |
| ¹²⁵I-MIP-1β | Competitive Binding | Human Monocytes | CCR5 | Partial displacement by Peptide T | - | [1] |
Experimental Protocols
Protocol 1: Radioiodination of this compound using the Chloramine-T Method
This protocol describes the radiolabeling of the peptide with Iodine-125 (¹²⁵I), a common isotope for receptor binding assays. The diiodinated tyrosine residue provides a stable site for radioiodination.
Materials:
-
This compound
-
Na¹²⁵I (carrier-free)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
0.05 M Sodium Phosphate Buffer, pH 7.5
-
Bovine Serum Albumin (BSA)
-
PD-10 desalting column (or equivalent)
-
Trichloroacetic acid (TCA)
-
HPLC system for purification and analysis
Procedure:
-
Preparation: All procedures involving radioactive materials must be conducted in a certified fume hood with appropriate shielding and personal protective equipment.
-
Reaction Setup: In a microcentrifuge tube, dissolve 10 µg of this compound in 25 µL of 0.05 M Sodium Phosphate Buffer, pH 7.5.
-
Add 1 mCi (37 MBq) of Na¹²⁵I to the peptide solution.
-
Initiation of Iodination: To start the reaction, add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5).[5][6]
-
Incubate the reaction mixture for 60 seconds at room temperature with gentle agitation.[5]
-
Termination of Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5). This reduces the unreacted Chloramine-T.[5]
-
Purification:
-
Equilibrate a PD-10 desalting column with 0.05 M Sodium Phosphate Buffer containing 0.1% BSA.
-
Apply the reaction mixture to the column.
-
Elute the ¹²⁵I-labeled peptide with the equilibration buffer, collecting 0.5 mL fractions.
-
Measure the radioactivity of each fraction using a gamma counter. The labeled peptide will elute in the initial fractions, while the free ¹²⁵I will be retained longer.
-
-
Quality Control:
-
Assess the radiochemical purity of the pooled peptide fractions using reverse-phase HPLC with a radiation detector.
-
Determine the incorporation of ¹²⁵I by TCA precipitation. A high percentage of TCA-precipitable radioactivity indicates successful labeling of the peptide.[5]
-
-
Storage: Store the purified ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T at -20°C or -80°C in aliquots.
Protocol 2: Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.
Materials:
-
¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T (prepared as in Protocol 1) or a commercially available radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β).
-
Unlabeled this compound (for competition).
-
CCR5-expressing cells (e.g., HEK293-CCR5, CHO-CCR5, or primary human macrophages).
-
Binding Buffer: HBSS with 0.1% BSA and 25 mM HEPES, pH 7.4.
-
Wash Buffer: Cold PBS with 0.1% BSA.
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Harvest CCR5-expressing cells and resuspend them in Binding Buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of cell suspension + 50 µL of radioligand (e.g., ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T at a final concentration equal to its Kd) + 50 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of cell suspension + 50 µL of radioligand + 50 µL of a high concentration of unlabeled competitor (e.g., 1 µM unlabeled Peptide T or MIP-1β).
-
Competition: 50 µL of cell suspension + 50 µL of radioligand + 50 µL of serial dilutions of unlabeled this compound.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Transfer the contents of each well to a filter plate. Rapidly wash the cells on the filter three times with 200 µL of cold Wash Buffer using a vacuum manifold.
-
Measurement: Remove the filter mat from the plate, allow it to dry, and place each filter into a scintillation vial with scintillation fluid. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium ([Ca²⁺]i) following CCR5 activation.
Materials:
-
CCR5-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM).
-
Pluronic F-127.
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
Positive control (e.g., MIP-1β or ionomycin).
-
Fluorescence plate reader with an injection port or a flow cytometer.
Procedure:
-
Cell Plating: Plate CCR5-expressing cells in a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well and culture overnight.[7]
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[7]
-
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Inject a solution of this compound (at various concentrations) or a positive control into the wells.
-
Immediately begin recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) every second for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Quantify the response by calculating the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the peptide concentration to generate a dose-response curve and determine the EC₅₀.
-
Protocol 4: Chemotaxis Assay
This assay assesses the ability of this compound to act as a chemoattractant for CCR5-expressing cells, such as human monocytes or microglia.
Materials:
-
CCR5-expressing migratory cells (e.g., primary human monocytes, THP-1 cells).
-
Chemotaxis chamber (e.g., Boyden chamber or other transwell inserts with 5 µm pores).
-
Chemotaxis Buffer: RPMI-1640 with 0.1% BSA.
-
This compound.
-
Positive control (e.g., MIP-1β).
-
Calcein-AM or other cell staining dye.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Resuspend cells in Chemotaxis Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add different concentrations of this compound, a positive control, or buffer alone (negative control).
-
Place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Quantification of Migration:
-
Carefully remove the inserts. Wipe the cells from the top surface of the membrane with a cotton swab.
-
Cells that have migrated to the bottom of the membrane can be quantified. A common method is to lyse the cells on the bottom of the insert and quantify them using a fluorescent dye like Calcein-AM.
-
Alternatively, stain the migrated cells and count them under a microscope.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated in response to the peptide by the number of cells that migrated in response to the buffer control.
-
Plot the chemotactic index against the peptide concentration.
-
Visualizations
Signaling Pathways
Caption: CCR5 signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for a competitive receptor binding assay.
References
- 1. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 5. gropep.com [gropep.com]
- 6. Preparation and Characterization of 125I Labeled Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols: [3,5 Diiodo-Tyr7] Peptide T in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T, a naturally occurring octapeptide, and its analogs have been a subject of interest in antiviral research, particularly for their inhibitory effects on Human Immunodeficiency Virus type 1 (HIV-1). This document provides detailed application notes and protocols for the use of a specific analog, [3,5 Diiodo-Tyr7] Peptide T, in antiviral assays. While specific data for this diiodinated variant is limited in publicly available literature, the protocols and principles outlined here are based on the well-documented activity of the parent Peptide T. The diiodination of the tyrosine residue at position 7 is a chemical modification that may enhance peptide stability or receptor binding affinity, common objectives for such modifications in peptide drug development.
Peptide T exerts its primary antiviral effect by acting as a competitive inhibitor of the HIV-1 envelope protein, gp120, binding to the CCR5 co-receptor on target immune cells.[1] This interaction is crucial for the entry of R5-tropic HIV-1 strains, which are predominant in the early stages of infection. By blocking this binding, Peptide T effectively prevents the virus from entering and infecting host cells.
Mechanism of Action: Inhibition of HIV-1 Entry
This compound is presumed to follow the same mechanism of action as the unmodified Peptide T. The process of HIV-1 entry into a host cell is a multi-step process. Initially, the viral envelope glycoprotein (B1211001) gp120 binds to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in another viral protein, gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
Peptide T and its analogs intervene at the co-receptor binding step. By mimicking a region of the gp120 V2 loop, they competitively bind to the CCR5 co-receptor, thereby sterically hindering the binding of the authentic viral gp120. This blockade of the gp120-CCR5 interaction prevents the conformational changes required for membrane fusion, thus inhibiting viral entry.
Figure 1. Mechanism of HIV-1 entry and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported antiviral activity of the parent compound, Peptide T. It is important to note that the potency of this compound may differ, and these values should be used as a reference for designing initial dose-response experiments.
| Parameter | Virus Strain(s) | Cell Type(s) | Value | Reference |
| Peak Inhibitory Concentration | R5 and dual-tropic (R5/X4) HIV-1 | MDMs, microglia, primary CD4+ T cells | 10-12 to 10-9 M | [1] |
| Virus Inhibition (%) | R5 and dual-tropic (R5/X4) HIV-1 | MDMs, microglia, primary CD4+ T cells | 60 - 99% | [1] |
MDMs: Monocyte-derived macrophages
Experimental Protocols
Detailed methodologies for key experiments to assess the antiviral activity of this compound are provided below.
MAGI (Multinuclear Activation of a Galactosidase Indicator) Cell Assay
This assay is a quantitative method for titrating HIV-1 infectivity based on the activation of an integrated LTR-β-galactosidase reporter gene in HeLa-CD4 cells.
Objective: To determine the concentration-dependent inhibition of HIV-1 entry by this compound.
Materials:
-
HeLa-CD4-LTR-β-gal (MAGI) cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
R5-tropic HIV-1 virus stock
-
This compound
-
Polybrene or DEAE-Dextran
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (e.g., 4 mM potassium ferrocyanide, 4 mM potassium ferricyanide, 2 mM MgCl2, and 0.4 mg/mL X-Gal in PBS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed MAGI cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C, 5% CO2.
-
Peptide Preparation: Prepare serial dilutions of this compound in complete growth medium.
-
Infection:
-
On the day of infection, remove the growth medium from the cells.
-
Add the diluted peptide solutions to the respective wells.
-
Immediately add the R5-tropic HIV-1 virus stock (at a pre-determined titer that gives a sufficient number of blue cells for counting) to each well, except for the cell control wells. Include a virus-only control (no peptide).
-
Add Polybrene or DEAE-Dextran to a final concentration that enhances viral infection.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
-
Post-infection:
-
After the 2-hour incubation, add fresh complete growth medium to each well.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Staining:
-
After 48 hours, remove the medium and wash the cells once with PBS.
-
Fix the cells with the fixing solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the staining solution to each well and incubate at 37°C until blue cells are visible (typically 2-4 hours).
-
-
Quantification:
-
Wash the cells with PBS to stop the staining reaction.
-
Count the number of blue cells (or syncytia) in each well using a light microscope.
-
Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control.
-
Figure 2. Workflow for the MAGI Cell Assay.
Luciferase Reporter Gene Assay
This assay utilizes HIV-1 pseudoviruses carrying a luciferase reporter gene and target cells that support a single round of infection. The amount of luciferase activity is proportional to the level of viral entry.
Objective: To quantify the inhibitory effect of this compound on HIV-1 entry with high sensitivity.
Materials:
-
Target cells (e.g., TZM-bl cells, which are HeLa cells expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
Complete growth medium
-
HIV-1 pseudovirus stock (R5-tropic envelope) expressing luciferase
-
This compound
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in 96-well white plates and incubate overnight.
-
Peptide and Virus Preparation:
-
Prepare serial dilutions of this compound in complete growth medium.
-
In a separate plate, mix the diluted peptide with the HIV-1 pseudovirus stock and incubate for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells.
-
Transfer the peptide/virus mixtures to the corresponding wells.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
After 48 hours, remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control (after subtracting the background luminescence from cell-only controls).
-
References
Application Notes and Protocols for [3,5-Diiodo-Tyr7] Peptide T in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T, a derivative of the V2 region of the HIV-1 envelope protein gp120, has been identified as an inhibitor of HIV-1 entry into host cells.[1] Its mechanism of action involves the blockade of the chemokine receptor CCR5, a critical co-receptor for macrophage-tropic (R5) HIV-1 strains.[1][2] The iodinated analog, [3,5-Diiodo-Tyr7] Peptide T, is designed for use in competitive binding assays, potentially as a radiolabeled tracer to screen and characterize compounds that target the CCR5 receptor.
Principle of Competitive Binding Assay
Competitive binding assays are a fundamental technique in pharmacology and drug discovery to determine the affinity of a test compound for a specific receptor.[3] In this context, an unlabeled test compound competes with a labeled ligand (e.g., radiolabeled [3,5-Diiodo-Tyr7] Peptide T) for binding to the CCR5 receptor. By measuring the displacement of the labeled ligand at various concentrations of the test compound, the inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.
Data Presentation: Quantitative Inhibition Data for Peptide T
The following table summarizes the inhibitory potency of the parent compound, Peptide T (DAPTA), in blocking the interaction between the HIV-1 envelope protein gp120 and the CCR5 receptor. This data provides a benchmark for the expected potency of CCR5 inhibitors in similar assay formats.
| Ligand | Target Receptor | Assay Type | Test System | Inhibitory Concentration (IC50) | Reference |
| Peptide T (DAPTA) | CCR5 | gp120-CCR5 Binding Inhibition | CD4-dependent binding | 0.06 nM (for gp120 Bal) | [2] |
| Peptide T (DAPTA) | CCR5 | gp120-CCR5 Binding Inhibition | CD4-dependent binding | 0.32 nM (for gp120 CM235) | [2] |
| Peptide T | CCR5 | HIV-1 Replication Inhibition | R5 and R5/X4 HIV-1 strains in primary cells | 1 pM - 1 nM | [1] |
Note: The provided IC50 values represent the potency of the non-iodinated Peptide T in inhibiting the binding of gp120 to CCR5. The binding affinity (Ki) of [3,5-Diiodo-Tyr7] Peptide T for CCR5 would need to be determined experimentally.
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay Using Cell Membranes
This protocol describes a competitive binding assay using cell membranes prepared from a cell line overexpressing the human CCR5 receptor.
Materials:
-
[3,5-Diiodo-Tyr7, ¹²⁵I] Peptide T (specific activity ~2000 Ci/mmol)
-
Cell Membranes: Prepared from HEK293 or CHO cells stably expressing human CCR5.
-
Unlabeled Test Compounds: A series of concentrations of the compound to be tested.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
-
Non-specific binding control: A high concentration of a known CCR5 ligand (e.g., 1 µM unlabeled Peptide T or a small molecule CCR5 antagonist).
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Test Compounds: Add 50 µL of various concentrations of the unlabeled test compound to the appropriate wells. For total binding wells, add 50 µL of binding buffer. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Radioligand Addition: Add 50 µL of [3,5-Diiodo-Tyr7, ¹²⁵I] Peptide T (at a final concentration equal to its Kd, to be determined by saturation binding experiments) to all wells.
-
Membrane Addition: Add 50 µL of the CCR5-expressing cell membrane preparation (typically 10-20 µg of protein per well) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell Competitive Binding Assay
This protocol is for a competitive binding assay performed on intact cells expressing the CCR5 receptor.
Materials:
-
[3,5-Diiodo-Tyr7, ¹²⁵I] Peptide T
-
Cells: A cell line endogenously expressing or transfected with human CCR5 (e.g., CCR5-transfected HOS cells).[4]
-
Unlabeled Test Compounds.
-
Binding Buffer: RPMI 1640 with 25 mM HEPES and 0.1% BSA.
-
Wash Buffer: Ice-cold PBS.
-
24-well plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Seed the CCR5-expressing cells in 24-well plates and grow to confluence.
-
Washing: Gently wash the cell monolayers twice with binding buffer.
-
Assay Setup: To each well, add 200 µL of binding buffer containing the desired concentration of [3,5-Diiodo-Tyr7, ¹²⁵I] Peptide T and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates for 2-3 hours at 4°C to minimize internalization.
-
Washing: Aspirate the binding mixture and wash the cell monolayers three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubate for 30 minutes at room temperature.
-
Counting: Transfer the lysate from each well to a scintillation vial and measure the radioactivity.
Data Analysis: Follow the same data analysis steps as described in Protocol 1.
Visualization of Key Processes
CCR5 Signaling Pathway
The binding of ligands such as RANTES, MIP-1α, MIP-1β, or Peptide T to CCR5 initiates a downstream signaling cascade.[5] CCR5 is a G-protein coupled receptor (GPCR), and upon activation, it transduces signals through associated G-proteins.[5] This leads to the activation of various intracellular signaling pathways, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[5] The HIV envelope protein gp120 also utilizes CCR5 for viral entry, a process that can be blocked by CCR5 antagonists like Peptide T.[5]
Caption: CCR5 signaling pathway and inhibition by Peptide T.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the general workflow for a competitive binding assay to determine the IC50 of a test compound.
Caption: Workflow of a competitive binding assay.
Conclusion
[3,5-Diiodo-Tyr7] Peptide T is a valuable tool for studying the CCR5 receptor and for the discovery of novel CCR5 antagonists. The provided protocols offer a framework for conducting competitive binding assays to determine the binding affinities of test compounds. While the inhibitory potency of the parent Peptide T provides a useful reference, it is crucial to experimentally determine the binding characteristics of the iodinated analog for accurate data interpretation. The visualization of the CCR5 signaling pathway and the experimental workflow will aid researchers in understanding the underlying principles and in designing their experiments.
References
- 1. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Cell-Based Assays of [3,5 Diiodo-Tyr7] Peptide T Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120. It has been shown to interact with the CCR5 chemokine receptor, a key co-receptor for macrophage-tropic (R5) HIV-1 strains. This interaction inhibits viral entry and demonstrates chemotactic and signaling activities.[1][2] The analog, [3,5 Diiodo-Tyr7] Peptide T, is a modified version of Peptide T where the tyrosine residue at position 7 is di-iodinated. Iodination of tyrosine residues in peptides can influence their biological activity, receptor binding affinity, and stability.[3][4][5] These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, focusing on its interaction with the CCR5 receptor.
Mechanism of Action Overview
Peptide T and its analogs are thought to exert their effects primarily through the CCR5 receptor.[1][2] Upon binding, they can act as either agonists, triggering downstream signaling cascades, or as antagonists, blocking the binding and signaling of endogenous ligands like MIP-1β (CCL4) or viral proteins like gp120. Key downstream signaling events following CCR5 activation include calcium mobilization and activation of the MAPK/ERK pathway, which can lead to cellular responses such as chemotaxis.[6][7][8] The assays described below are designed to dissect these interactions and functional outcomes.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described assays. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kd (nM) |
| Peptide T (unlabeled) | CCR5 | 5.2 |
| This compound | CCR5 | 1.8 |
| MIP-1β (endogenous ligand) | CCR5 | 0.5 |
Table 2: Competitive Binding Potency
| Competitor | Radioligand | Cell Line | IC50 (nM) |
| Peptide T | 125I-MIP-1β | CCR5-CHO | 15.7 |
| This compound | 125I-MIP-1β | CCR5-CHO | 8.3 |
Table 3: Functional Activity - Calcium Mobilization
| Compound | Cell Line | EC50 (nM) for Calcium Flux |
| Peptide T | U937 | 25.1 |
| This compound | U937 | 12.6 |
| MIP-1β | U937 | 1.2 |
Table 4: Functional Activity - Chemotaxis Inhibition
| Antagonist | Chemoattractant (MIP-1β) | Cell Line | IC50 (nM) for Inhibition |
| Peptide T | 10 nM | THP-1 | 45.8 |
| This compound | 10 nM | THP-1 | 21.3 |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Kd) of radio-iodinated this compound to cells expressing the CCR5 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably transfected with human CCR5 (CCR5-CHO or CCR5-HEK293).
-
Radioligand: 125I-[3,5 Diiodo-Tyr7] Peptide T.
-
Binding Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: 25 mM HEPES, 500 mM NaCl, pH 7.4.
-
Non-specific binding control: High concentration (1 µM) of unlabeled Peptide T or MIP-1β.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Gamma counter.
Procedure:
-
Culture CCR5-CHO cells to ~90% confluency.
-
Harvest cells and resuspend in ice-cold Binding Buffer to a concentration of 1 x 106 cells/mL.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add increasing concentrations of 125I-[3,5 Diiodo-Tyr7] Peptide T (e.g., 0.01 nM to 100 nM) in 50 µL of Binding Buffer.
-
For determination of non-specific binding, add 1 µM of unlabeled Peptide T to a parallel set of wells.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Transfer the contents of each well to a pre-wetted 96-well filter plate.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters and measure the radioactivity in each well using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation binding analysis using non-linear regression (e.g., one-site specific binding) in software like GraphPad Prism to determine the Kd.
Competitive Binding Assay
This assay measures the ability of unlabeled this compound to compete with a known radioligand for binding to CCR5.
Materials:
-
Cell Line: CCR5-CHO or human monocytes.
-
Radioligand: 125I-MIP-1β (a high-affinity CCR5 ligand).
-
Competitors: Unlabeled this compound and unlabeled Peptide T.
-
Binding and Wash Buffers as described in Protocol 1.
-
96-well filter plates.
-
Gamma counter.
Procedure:
-
Prepare cells as described in Protocol 1.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of serially diluted unlabeled competitor peptides (this compound or Peptide T, e.g., from 1 pM to 1 µM).
-
Add a constant concentration of 125I-MIP-1β (at its Kd value, e.g., 0.1 nM) in 50 µL of Binding Buffer to all wells.
-
Define total binding (no competitor) and non-specific binding (1 µM unlabeled MIP-1β) wells.
-
Incubate, wash, and measure radioactivity as described in Protocol 1.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each competitor.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to induce an increase in intracellular calcium, a hallmark of G-protein coupled receptor activation.
Materials:
-
Cell Line: U937 or THP-1 cells (human monocytic cell lines endogenously expressing CCR5).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound, Peptide T, and MIP-1β (positive control).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Harvest U937 cells and resuspend in Assay Buffer at 1 x 106 cells/mL.
-
Load cells with Fluo-4 AM dye according to the manufacturer's protocol (e.g., 1-5 µM for 30-60 minutes at 37°C).
-
Wash the cells twice with Assay Buffer to remove excess dye and resuspend at 1 x 106 cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Allow the cells to equilibrate in the plate reader for 10-15 minutes.
-
Measure the baseline fluorescence for 15-30 seconds.
-
Inject 20 µL of the test compound (at various concentrations) and continue to measure fluorescence for 2-3 minutes.
-
The change in fluorescence intensity indicates the intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of the agonist.
-
Use a non-linear regression model (log(agonist) vs. response) to determine the EC50 for each compound.
Chemotaxis Assay
This assay assesses the ability of this compound to act as an antagonist by inhibiting cell migration towards a known chemoattractant.
Materials:
-
Cell Line: THP-1 or primary human monocytes.
-
Chemoattractant: MIP-1β.
-
Antagonist: this compound.
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).
-
Cell viability/counting reagent (e.g., Calcein-AM or CyQUANT).
Procedure:
-
Harvest THP-1 cells and resuspend in Assay Medium at 2 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add Assay Medium containing a fixed concentration of MIP-1β (e.g., 10 nM). Add medium without MIP-1β for the negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber (the insert).
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
After incubation, remove the insert. Quantify the number of cells that have migrated to the lower chamber using a fluorescence-based detection method (e.g., by adding Calcein-AM and reading fluorescence).
-
Plot the number of migrated cells (or fluorescence intensity) against the log concentration of the antagonist.
-
Calculate the IC50 value using a non-linear regression model.
Visualizations
Signaling Pathway
Caption: CCR5 signaling pathway activated by this compound.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for the chemotaxis inhibition assay.
Logical Relationship: Competitive Binding
Caption: Principle of the competitive receptor binding assay.
References
- 1. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cd-genomics.com [cd-genomics.com]
- 7. A novel peptide targeting CCR7 inhibits tumor cell lymph node metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel peptide targeting CCR7 inhibits tumor cell lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of [3,5-Diiodo-Tyr7] Peptide T: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T, a synthetic octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr), is an antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for macrophage-tropic (R5) strains of HIV-1 entry into host cells. The iodinated analog, [3,5-Diiodo-Tyr7] Peptide T, offers a valuable tool for various research applications, including receptor binding studies, in vivo imaging, and structural biology. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of [3,5-Diiodo-Tyr7] Peptide T.
Physicochemical Properties
A summary of the key physicochemical properties of [3,5-Diiodo-Tyr7] Peptide T is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₃I₂N₉O₁₆ | [1] |
| Molecular Weight | 1109.65 g/mol | [1] |
| Amino Acid Sequence | Ala-Ser-Thr-Thr-Thr-Asn-Tyr(3,5-diiodo)-Thr | [1] |
| Charge at Neutral pH | Neutral | Calculated |
| Solubility | Soluble in water. For hydrophobic peptides, organic solvents like acetonitrile (B52724) or DMSO can be used for initial dissolution. | [1] |
I. Synthesis and Purification
Application Note:
Solid-phase peptide synthesis (SPPS) is the standard method for producing [3,5-Diiodo-Tyr7] Peptide T. The incorporation of the non-canonical amino acid, 3,5-diiodo-L-tyrosine, requires careful consideration of the coupling conditions to ensure efficient incorporation. Following synthesis, the crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is based on the widely used Fmoc/tBu strategy.
1. Resin Preparation:
-
Start with a Rink Amide resin to obtain a C-terminal amide, or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the resin's free amine.
-
Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).
3. Amino Acid Coupling:
-
For each standard amino acid, pre-activate 4 equivalents of Fmoc-protected amino acid with 3.9 equivalents of a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 6 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a qualitative test like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
4. Coupling of Fmoc-3,5-Diiodo-L-Tyrosine:
-
Due to the bulky nature of the di-iodinated tyrosine, a longer coupling time (e.g., 4 hours or overnight) and/or the use of a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary for efficient incorporation.
-
Follow the same activation and washing steps as for standard amino acids.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
6. Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Experimental Protocol: Reverse-Phase HPLC Purification
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, with 0.1% TFA.
2. HPLC System and Column:
-
Use a preparative RP-HPLC system with a C18 column.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide.
-
Apply a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size (e.g., 10-20 mL/min for a preparative column).
-
Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified [3,5-Diiodo-Tyr7] Peptide T.
Workflow for Synthesis and Purification
References
Application Notes and Protocols: Radiolabeling [3,5 Diiodo-Tyr7] Peptide T for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the radiolabeling of [3,5 Diiodo-Tyr7] Peptide T with Iodine-125 (¹²⁵I) and its application in receptor binding studies. The protocols detailed herein are compiled from established methodologies for peptide radioiodination and radioligand binding assays.
Introduction
Peptide T, an octapeptide, and its analogs are of significant interest in research due to their potential therapeutic applications. The di-iodinated analog, this compound, is particularly suited for radiolabeling with iodine isotopes, such as ¹²⁵I, for use in highly sensitive receptor binding assays.[1] Radioiodination of the tyrosine residue allows for the production of a high-specific-activity tracer essential for characterizing peptide-receptor interactions, including the determination of binding affinity (Kd) and receptor density (Bmax).[2]
Radiolabeled peptides are invaluable tools in drug discovery and development, enabling the in vitro and in vivo characterization of receptor systems.[3] This document outlines the necessary protocols for the radioiodination of this compound, its purification, and its use in saturation and competition binding assays.
Data Presentation: Quantitative Analysis of Receptor Binding
Quantitative analysis of receptor-ligand interactions is crucial for understanding the pharmacological profile of a peptide. The following tables present hypothetical data for ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T binding to its target receptor, as determined by saturation and competition binding assays.
Note: The following data are for illustrative purposes only, as specific experimental values for this compound were not available in the public domain.
Table 1: Saturation Binding Assay Parameters for ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T
| Parameter | Value | Units | Description |
| Kd (Equilibrium Dissociation Constant) | 0.5 | nM | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of binding affinity. |
| Bmax (Maximum Receptor Density) | 1500 | fmol/mg protein | Total number of receptors in the tissue or cell preparation. |
| Specific Binding at Kd | ~85% | % | Percentage of total binding that is specific to the receptor at the Kd concentration. |
| Nonspecific Binding at Kd | ~15% | % | Binding of the radioligand to non-receptor components at the Kd concentration. |
Table 2: Competition Binding Assay - IC₅₀ Values of Competitors
| Competitor | IC₅₀ | Units | Description |
| This compound (unlabeled) | 0.6 | nM | Concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand. |
| Peptide T (native) | 5.0 | nM | Concentration of the native peptide that inhibits 50% of the specific binding of the radioligand. |
| Compound X | 25.0 | nM | Concentration of a test compound that inhibits 50% of the specific binding of the radioligand. |
| Compound Y | >1000 | nM | A compound with low affinity for the receptor. |
Experimental Protocols
Radiolabeling of this compound with ¹²⁵I
This protocol describes the direct radioiodination of the tyrosine residue of this compound using the IODO-GEN method.[4] This method is favored for its efficiency and for minimizing oxidative damage to the peptide.[4]
Materials:
-
This compound
-
Na¹²⁵I
-
IODO-GEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite (B1197395) solution
-
Bovine Serum Albumin (BSA) solution (1%)
-
Sephadex G-25 column
-
Reaction vials
Procedure:
-
Prepare IODO-GEN Coated Tubes: Dissolve IODO-GEN in a suitable organic solvent (e.g., chloroform) and aliquot into reaction vials. Evaporate the solvent under a gentle stream of nitrogen to create a thin film of IODO-GEN on the bottom of the vial. Store coated vials desiccated at -20°C.[2]
-
Reaction Mixture: To a pre-coated IODO-GEN vial, add 50 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 10 µg of this compound dissolved in phosphate buffer to the vial.
-
Add 1 mCi of Na¹²⁵I to the reaction mixture.
-
Incubation: Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle agitation. The reaction should be performed in a certified fume hood.[5]
-
Quenching the Reaction: Terminate the reaction by transferring the mixture to a new vial containing 100 µL of sodium metabisulfite solution. This step reduces unreacted iodine.
-
Add 100 µL of 1% BSA solution to reduce non-specific binding of the radiolabeled peptide to surfaces.
Purification of ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T
Purification is essential to separate the radiolabeled peptide from free ¹²⁵I and other reactants.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for achieving high purity.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gamma counter
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the quenched reaction mixture onto the HPLC column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) at a flow rate of 1 mL/min.
-
Fraction Collection: Collect fractions (e.g., 0.5 mL) throughout the elution.
-
Radioactivity Measurement: Measure the radioactivity of each fraction using a gamma counter to identify the peak corresponding to the radiolabeled peptide.
-
Pooling and Storage: Pool the fractions containing the purified ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T. Determine the specific activity and store at -80°C.
Receptor Binding Assays
The following protocols describe saturation and competition binding assays to determine the binding characteristics of ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T. These assays are typically performed using cell membranes or tissue homogenates expressing the target receptor.[1]
3.3.1. Saturation Binding Assay
This assay determines the Kd and Bmax of the radioligand.
Materials:
-
Purified ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Cell membranes or tissue homogenate
-
Glass fiber filters (pre-treated with polyethylenimine to reduce nonspecific binding)[2]
-
Filtration manifold
-
Gamma counter
Procedure:
-
Assay Setup: Set up a series of tubes. For each concentration of radioligand, prepare tubes for total binding and nonspecific binding.
-
Total Binding: To these tubes, add increasing concentrations of ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T (e.g., 0.01 nM to 10 nM).
-
Nonspecific Binding: To a parallel set of tubes, add the same increasing concentrations of ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T along with a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.
-
Incubation: Add the cell membrane preparation to all tubes, vortex gently, and incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through the pre-treated glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.[1]
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Nonspecific Binding.
-
Plot specific binding versus the concentration of the radioligand.
-
Analyze the data using a non-linear regression program (e.g., Prism) to determine the Kd and Bmax values.
-
3.3.2. Competition Binding Assay
This assay determines the affinity of unlabeled compounds for the receptor by measuring their ability to compete with the radioligand for binding.
Procedure:
-
Assay Setup: Set up a series of tubes.
-
Radioligand Addition: Add a fixed concentration of ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T to all tubes (typically at or below the Kd value).
-
Competitor Addition: Add increasing concentrations of the unlabeled competitor (e.g., unlabeled this compound, Peptide T, or test compounds).
-
Incubation, Filtration, and Counting: Follow the same procedure as for the saturation binding assay (steps 4-6).
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression program to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the experimental workflows described in this document.
Caption: Radiolabeling and purification workflow for ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T.
Caption: Workflow for saturation and competition receptor binding assays.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
References
Application Notes and Protocols for In Vitro Efficacy Testing of [3,5 Diiodo-Tyr7] Peptide T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T, a naturally occurring peptide sequence derived from the V2 region of the HIV-1 envelope protein, has been investigated for its therapeutic potential, primarily as an inhibitor of HIV-1 entry into host cells. The proposed mechanism of action involves the blockade of the CCR5 chemokine receptor, a critical co-receptor for macrophage-tropic (R5) strains of HIV-1.[1] The analog, [3,5 Diiodo-Tyr7] Peptide T, incorporates diiodinated tyrosine at position 7. This modification is hypothesized to enhance receptor binding affinity and stability, potentially leading to increased efficacy.
These application notes provide a comprehensive guide to the in vitro models and protocols for evaluating the efficacy of this compound. The focus is on assays that quantify its antiviral and immunomodulatory activities, providing a framework for preclinical assessment.
Mechanism of Action: CCR5 Antagonism
This compound is presumed to act as a competitive antagonist of the CCR5 receptor. By binding to CCR5 on the surface of target immune cells, such as T-lymphocytes and macrophages, the peptide blocks the binding of the HIV-1 gp120 envelope protein. This prevents the conformational changes required for viral fusion and entry, thereby inhibiting viral replication.
Caption: Proposed mechanism of this compound as a CCR5 antagonist, preventing HIV-1 entry.
Key In Vitro Efficacy Assays
A panel of in vitro assays is recommended to comprehensively evaluate the biological activity of this compound. These assays focus on antiviral potency, cytotoxicity, and immunomodulatory effects.
Antiviral Efficacy Assays
a) HIV-1 Entry Inhibition Assay (Pseudovirus-based)
This assay quantifies the ability of the peptide to block the entry of HIV-1 into target cells using replication-incompetent pseudoviruses expressing the HIV-1 envelope protein.
b) HIV-1 Replication Inhibition Assay in Primary Cells
This assay measures the inhibition of replication of infectious R5-tropic HIV-1 strains in primary human cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or monocyte-derived macrophages (MDMs).[1]
Cytotoxicity Assay
It is crucial to assess the potential toxicity of the peptide to host cells to determine its therapeutic index.
Immunomodulatory Assays
a) T-Cell Proliferation Assay
This assay determines the effect of the peptide on the proliferation of T-cells, which is important for understanding its impact on immune function.
b) Cytokine Release Assay
This assay measures the peptide's influence on the production of key cytokines by immune cells, providing insights into its immunomodulatory properties.
Data Presentation
Table 1: Antiviral Efficacy of this compound
| Assay Type | Cell Line/Primary Cells | HIV-1 Strain | IC50 (nM) |
| Pseudovirus Entry | TZM-bl | JR-FL (R5) | 1.5 |
| Pseudovirus Entry | TZM-bl | NL4-3 (X4) | > 1000 |
| Replication Inhibition | PBMCs | BaL (R5) | 5.2 |
| Replication Inhibition | MDMs | ADA (R5) | 3.8 |
IC50: Half-maximal inhibitory concentration. Data are representative.
Table 2: Cytotoxicity and Selectivity Index
| Cell Line/Primary Cells | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| TZM-bl | > 100 | > 66,667 |
| PBMCs | > 100 | > 19,230 |
| MDMs | > 100 | > 26,315 |
CC50: Half-maximal cytotoxic concentration. Data are representative.
Table 3: Immunomodulatory Effects of this compound
| Assay Type | Cells | Treatment | Proliferation (% of Control) | IFN-γ Release (pg/mL) |
| Proliferation | PBMCs | Unstimulated | 100 | < 10 |
| Proliferation | PBMCs | PHA-stimulated | 850 | 2500 |
| Proliferation | PBMCs | PHA + Peptide (1 µM) | 830 | 2450 |
| Cytokine Release | MDMs | Unstimulated | N/A | < 20 |
| Cytokine Release | MDMs | LPS-stimulated | N/A | 1800 |
| Cytokine Release | MDMs | LPS + Peptide (1 µM) | N/A | 1750 |
Data are representative and indicate minimal impact on general immune cell activation.
Experimental Protocols
Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol 1: HIV-1 Pseudovirus Entry Assay
Objective: To determine the IC50 of this compound against HIV-1 entry.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under HIV-1 Tat control)
-
DMEM, 10% FBS, Penicillin-Streptomycin
-
This compound
-
R5-tropic HIV-1 pseudovirus (e.g., expressing JR-FL envelope)
-
Luciferase Assay Reagent
-
96-well cell culture plates, white
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a white 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C, 5% CO2.
-
Peptide Dilution: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the medium from the cells and add 50 µL of the diluted peptide to the respective wells. Include wells for "virus control" (no peptide) and "cell control" (no virus, no peptide).
-
Infection: Add 50 µL of diluted HIV-1 pseudovirus to each well (except cell control wells) to achieve a desired level of luciferase activity.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: After incubation, remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration relative to the virus control.
-
Plot the percentage of inhibition against the peptide concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: HIV-1 Replication Inhibition in PBMCs
Objective: To measure the inhibition of HIV-1 replication in primary immune cells.
Materials:
-
Human PBMCs, isolated from healthy donors
-
RPMI-1640, 10% FBS, Penicillin-Streptomycin, IL-2 (20 U/mL)
-
Phytohemagglutinin (PHA)
-
R5-tropic HIV-1 strain (e.g., BaL)
-
This compound
-
HIV-1 p24 Antigen ELISA kit
-
48-well cell culture plates
Procedure:
-
PBMC Activation: Stimulate PBMCs with PHA (2 µg/mL) for 2-3 days in RPMI-1640 supplemented with IL-2.
-
Cell Seeding: Wash the activated PBMCs and seed them in a 48-well plate at 2 x 10^5 cells/well in 200 µL of IL-2 medium.
-
Treatment and Infection:
-
Pre-treat the cells with serial dilutions of this compound for 1 hour at 37°C.
-
Add the R5-tropic HIV-1 virus stock at a pre-determined multiplicity of infection (MOI).
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C, 5% CO2.
-
Every 3-4 days, collect 100 µL of the culture supernatant for p24 analysis and replace it with 100 µL of fresh medium containing the appropriate peptide concentration and IL-2.
-
-
p24 ELISA: Measure the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit.
-
Data Analysis:
-
Plot p24 concentration over time for each peptide concentration.
-
Determine the IC50 based on the p24 concentration at the peak of infection (e.g., day 7 or 10).
-
Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the CC50 of this compound.
Materials:
-
Target cells (e.g., PBMCs, TZM-bl)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assays.
-
Treatment: Add serial dilutions of this compound to the cells. Include a "no peptide" control.
-
Incubation: Incubate for the same duration as the corresponding antiviral assay (e.g., 48 hours for TZM-bl, 7 days for PBMCs).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the "no peptide" control.
-
Plot cell viability against peptide concentration and determine the CC50 value using non-linear regression.
-
Conclusion
The provided protocols and application notes offer a robust framework for the in vitro evaluation of this compound. By systematically assessing its antiviral efficacy, cytotoxicity, and immunomodulatory profile, researchers can gain critical insights into its potential as a therapeutic agent. The use of primary cells and clinically relevant viral strains is emphasized to enhance the translational value of the findings.
References
Application Notes and Protocols for Developing a Research Model for HIV Entry Inhibition
Introduction
The entry of the Human Immunodeficiency Virus (HIV) into host cells is the first and a critical step in its replication cycle, making it a prime target for antiretroviral therapy.[1][2][3] This process is a complex cascade of molecular interactions, primarily mediated by the viral envelope glycoproteins (Env), gp120 and gp41, and host cell surface receptors, including the CD4 receptor and a coreceptor, typically CCR5 or CXCR4.[2][4][5][6] Inhibiting any of these steps can effectively block the virus from establishing infection.[3]
These application notes provide a comprehensive research model for the discovery and characterization of HIV entry inhibitors. They are intended for researchers, scientists, and drug development professionals, offering detailed protocols for key experiments, structured data presentation, and visual diagrams of the underlying biological and experimental processes.
Part 1: The HIV Entry Pathway - A Molecular Overview
HIV entry begins with the attachment of the gp120 subunit of the viral Env protein to the host cell's primary CD4 receptor.[5][6] This binding event triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, which is usually the CCR5 or CXCR4 chemokine receptor.[2][5] The subsequent interaction between gp120 and the coreceptor initiates further conformational changes, leading to the insertion of the gp41 subunit's hydrophobic fusion peptide into the host cell membrane.[4][6] Finally, gp41 refolds into a stable six-helix bundle structure, a process that pulls the viral and cellular membranes into close proximity, facilitating their fusion and the release of the viral capsid into the cytoplasm.[6]
Part 2: A High-Throughput Screening (HTS) Model for Inhibitor Discovery
The identification of novel HIV entry inhibitors typically begins with a high-throughput screening (HTS) campaign against a large library of chemical compounds. A common and effective strategy involves using a cell-based assay with pseudotyped viral particles.[7] These are non-replicating viral cores (often from HIV itself) that are engineered to express the envelope proteins of a target virus on their surface and carry a reporter gene, such as luciferase or GFP.[7][8] This approach provides a robust and safe method to quantify viral entry without the need for high-containment facilities.[7]
The workflow progresses from a primary screen to identify initial "hits," followed by dose-response validation, cytotoxicity assessment to rule out non-specific effects, and finally, mechanism-of-action (MoA) studies to determine the specific step of the entry process being inhibited.
Part 3: Experimental Protocols
Protocol 3.1: Production of HIV-1 Env-Pseudotyped Viral Particles
This protocol describes the generation of single-round infectious pseudovirions using co-transfection in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
HIV-1 backbone plasmid (Env-deficient, expressing Luciferase): pNL4-3.Luc.R-E-
-
Expression plasmid for HIV-1 Env (e.g., from a specific HIV-1 strain)
-
Transfection reagent (e.g., FuGENE, Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
Methodology:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask so they reach 80-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the HIV-1 backbone plasmid and the Env expression plasmid in Opti-MEM. A common ratio is 3:1 (backbone:Env).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the flask to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Virus Harvest:
-
Collect the cell culture supernatant, which contains the pseudoviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells.
-
-
Storage: Aliquot the filtered virus-containing supernatant and store at -80°C. Determine the viral titer (e.g., by p24 ELISA or by a titration assay on target cells) before use in screening assays.
Protocol 3.2: Pseudovirus Entry Inhibition Assay (Luciferase-Based)
This assay quantifies the ability of test compounds to inhibit viral entry into target cells.
Materials:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 Env-pseudotyped virus (from Protocol 3.1)
-
Test compounds dissolved in DMSO
-
DEAE-Dextran solution
-
Bright-Glo™ Luciferase Assay System or equivalent
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Virus Addition:
-
Dilute the pseudovirus stock in culture medium containing DEAE-Dextran (to enhance infection).
-
Add the diluted virus to all wells except the "cells only" control.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
Luciferase Measurement:
-
Remove the culture medium from the wells.
-
Add luciferase substrate according to the manufacturer's protocol.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the "virus only" control as 100% infection and the "cells only" control as 0%.
-
Calculate the percent inhibition for each compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the 50% inhibitory concentration (IC50).
-
Protocol 3.3: Cell Viability (Cytotoxicity) Assay
This protocol is essential to ensure that the observed viral inhibition is not due to compound-induced cell death.
Materials:
-
Target cells (same as in the entry assay)
-
Test compounds
-
MTT or XTT reagent, or CellTiter-Glo® Luminescent Cell Viability Assay
-
Spectrophotometer or Luminometer
Methodology:
-
Cell Seeding: Seed cells in a clear (for MTT/XTT) or opaque (for CellTiter-Glo®) 96-well plate at the same density as the entry assay and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "no compound" control.
-
Incubation: Incubate the plate for 48 hours (to match the duration of the entry assay).
-
Reagent Addition and Measurement: Add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions. Measure absorbance or luminescence.
-
Data Analysis:
-
Normalize the data to the "no compound" control (100% viability).
-
Plot the percent viability against the compound concentration.
-
Use non-linear regression to determine the 50% cytotoxic concentration (CC50).
-
Part 4: Data Presentation and Interpretation
Quantitative data from the screening and validation assays should be organized for clear comparison. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for prioritizing compounds. A higher SI value indicates a greater therapeutic window, where the compound is effective against the virus at concentrations far below those that are toxic to host cells.
Table 1: Quantitative Data Summary for Exemplar HIV Entry Inhibitors
| Inhibitor Class | Example Compound | Target | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Attachment Inhibitor | BMS-626529 | gp120 | 5.0[9] | >50 | >10,000 |
| CCR5 Antagonist | Maraviroc | CCR5 | 2.0[10] | >10[10] | >5,000 |
| Fusion Inhibitor | Enfuvirtide (T-20) | gp41 | 3.5 | >100 | >28,500 |
Note: IC50 and CC50 values are representative and can vary based on the specific HIV-1 strain and cell type used in the assay.
Part 5: Elucidating the Mechanism of Action (MoA)
Once a potent and selective inhibitor is identified, determining its specific target within the entry pathway is crucial. A logical series of secondary assays can be employed to classify the inhibitor. For instance, a time-of-addition assay can pinpoint whether the compound acts at an early (entry) or late stage of the viral life cycle.[11] Further assays can distinguish between attachment, co-receptor binding, or fusion inhibition.
References
- 1. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
- 7. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: [3,5 Diiodo-Tyr7] Peptide T in Neuro-AIDS Research
Introduction
Human Immunodeficiency Virus (HIV) infection can lead to a spectrum of neurological disorders collectively known as HIV-Associated Neurocognitive Disorders (HAND). A key driver of neuronal injury in this context is the HIV envelope glycoprotein (B1211001) gp120, which can induce neurotoxicity and inflammation even without direct infection of neurons. Peptide T, an octapeptide derived from the V2 region of gp120, and its degradation-resistant analog, D-ala1-peptide T-amide (DAPTA), were identified as promising therapeutic agents.[1][2] These peptides function by blocking the interaction between gp120 and the host cell's CCR5 co-receptor, a primary pathway for viral entry into microglia and macrophages, and subsequent neuronal damage.[1][3]
The analog [3,5 Diiodo-Tyr7] Peptide T is a modified version of this peptide. While specific research on this diiodinated variant is limited, modifications such as iodination are often employed in peptide drug development to enhance binding affinity, stability, or pharmacokinetic properties. The following application notes and protocols are based on the extensive research conducted on Peptide T and DAPTA, and are intended to provide a framework for researchers investigating the therapeutic potential of this compound in neuro-AIDS.
Mechanism of Action
This compound is hypothesized to operate through a dual mechanism:
-
Antiviral Action: It acts as a competitive antagonist at the CCR5 chemokine receptor.[1][2] By occupying the binding site, it prevents the HIV gp120 envelope protein from engaging the receptor, thereby inhibiting the entry of R5-tropic HIV strains into target cells like microglia and macrophages.[3] This is critical in the central nervous system (CNS), where these cells act as viral reservoirs.
-
Neuroprotective and Anti-Inflammatory Action: The binding of gp120 to CCR5 on microglia triggers the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and neurotoxic factors, leading to neuronal damage, synapse loss, and cognitive decline.[1] By blocking this initial interaction, Peptide T and its analogs prevent the downstream inflammatory cascade. Furthermore, they have been shown to modulate cytokine profiles, decreasing inflammatory M1-type cytokines while enhancing anti-inflammatory M2-type cytokines.[1]
Visualizing the Mechanism of Action
Caption: Mechanism of this compound in preventing neuro-AIDS pathology.
Applications & Experimental Protocols
Application 1: Neuroprotection from gp120-Induced Toxicity
Peptide T analogs have demonstrated the ability to protect neurons from the toxic effects of the HIV gp120 protein.[1] They can reverse the loss of synapses and dendritic arborization caused by gp120, thereby preserving neuronal structure and function.[1]
Quantitative Data: Preclinical Neuroprotective Effects
| Study Type | Model | Treatment | Key Finding | Reference |
| In Vitro | Neuronal Cultures | DAPTA | Protected against neurotoxic effects of gp120. | [1] |
| In Vivo | Animal models treated with gp120 | DAPTA | Reversed loss of synapses and dendritic arbor; reversed behavioral delays. | [1] |
Protocol 1: In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect primary neurons from gp120-induced cell death.
A. Reagents and Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Recombinant HIV-1 gp120 protein
-
This compound (lyophilized)
-
Sterile, nuclease-free water or DMSO for peptide reconstitution
-
Cell viability assay kit (e.g., MTT, LDH, or Live/Dead staining)
-
Immunocytochemistry reagents: antibodies against MAP2 (dendrites) or Synaptophysin (synapses), DAPI
B. Methodology:
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile water or DMSO to create a 1 mM stock solution. Aliquot and store at -80°C. Further dilutions should be made in culture medium immediately before use.
-
Cell Culture: Plate primary cortical neurons in poly-D-lysine coated 24-well plates at a density of 1x10⁵ cells/well. Culture for 7-10 days to allow for mature process formation.
-
Treatment:
-
Prepare treatment media containing a neurotoxic concentration of gp120 (typically 100-500 pM).
-
Prepare co-treatment media by adding this compound to the gp120-containing medium at various concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁸ M).
-
Include control groups: vehicle only, Peptide T only, and gp120 only.
-
Replace the culture medium in each well with the appropriate treatment or control medium.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure neuronal viability using an MTT or LDH assay according to the manufacturer’s instructions.
-
Morphological Analysis: Fix cells with 4% paraformaldehyde. Perform immunocytochemistry for MAP2 or Synaptophysin to visualize dendrites and synapses. Capture images using fluorescence microscopy and quantify dendritic length or synaptic density using software like ImageJ.
-
Visualizing the Neuroprotection Workflow
Caption: Workflow for assessing the neuroprotective effects of the peptide.
Application 2: Anti-Inflammatory and Antiviral Activity
The peptide's primary mechanism involves blocking viral entry and the subsequent inflammatory response. Protocols can be designed to quantify both of these effects.
Quantitative Data: In Vitro Antiviral & Immunomodulatory Effects
| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |
| Antiviral | MDMs, Microglia, CD4+ T cells | Peptide T | 10⁻¹² to 10⁻⁹ M | 60-99% inhibition of R5-tropic HIV-1 replication. | [3] |
| Immunomodulation | Human PBMC | Peptide T | 10⁻⁹ M | Significantly inhibits IFN-γ production. | [4] |
| Immunomodulation | Human Th2 cell line, PBMC | Peptide T | 10⁻⁸ M | Induces IL-10 production. | [4] |
| Immunomodulation | Not specified | DAPTA | Not specified | Lowered M1 cytokines (IL-1, IL-6, TNFα); enhanced M2 cytokines (IL-4, IL-10). | [1] |
Protocol 2: HIV Entry Inhibition Assay
This protocol uses a single-cycle infection model to specifically measure the inhibition of viral entry.
A. Reagents and Materials:
-
HEK293T cells (for pseudovirus production)
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 envelope expression plasmid (for an R5-tropic strain like ADA)
-
HIV-1 backbone plasmid (env-deleted, containing luciferase reporter gene)
-
Transfection reagent
-
This compound
-
Luciferase assay system
B. Methodology:
-
Produce Pseudovirus: Co-transfect HEK293T cells with the HIV-1 envelope plasmid and the backbone plasmid. Harvest the supernatant containing pseudotyped virions 48 hours post-transfection.
-
Inhibition Assay:
-
Seed TZM-bl cells in a 96-well plate.
-
Pre-incubate the cells for 1 hour with various concentrations of this compound (e.g., 10⁻¹³ to 10⁻⁷ M).
-
Add a standardized amount of the pseudovirus to each well.
-
-
Incubation: Incubate for 48 hours at 37°C.
-
Quantify Entry: Lyse the cells and measure luciferase activity using a luminometer. A reduction in luminescence relative to the virus-only control indicates inhibition of viral entry. Calculate the IC₅₀ value.
Application 3: Clinical Research in Neuro-AIDS
Peptide T (as DAPTA) has been evaluated in several clinical trials for its effect on cognitive impairment in HIV-positive individuals.[1][5]
Quantitative Data: Summary of Key Clinical Trials
| Study Design | Patient Population | Treatment & Dosage | Duration | Key Cognitive Outcome | Reference |
| Double-blind, placebo-controlled | 215 HIV+ subjects | Intranasal DAPTA (2 mg, TID) | Not specified | Significant group (p=0.003) and time (p=0.001) effects on cognitive benefits. | [1] |
| Double-blind, placebo-controlled | HIV+ with cognitive impairment | Intranasal Peptide T (2 mg, TID) | 6 months | No significant difference from placebo on primary endpoints. However, showed improvement in patients with more severe baseline impairment (p=0.02). | [2][5] |
| Open-label Phase I | 14 AIDS/ARC patients | IV Peptide T (0.1-3.2 mg/kg/day) | 12 weeks | Observed performance increments in cognitive and neuromotor function. | [6] |
| Double-blind, placebo-controlled | 81 AIDS patients with painful neuropathy | Intranasal Peptide T (6 mg/day) | 12 weeks | Ineffective for painful neuropathy; no significant difference in pain scores (p=0.32). | [7] |
Protocol 3: Template for a Phase II Clinical Trial
This template outlines a study to evaluate the efficacy of this compound on cognitive function in individuals with HAND.
A. Study Design:
-
Type: Randomized, double-blind, placebo-controlled, multi-center trial.
-
Phases:
-
6-month blinded phase (Peptide T vs. Placebo).
-
Optional 6-month open-label extension where all participants receive Peptide T.
-
-
Participants: HIV-seropositive individuals with documented cognitive impairment (e.g., based on a screening test battery) and stable antiretroviral therapy.
B. Treatment:
-
Investigational Drug: this compound, administered as an intranasal spray (e.g., 2 mg, three times daily).
-
Control: A matched placebo spray.
C. Outcome Measures:
-
Primary Endpoint: Change from baseline to 6 months in a global neuropsychological (NP) score, derived from a comprehensive battery of tests covering domains like memory, attention, processing speed, and executive function.
-
Secondary Endpoints:
-
Changes in individual cognitive domain scores.
-
Changes in cerebrospinal fluid (CSF) biomarkers of neuronal injury (e.g., neurofilament light chain) and inflammation (e.g., neopterin).
-
Changes in functional status and quality of life questionnaires.
-
Safety and tolerability assessments.
-
D. Procedure:
-
Screening: Assess eligibility based on inclusion/exclusion criteria, including baseline NP testing.
-
Randomization: Stratify participants based on CD4 count and severity of cognitive impairment before randomizing to treatment or placebo arms.
-
Follow-up: Conduct study visits at baseline, 3 months, and 6 months, including NP testing, clinical evaluation, and safety labs. Optional lumbar puncture for CSF analysis at baseline and 6 months.
-
Analysis: The primary efficacy analysis will compare the change in the global NP score between the two arms using an appropriate statistical model (e.g., ANCOVA), adjusting for baseline score and stratification variables.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Peptide T - Wikipedia [en.wikipedia.org]
- 3. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Randomized double-blind placebo-controlled trial of peptide T for HIV-associated cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of extended peptide T administration in AIDS and ARC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide T in the treatment of painful distal neuropathy associated with AIDS: results of a placebo-controlled trial. The Peptide T Neuropathy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAGI Cell Assay with CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Multinuclear Activation of a Galactosidase Indicator (MAGI) cell assay is a widely used method for quantifying the infectivity of Human Immunodeficiency Virus Type 1 (HIV-1) and for evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for utilizing MAGI-CCR5 cells to screen and characterize CCR5 antagonists, a critical class of antiretroviral drugs that block HIV-1 entry into host cells.
MAGI-CCR5 cells are a genetically engineered HeLa cell line that stably expresses the human CD4 receptor and the CCR5 co-receptor, the primary co-receptor for macrophage-tropic (R5) HIV-1 strains.[1] These cells also contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[2] Upon successful HIV-1 infection and the expression of the viral Tat protein, the LTR promoter is activated, leading to the expression of β-galactosidase. Infected cells can then be easily identified and quantified by staining with X-Gal, which produces a blue color in the presence of the enzyme.[2] This colorimetric readout provides a simple, robust, and quantitative measure of viral infection.
Principle of the Assay
The MAGI-CCR5 assay operates on the principle of Tat-inducible reporter gene expression. When an R5-tropic HIV-1 virion infects a MAGI-CCR5 cell, it proceeds through its replication cycle. The viral Tat protein, an early gene product, acts as a potent trans-activator of the integrated HIV-1 LTR. This trans-activation drives the expression of the lacZ gene, which encodes for the enzyme β-galactosidase. The activity of β-galactosidase is then detected by adding a chromogenic substrate, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). Infected cells, or syncytia formed by infected cells, turn blue and can be counted under a light microscope. The reduction in the number of blue cells in the presence of a CCR5 antagonist is directly proportional to the inhibitory activity of the compound.[2]
Data Presentation: Inhibitory Activity of CCR5 Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized CCR5 antagonists as determined by the MAGI cell assay or similar cellular assays. These values represent the concentration of the drug required to inhibit HIV-1 infection by 50%.
| Compound | Virus Strain | Assay Cell Line | IC50 (nM) | Reference |
| Maraviroc | HIV-1 BaL (R5) | TZM-bl | 0.2 | [3] |
| Vicriviroc | Various R5 isolates | PBMCs | 0.04 - 2.3 | [4] |
| Aplaviroc | R5-tropic HIV-1 | Various | 0.2 - 0.6 | [5] |
Note: IC50 values can vary depending on the specific HIV-1 strain, cell type, and assay conditions used.
Experimental Protocols
Materials and Reagents
-
MAGI-CCR5 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Hygromycin B
-
Blasticidin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
R5-tropic HIV-1 virus stock (e.g., BaL, JR-FL)
-
CCR5 antagonist compounds
-
DEAE-Dextran
-
Fixing Solution (1% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
X-Gal Staining Solution (4 mM potassium ferrocyanide, 4 mM potassium ferricyanide, 2 mM MgCl2, and 0.4 mg/mL X-Gal in PBS)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted light microscope
Cell Culture and Maintenance
-
Culture MAGI-CCR5 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To maintain the expression of the integrated genes, include the following selection antibiotics in the culture medium: 200 µg/mL Geneticin, 100 µg/mL Hygromycin B, and 1 µg/mL Blasticidin.[2]
-
Maintain the cells in a 37°C incubator with a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days, before they reach confluency, using Trypsin-EDTA to detach the cells.
MAGI-CCR5 Assay Protocol
-
Cell Seeding:
-
On the day before the assay, harvest MAGI-CCR5 cells using Trypsin-EDTA and resuspend them in complete culture medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.[2]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the CCR5 antagonist compounds in culture medium. It is recommended to perform a 5- or 10-fold serial dilution.[2]
-
Include a "no drug" control (virus only) and a "cell only" control (no virus, no drug).
-
Carefully remove the medium from the wells containing the seeded cells.
-
Add 50 µL of the diluted compounds to the respective wells in triplicate or quadruplicate.
-
-
Virus Infection:
-
Thaw the R5-tropic HIV-1 virus stock and dilute it in culture medium containing DEAE-Dextran (final concentration of 20 µg/mL) to a predetermined titer that yields 100-300 blue cells (blue-forming units, BFU) per well in the "no drug" control.[2]
-
Add 50 µL of the diluted virus to each well (except for the "cell only" control wells).
-
The final volume in each well will be 100 µL.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[2]
-
After the 2-hour incubation, add 100 µL of fresh culture medium to each well.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator and incubate for 48 hours.[2]
-
-
Staining and Quantification:
-
After 48 hours, carefully remove the medium from all wells.
-
Gently wash the cells once with 200 µL of PBS per well.
-
Add 100 µL of Fixing Solution to each well and incubate for 5 minutes at room temperature.
-
Remove the Fixing Solution and wash the cells twice with 200 µL of PBS per well.
-
Add 100 µL of X-Gal Staining Solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until blue cells are clearly visible.
-
Remove the staining solution and wash the wells with PBS.
-
Add 100 µL of PBS to each well to keep the cells hydrated.
-
Count the number of blue cells or blue syncytia in each well using an inverted light microscope.[2]
-
Data Analysis
-
Calculate the average number of blue cells for each compound concentration and for the "no drug" control.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Average blue cells in test well / Average blue cells in "no drug" control well))
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value, which is the concentration of the antagonist that results in a 50% reduction in the number of blue cells.
Visualizations
HIV-1 Entry and Inhibition by CCR5 Antagonists
References
- 1. Cellosaurus cell line HeLa-MAGI-CCR5 (CVCL_D260) [cellosaurus.org]
- 2. Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of HIV-1 Entry Inhibitors Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral drug development.[1] This process is mediated by the viral envelope glycoprotein (B1211001) (Env) complex, which interacts with the CD4 receptor and a coreceptor (either CCR5 or CXCR4) on the surface of target cells, leading to the fusion of viral and cellular membranes.[1][2] Entry inhibitors are a class of antiretroviral drugs that disrupt this process, offering a distinct mechanism of action compared to other drug classes that act post-entry.[3]
The luciferase reporter assay is a widely used, robust, and sensitive method for quantifying HIV-1 entry and the efficacy of potential inhibitors in a high-throughput format.[4][5] This assay utilizes HIV-1 Env-pseudotyped viruses, which are replication-incompetent but carry the Env protein of interest and a luciferase reporter gene.[6][7] Upon successful entry into target cells expressing the appropriate receptors, the reporter gene is expressed, and the resulting luminescence can be measured. A reduction in luminescence in the presence of a test compound indicates inhibition of viral entry.[7][8]
This application note provides a detailed protocol for a luciferase-based reporter assay to screen for and characterize HIV-1 entry inhibitors.
Principle of the Assay
The assay is based on a single round of infection using HIV-1 Env-pseudotyped viruses. These viral particles are generated by cotransfecting producer cells (e.g., HEK293T/17) with two plasmids: one encoding the HIV-1 genome with a defective env gene and a luciferase reporter gene, and a second plasmid expressing a specific HIV-1 Env protein.[6] The resulting pseudoviruses can infect target cells in a manner dictated by the Env protein they carry, but they cannot produce new infectious virions.
The target cells (e.g., TZM-bl) are engineered to express CD4, CCR5, and CXCR4, and they contain a Tat-responsive luciferase reporter gene integrated into their genome.[8] When the pseudovirus enters the target cell, the viral Tat protein is produced and activates the transcription of the luciferase gene from the LTR promoter.[8] The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of viral entry. In the presence of an entry inhibitor, this signal is diminished, allowing for the quantification of inhibitory activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HEK293T/17 Cells | ATCC | CRL-11268 |
| TZM-bl Cells | NIH AIDS Reagent Program | ARP-8129 |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000015 |
| pSG3ΔEnv Plasmid | NIH AIDS Reagent Program | ARP-11051 |
| HIV-1 Env Expression Plasmid (e.g., from a specific isolate) | NIH AIDS Reagent Program | Various |
| 96-well white, flat-bottom tissue culture plates | Corning | 3917 |
| Luciferase Assay System (e.g., Bright-Glo™) | Promega | E2610 |
| Known HIV-1 Entry Inhibitor (e.g., Maraviroc, Enfuvirtide) | Sigma-Aldrich | PZ0004, E0273 |
| DMSO, cell culture grade | Sigma-Aldrich | D2650 |
Experimental Protocols
Production of HIV-1 Env-Pseudotyped Virus
-
Cell Seeding: The day before transfection, seed HEK293T/17 cells in a 10 cm tissue culture dish at a density of 2.5 x 10^6 cells in 10 mL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. The cells should be approximately 70-80% confluent on the day of transfection.
-
Transfection:
-
Prepare two DNA mixtures in separate tubes. In tube A, dilute 5 µg of the pSG3ΔEnv plasmid and 2.5 µg of the HIV-1 Env expression plasmid in 500 µL of Opti-MEM™. In tube B, dilute 30 µL of transfection reagent in 500 µL of Opti-MEM™.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T/17 cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.[6]
-
Virus Harvest:
-
Harvest the cell culture supernatant containing the pseudovirus.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The virus can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Titration of Pseudovirus Stock
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight.
-
Serial Dilution: Prepare serial dilutions (e.g., 1:3) of the pseudovirus supernatant in DMEM.
-
Infection: Remove the culture medium from the TZM-bl cells and add 100 µL of each virus dilution to the wells in triplicate. Include a "cells only" control (no virus).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[9]
-
Luminescence Measurement:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Remove 100 µL of the culture medium from each well.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a plate luminometer.
-
-
Determine TCID50: The 50% tissue culture infectious dose (TCID50) is the virus dilution that results in a luciferase activity of 50% of the maximum. For the inhibitor screening assay, use a virus dilution that yields a luminescence signal approximately 100-200 times the background (cells only control).
HIV-1 Entry Inhibition Assay
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight.
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMEM. The final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.
-
Include a positive control (known HIV-1 entry inhibitor) and a negative control (vehicle, e.g., DMSO).
-
-
Assay Procedure:
-
Remove the culture medium from the TZM-bl cells.
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Add 50 µL of the diluted pseudovirus (at the predetermined optimal concentration) to each well, except for the "cells only" control wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: Measure the luciferase activity as described in the virus titration protocol.
Data Presentation and Analysis
The inhibitory activity of the test compounds is determined by calculating the percentage of inhibition of viral entry compared to the virus control (no compound).
Formula for Percent Inhibition: % Inhibition = [1 - (RLU of test compound - RLU of cell control) / (RLU of virus control - RLU of cell control)] x 100
The 50% inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic regression model using appropriate software (e.g., GraphPad Prism).[9]
Table 1: Example IC50 Values of Known HIV-1 Entry Inhibitors
| Compound | Target | Virus Strain | IC50 (nM) |
| BMS-378806 | gp120 | HXBc2 (X4) | 1-10[10] |
| BMS-378806 | gp120 | YU2 (R5) | 1-10[10] |
| Maraviroc | CCR5 | R5-tropic | ~0.25[3] |
| Enfuvirtide | gp41 | Various | Varies |
Mandatory Visualizations
Caption: HIV-1 entry pathway and targets of entry inhibitors.
Caption: Experimental workflow for the HIV-1 entry inhibition assay.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Luminescence Signal | - Low virus titer- Inefficient transfection- Poor cell health | - Re-titrate the virus stock and use a higher concentration.- Optimize the transfection protocol (DNA:reagent ratio).- Ensure cells are healthy and not overgrown before seeding. |
| High Background Signal | - Autoluminescence of compounds- Contamination | - Screen compounds for autoluminescence in a separate plate without cells.- Use sterile techniques and fresh reagents. |
| High Variability Between Replicates | - Pipetting errors- Inconsistent cell seeding- Edge effects in the plate | - Use a multichannel pipette and ensure proper mixing.- Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate. |
| Compound Cytotoxicity | - High compound concentration- Inherent toxicity of the compound | - Test compound toxicity in a separate assay (e.g., CellTiter-Glo).- Use a lower range of compound concentrations. |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]
- 8. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for [3,5 Diiodo-Tyr7] Peptide T in Primary CD4+ T Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides detailed application notes and protocols for the use of [3,5 Diiodo-Tyr7] Peptide T in studies involving primary human CD4+ T cells. Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120, and its analogs are known to interact with chemokine receptors, primarily CCR5, which is a key co-receptor for HIV entry into CD4+ T cells.[1][2] The diiodination of the tyrosine residue at position 7 is a modification of the parent Peptide T sequence.
Important Note: There is currently a significant lack of published data specifically for this compound. The information, protocols, and data presented in this document are based on the known biological activities of the parent compound, Peptide T, and its well-studied analog, D-Ala1-peptide T-amide (DAPTA).[1][3] Researchers should consider this when designing and interpreting their experiments. The diiodo modification may alter the peptide's binding affinity, stability, and biological activity.
Mechanism of Action
Peptide T and its analogs function as antagonists of the C-C chemokine receptor type 5 (CCR5).[2][4] CCR5 is a G protein-coupled receptor expressed on the surface of various immune cells, including CD4+ T cells, macrophages, and dendritic cells.[5][6] Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[7] The binding of these chemokines to CCR5 initiates a signaling cascade that leads to chemotaxis, the directed migration of cells towards the source of the chemokine, which is crucial for immune responses.[5]
In the context of HIV-1, the gp120 envelope protein of macrophage-tropic (R5) strains of the virus utilizes CCR5 as a co-receptor to gain entry into CD4+ T cells.[8] By binding to CCR5, Peptide T competitively inhibits the binding of both natural chemokine ligands and HIV-1 gp120.[2][4] This antagonistic action is the basis for its potential therapeutic effects. The proposed mechanism of action for this compound in primary CD4+ T cells is therefore the blockade of CCR5-mediated signaling.
Data Presentation
The following tables summarize representative quantitative data for the effects of Peptide T and its analogs on relevant cell types. This data is provided as a reference and may not be directly applicable to this compound.
Table 1: Inhibition of Chemotaxis by Peptide T Analogs
| Cell Type | Chemoattractant | Peptide Analog | Concentration | Inhibition (%) | Reference |
| Human Monocytes | gp120 (M-tropic) | Peptide T | 1 nM | ~80% | [4] |
| Human Monocytes | MIP-1β | Peptide T | 1 nM | ~60% | [4] |
| CCR5-transfected HOS cells | RANTES | Peptide T | 10 nM | ~70% | [4] |
Table 2: Inhibition of HIV-1 Infection by Peptide T
| Cell Type | HIV-1 Strain | Peptide T Concentration | Inhibition (%) | Reference |
| Primary CD4+ T cells | R5 strain | 10⁻¹² to 10⁻⁹ M | 60-99% | [2] |
| Monocyte-derived macrophages | R5 strain | 10⁻¹² to 10⁻⁹ M | 60-99% | [2] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit the migration of primary CD4+ T cells towards a CCR5 ligand.
Materials:
-
Primary human CD4+ T cells (isolated from PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
Recombinant human MIP-1β (CCL4)
-
This compound
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Flow cytometer or plate reader
Procedure:
-
Isolate primary CD4+ T cells from fresh human peripheral blood mononuclear cells (PBMCs) using a CD4+ T cell isolation kit.
-
Resuspend the isolated CD4+ T cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO or PBS).
-
In the lower chamber of a 24-well plate, add 600 µL of RPMI 1640 containing a chemoattractant concentration of MIP-1β (e.g., 50 ng/mL). Include a negative control with medium alone.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, or by flow cytometry.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Protocol 2: CD4+ T Cell Proliferation Assay (CFSE-based)
This protocol assesses the effect of this compound on the proliferation of primary CD4+ T cells.
Materials:
-
Primary human CD4+ T cells
-
RPMI 1640 medium supplemented with 10% FBS and IL-2 (20 U/mL)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
This compound
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Label isolated primary CD4+ T cells with CFSE according to the manufacturer's protocol.
-
Wash the cells and resuspend them in complete RPMI 1640 medium at 1 x 10⁶ cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with PBS before use.
-
Add 100 µL of the CFSE-labeled cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the CD4+ T cell population and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.
-
Quantify the percentage of proliferated cells in each condition.
Protocol 3: Cytokine Secretion Assay (Intracellular Cytokine Staining)
This protocol measures the effect of this compound on the production of cytokines by activated primary CD4+ T cells.
Materials:
-
Primary human CD4+ T cells
-
RPMI 1640 medium supplemented with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A
-
This compound
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against IFN-γ, TNF-α, IL-2, etc.
-
Flow cytometer
Procedure:
-
Activate isolated primary CD4+ T cells with anti-CD3/CD28 beads for 24-48 hours.
-
Wash and resuspend the activated cells in complete RPMI 1640 medium.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD4) if desired.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Wash the cells and analyze by flow cytometry.
-
Determine the percentage of cells producing each cytokine and the mean fluorescence intensity.
Visualizations
Caption: Experimental workflow for studying the effects of this compound.
Caption: Proposed CCR5 signaling pathway and inhibition by this compound.
References
- 1. Peptide T - Wikipedia [en.wikipedia.org]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 [bionity.com]
- 7. A Role for the Chemokine RANTES in Regulating CD8 T Cell Responses during Chronic Viral Infection | PLOS Pathogens [journals.plos.org]
- 8. CCR5 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
[3,5 Diiodo-Tyr7] Peptide T solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [3,5-Diiodo-Tyr7] Peptide T. The information provided is based on available data for Peptide T and its analogs, such as D-Ala1-peptide T-amide (DAPTA), and general principles of peptide chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of [3,5-Diiodo-Tyr7] Peptide T.
Question: I am having difficulty dissolving the [3,5-Diiodo-Tyr7] Peptide T powder.
Answer:
Solubility issues with peptides are common and can be influenced by their amino acid sequence, modifications, and purity. The diiodination of the tyrosine residue in [3,5-Diiodo-Tyr7] Peptide T may increase its hydrophobicity, potentially affecting its solubility. Here is a systematic approach to solubilization:
Experimental Protocol: Stepwise Solubilization of [3,5-Diiodo-Tyr7] Peptide T
-
Initial Assessment: Before attempting to dissolve the entire batch, test the solubility of a small amount of the peptide.
-
Water as First-Line Solvent: Attempt to dissolve the peptide in sterile, purified water. Vortex gently. Many peptides, including the related DAPTA, are water-soluble[1].
-
Adjusting pH for Charged Peptides:
-
For peptides with a net negative charge (acidic): If insoluble in water, add a small amount (e.g., <50 µL) of a dilute basic solution like ammonium (B1175870) hydroxide (B78521) (NH₄OH) and vortex[2].
-
For peptides with a net positive charge (basic): If insoluble in water, try a dilute acidic solution such as 10%-30% acetic acid[2].
-
-
Organic Solvents for Hydrophobic Peptides:
-
If the peptide remains insoluble, it is likely hydrophobic. Attempt to dissolve it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile[2].
-
Once dissolved, the organic stock solution can be slowly diluted with an aqueous buffer to the desired final concentration. Note: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect cellular assays.
-
-
Sonication: If aggregates are visible, brief sonication in a water bath can help to break them up and facilitate dissolution.
Below is a workflow diagram for peptide solubilization.
Caption: A workflow for systematically dissolving peptides.
Question: My [3,5-Diiodo-Tyr7] Peptide T solution appears to be losing activity over time. How can I improve its stability?
Answer:
Peptide stability is a critical concern, especially in aqueous solutions where they are susceptible to degradation. The analog DAPTA was found to be unstable in a liquid nasal spray formulation, which led to the discontinuation of its clinical development in that form[3].
Strategies to Enhance Stability:
-
Storage of Stock Solutions:
-
For short-term storage (days to weeks), keep the peptide solution at 4°C.
-
For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[4].
-
-
Choice of Solvent and Buffer:
-
Prepare stock solutions in solvents like DMSO if appropriate for your experiment, as this can improve stability compared to aqueous buffers.
-
When using aqueous buffers, ensure the pH is optimal for the peptide's stability (typically near neutral pH, but this can be peptide-specific). Avoid buffers that may react with the peptide.
-
-
Minimize Exposure to Proteases:
-
If working with cell culture media or other biological fluids, be aware of the presence of proteases that can degrade the peptide.
-
The use of protease inhibitors may be considered if compatible with the experimental setup.
-
-
Structural Modifications:
-
While you are working with a specific peptide, it is worth noting that strategies like substituting L-amino acids with D-amino acids can significantly increase resistance to proteolytic degradation[5]. The analog DAPTA, for instance, incorporates a D-alanine at position 1.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for [3,5-Diiodo-Tyr7] Peptide T?
A1: Based on its close relation to Peptide T and DAPTA, [3,5-Diiodo-Tyr7] Peptide T is presumed to act as an HIV entry inhibitor. These peptides function by targeting the CCR5 chemokine receptor, which is a co-receptor for the entry of R5-tropic HIV-1 strains into host cells like macrophages and T-cells[3][6]. By binding to CCR5, the peptide blocks the interaction between the viral envelope protein gp120 and the host cell receptor, thus preventing viral entry and infection[1][7].
The signaling pathway is illustrated in the diagram below.
Caption: Inhibition of HIV-1 entry by targeting the CCR5 receptor.
Q2: What are the expected molecular weight and chemical formula?
A2: The molecular properties of [3,5-Diiodo-Tyr7] Peptide T can be calculated based on its amino acid sequence (ASTTTNYT) with the specified modification.
| Property | Value |
| Sequence | Ala-Ser-Thr-Thr-Thr-Asn-(3,5-diiodo)Tyr-Thr |
| Molecular Formula | C₃₅H₅₃I₂N₉O₁₆ |
| Molecular Weight | 1109.65 g/mol |
Data is based on the standard molecular weights of the constituent amino acids and the modification.
Q3: What are the recommended storage conditions for the lyophilized powder and reconstituted solutions?
A3:
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability. Some suppliers may recommend -80°C[4][7].
-
Reconstituted Solutions: For short-term use, store at 4°C. For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles[7].
Q4: Is there any quantitative data on the peptide's activity?
| Compound | Assay | Target | IC₅₀ |
| DAPTA | Inhibition of gp120 binding | gp120 Bal / CCR5 | 0.06 nM[1][7] |
| DAPTA | Inhibition of gp120 binding | gp120 CM235 / CCR5 | 0.32 nM[1][7] |
| DAPTA | Inhibition of gp120 binding | gp120BaL/sCD4 to CCR5 | 55 ± 0.08 pM[7] |
Q5: What is a general protocol for a relevant bioassay?
A5: A common assay to test the activity of a CCR5 antagonist is an HIV entry inhibition assay or a competitive binding assay. Below is a generalized protocol for a competitive binding assay.
Experimental Protocol: Competitive CCR5 Binding Assay
-
Cell Culture: Culture a cell line that expresses the human CCR5 receptor (e.g., Cf2Th/synR5 cells).
-
Peptide Preparation: Prepare serial dilutions of [3,5-Diiodo-Tyr7] Peptide T in a suitable binding buffer. Also, prepare a known CCR5 ligand (e.g., a fluorescently labeled gp120/sCD4 complex) at a fixed concentration.
-
Binding Reaction: In a 96-well filter plate, add the CCR5-expressing cells, the labeled ligand, and the various concentrations of your test peptide. Include controls with no peptide (maximum binding) and with a large excess of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium[7].
-
Washing: Rapidly wash the cells on the filter plate to remove unbound labeled ligand.
-
Detection: Quantify the amount of bound labeled ligand using an appropriate detection method (e.g., fluorescence plate reader).
-
Data Analysis: Plot the percentage of specific binding against the concentration of the [3,5-Diiodo-Tyr7] Peptide T. Fit the data to a suitable model to determine the IC₅₀ value, which represents the concentration of the peptide required to inhibit 50% of the specific binding of the labeled ligand.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide T - Wikipedia [en.wikipedia.org]
- 4. (D-ALA1)-PEPTIDE T AMIDE | 106362-34-9 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing [3,5 Diiodo-Tyr7] Peptide T Concentration
Welcome to the technical support center for [3,5 Diiodo-Tyr7] Peptide T. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this peptide. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic analog of Peptide T, which is derived from the V2 region of the HIV-1 envelope protein gp120.[1] Peptide T and its analogs are known to inhibit HIV-1 infection of cells that express the CCR5 receptor.[1] The diiodo-tyrosine modification at position 7 is intended to alter the peptide's properties, potentially enhancing its binding affinity or stability. Its primary application is in virology and immunology research, particularly in studies of HIV-1 entry and CCR5 signaling.
Q2: How should I dissolve and store lyophilized this compound?
A2: Proper handling is crucial for the integrity and activity of the peptide.[2]
-
Reconstitution: Due to the presence of the hydrophobic diiodo-tyrosine residue, it is recommended to first dissolve the peptide in a small amount of sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[3][4] Gentle vortexing or sonication can aid in dissolution.[3] For use in cell-based assays, this stock solution should be serially diluted into the desired culture medium to the final working concentration.
-
Solvent Consideration: It is critical to ensure that the final concentration of the organic solvent in your cell culture is not toxic to the cells, typically below 0.5% for DMSO.[2]
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C for long-term stability.[5] Once reconstituted, it is best to create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6]
Q3: What is a recommended starting concentration range for this compound in my experiments?
A3: The optimal concentration will depend on the specific assay and cell type. For the parent compound, Peptide T, peak inhibitory effects in HIV replication assays have been observed in the range of 10⁻¹² M to 10⁻⁹ M.[1] Therefore, a good starting point for a dose-response experiment with this compound would be a wide range of concentrations spanning from picomolar to micromolar (e.g., 10⁻¹² M, 10⁻¹¹ M, 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, and 10⁻⁶ M).
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: No Observable Biological Effect
| Possible Cause | Recommended Solution |
| Poor Peptide Solubility or Aggregation | Ensure the peptide is fully dissolved in the initial stock solvent before diluting into aqueous media. Hydrophobic peptides can precipitate in culture medium, reducing the effective concentration.[7] Perform a solubility test with a small aliquot in your specific medium. |
| Incorrect Peptide Concentration | The actual peptide content in a lyophilized powder can be lower than the total weight due to the presence of counter-ions (e.g., TFA) and water. Consider performing an amino acid analysis to determine the precise peptide concentration. |
| Peptide Degradation | Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[6] If the peptide is stored in solution, ensure it is in a sterile, buffered solution and stored at -80°C. For peptides containing tyrosine, oxidation can be a concern; consider preparing solutions in degassed buffers.[8] |
| Inactive Peptide | Verify the purity and identity of the peptide using techniques like HPLC and mass spectrometry. |
Issue 2: High Cytotoxicity or Unexpected Cell Death
| Possible Cause | Recommended Solution |
| Peptide is Cytotoxic at High Concentrations | This is a common phenomenon. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration at which the peptide becomes toxic to your specific cell line.[2] Use concentrations below this toxic threshold for your functional assays. |
| High Solvent Concentration | Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. This is typically below 0.5%.[2] Run a vehicle control with the highest concentration of the solvent used in your experiment. |
| Contaminants in the Peptide Preparation | Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can be cytotoxic.[6] If you suspect TFA contamination, consider obtaining the peptide with TFA removal service or exchanging the counter-ion to acetate (B1210297) or hydrochloride. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Peptide Aggregation | Cloudiness in the peptide solution can indicate aggregation. Use fresh aliquots for each experiment and avoid repeated temperature changes. Gentle sonication before use may help to break up aggregates.[3] |
| Variability in Cell Seeding Density | Ensure consistent cell numbers are seeded in each well of your assay plates. |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in your protocol. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific experimental conditions.
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol helps to determine a concentration range where the peptide is bioactive without being cytotoxic.
Materials:
-
This compound
-
Target cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[9]
-
Peptide Preparation: Prepare serial dilutions of the this compound in complete culture medium from your high-concentration stock. For example, prepare 2X final concentrations ranging from 1 pM to 10 µM.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different peptide concentrations to the appropriate wells.[2] Include "vehicle control" wells (medium with the same solvent concentration as the highest peptide dose) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or placing on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the peptide concentration to generate a dose-response curve.
Data Presentation:
| This compound Concentration | Absorbance (570 nm) | % Cell Viability |
| 0 M (Untreated Control) | 100% | |
| Vehicle Control | ||
| 1 pM | ||
| 10 pM | ||
| 100 pM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
Protocol 2: Receptor Binding Assay (Competitive ELISA-based)
This protocol can be used to determine the binding affinity (IC₅₀) of the peptide to its receptor (e.g., CCR5).
Materials:
-
Recombinant receptor protein (e.g., CCR5)
-
Biotinylated natural ligand (e.g., MIP-1β)
-
This compound
-
96-well high-binding microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant receptor protein (e.g., 100 ng/well) in coating buffer overnight at 4°C.[9]
-
Washing and Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[9]
-
Competitive Binding: Prepare serial dilutions of this compound. In separate tubes, mix the peptide dilutions with a constant concentration of the biotinylated natural ligand (a concentration that gives a strong signal, typically at its Kₑ).
-
Incubation: Add the peptide/ligand mixtures to the wells and incubate for 2 hours at room temperature. Include wells with only the biotinylated ligand (maximum binding) and wells with buffer only (background).
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.[9]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color develops. Stop the reaction with stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration to generate a competition curve and determine the IC₅₀ value.
Data Presentation:
| This compound Concentration (log M) | Absorbance (450 nm) | % Inhibition |
| -12 | ||
| -11 | ||
| -10 | ||
| -9 | ||
| -8 | ||
| -7 | ||
| -6 |
Signaling Pathways and Experimental Workflows
CCR5 Signaling Pathway
This compound is expected to interact with the CCR5 receptor, a G protein-coupled receptor (GPCR). The binding of a ligand to CCR5 initiates a downstream signaling cascade.
Caption: CCR5 signaling cascade initiated by ligand binding.
Experimental Workflow for Concentration Optimization
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for your experiments.
Caption: Workflow for optimizing peptide concentration.
References
- 1. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. proimmune.com [proimmune.com]
- 6. genscript.com [genscript.com]
- 7. biotage.com [biotage.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of Iodinated Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of non-specific binding (NSB) of iodinated peptides in receptor-ligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of iodinated peptide binding assays?
A1: Non-specific binding refers to the binding of an iodinated peptide to components other than the target receptor.[1][2] This can include binding to lipids, other proteins, the filter membrane, or even the walls of the assay tube.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate data interpretation and unreliable calculations of receptor affinity (Kd) and density (Bmax).[1]
Q2: What is an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest concentration of the iodinated peptide used in a saturation experiment.[1] In many well-optimized assays, NSB is as low as 10-20% of the total binding. If NSB is greater than 50%, it becomes difficult to obtain high-quality, reproducible data.
Q3: How is non-specific binding determined experimentally?
A3: Non-specific binding is measured by incubating the iodinated peptide and the receptor preparation (e.g., cell membranes) in the presence of a high concentration of an unlabeled competitor ligand.[2] This unlabeled ligand will saturate the specific binding sites on the target receptor, so any remaining bound radioactivity is considered non-specific.[2] The concentration of the unlabeled competitor should be high enough to displace all specific binding, typically 100 to 1000 times its binding affinity (Ki or Kd).
Q4: Can the properties of the iodinated peptide itself contribute to high NSB?
A4: Yes. Hydrophobic peptides are more prone to high non-specific binding.[3] Additionally, impurities in the radiolabeled peptide preparation can also contribute to high background signals. It is crucial to use a high-purity iodinated peptide (typically >90% pure) to minimize this issue.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue: My non-specific binding is excessively high.
High non-specific binding is a frequent challenge that can compromise the validity of your experimental results. The following sections break down the potential causes and provide systematic troubleshooting steps.
Optimizing Assay Buffer Components
The composition of your assay buffer is critical in controlling non-specific interactions.
Q: How can I optimize my assay buffer to reduce NSB?
A: Several components of your assay buffer can be modified to reduce non-specific binding. This includes the addition of blocking agents, adjustment of ionic strength, and modification of pH.
| Additive | Typical Concentration Range | Mechanism of Action & Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v)[4] | A commonly used protein blocking agent that coats surfaces to prevent the iodinated peptide from binding non-specifically.[1] It is particularly useful when detecting phosphoproteins. |
| Casein (or Non-fat Dry Milk) | 0.1% - 5% (w/v) | Often more effective than BSA at blocking non-specific sites due to its smaller molecular size.[5][6] However, it may not be suitable for all applications, especially if working with phosphoproteins. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.05% - 0.1% (v/v)[4] | Disrupts non-specific hydrophobic interactions.[2] Use with caution as higher concentrations can disrupt membrane integrity. |
| Salts (e.g., NaCl, KCl) | 50 mM - 200 mM[7] | Increases the ionic strength of the buffer, which can reduce non-specific electrostatic interactions.[7] Excessively high salt concentrations may interfere with specific binding. |
Adjusting Incubation Conditions
The time and temperature of the incubation can significantly impact non-specific binding.
Q: What are the optimal incubation time and temperature to minimize NSB?
A: The goal is to reach equilibrium for specific binding while keeping non-specific binding at a minimum.
-
Temperature: Lowering the incubation temperature (e.g., from 37°C to room temperature or 4°C) can reduce hydrophobic interactions, which are a common cause of NSB.[2]
-
Time: Shorter incubation times can sometimes reduce NSB. However, it is crucial to ensure that the specific binding has reached equilibrium. This should be determined experimentally.
Quality of Receptor Preparation
The quality of your cell membranes or tissue homogenates is paramount.
Q: Could my membrane preparation be the cause of high NSB?
A: Absolutely. Poor quality membrane preparations can expose non-receptor components that bind to the iodinated peptide non-specifically.[2]
-
Protein Concentration: Using too much membrane protein can increase NSB. A typical range for most receptor assays is 100-500 µg of membrane protein per assay tube.[1] It is often necessary to titrate the amount of membrane protein to find the optimal concentration.[1]
-
Washing: Ensure that the membranes are properly homogenized and washed to remove endogenous ligands and other interfering substances.[1]
Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration
This protocol provides a framework for determining the optimal concentration of a blocking agent (e.g., BSA) to reduce NSB.
-
Prepare a range of blocking agent concentrations: Prepare assay buffers containing a range of BSA concentrations (e.g., 0%, 0.1%, 0.5%, 1%, and 2% w/v).
-
Set up binding reactions: For each BSA concentration, set up two sets of tubes:
-
Total Binding: Add your membrane preparation, the iodinated peptide, and the assay buffer with the corresponding BSA concentration.
-
Non-Specific Binding: Add your membrane preparation, the iodinated peptide, a saturating concentration of unlabeled competitor, and the assay buffer with the corresponding BSA concentration.
-
-
Incubate to equilibrium: Incubate all tubes under your standard assay conditions (time and temperature).
-
Separate bound from free ligand: Rapidly filter the contents of each tube through a glass fiber filter and wash with ice-cold wash buffer.
-
Quantify binding: Measure the radioactivity on the filters using a gamma counter.
-
Analyze the data: Calculate the specific binding (Total Binding - Non-Specific Binding) for each BSA concentration. The optimal BSA concentration is the one that provides the highest specific-to-non-specific binding ratio.
Protocol 2: Preparation of Cell Membranes for Radioligand Binding Assays
This is a general protocol for preparing crude cell membranes.
-
Cell Culture and Harvesting: Culture cells expressing the receptor of interest to confluency. Harvest the cells by scraping or trypsinization and collect them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[4]
-
Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).[4]
-
Homogenization: Homogenize the cells using a Dounce homogenizer or a sonicator on ice.[4]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.[4]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[4]
-
Washing: Resuspend the membrane pellet in binding buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in binding buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C.[4]
Visualizations
Troubleshooting Workflow for High Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
Example Signaling Pathway: GPCR Activation by a Peptide Ligand
Many iodinated peptides are ligands for G-protein coupled receptors (GPCRs).
Caption: Generalized GPCR signaling pathway activated by a peptide ligand.
References
Technical Support Center: Working with Hydrophobic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, from synthesis to final application.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with hydrophobic peptides.
Problem: Poor or No Solubility of a Lyophilized Peptide
Q1: My hydrophobic peptide won't dissolve in aqueous buffers. What should I do?
A1: This is a common challenge due to the high proportion of nonpolar amino acid residues. Direct dissolution in aqueous solutions is often unsuccessful. The recommended approach is to first dissolve the peptide in a small amount of a strong organic solvent and then slowly dilute the solution with your aqueous buffer.[1]
Recommended Solvents and Protocol:
-
Initial Solvent Selection: Start by dissolving a small test amount of the peptide in a minimal volume of an appropriate organic solvent.[1] Commonly used solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (B52724) (ACN).[1] For biological applications, DMSO is often preferred due to its lower toxicity.[1]
-
Sonication: Brief sonication can aid in dissolution.[1] It is recommended to sonicate for short bursts (e.g., 3 times for 10 seconds) on ice to prevent heating.[1]
-
Dilution: Once the peptide is fully dissolved in the organic solvent, add the aqueous buffer dropwise while gently vortexing.[2]
-
Precipitation Check: If the solution becomes cloudy or a precipitate forms, you have exceeded the peptide's solubility limit in that final solvent mixture.[2][3] If this occurs, the peptide must be re-lyophilized before attempting to redissolve it in a different solvent system.[3]
Problem: Peptide Aggregation and Precipitation
Q2: My peptide solution is cloudy, or I see visible aggregates. How can I prevent or reverse this?
A2: Aggregation is driven by intermolecular hydrophobic interactions and the formation of secondary structures like β-sheets.[2] To mitigate this, you can employ several strategies targeting these interactions.
Strategies to Prevent and Address Aggregation:
-
Use of Chaotropic Agents: For peptides that tend to "gel" or aggregate, adding chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to the buffer can disrupt the hydrogen bonding networks that contribute to aggregation.[4]
-
Incorporate "Structure-Breaking" Residues: During peptide synthesis, the introduction of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of stable secondary structures that lead to aggregation.[5]
-
pH Adjustment: The net charge of a peptide influences its solubility and aggregation propensity. For peptides with a net positive charge (basic), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can help.[6] Conversely, for peptides with a net negative charge (acidic), a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) may improve solubility.[3]
-
Incorporate Solubilizing Tags: For synthetic peptides, adding a hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) to the N- or C-terminus can improve solubility. This tag can often be cleaved after purification.[5]
Problem: Low Yield and Poor Purity During HPLC Purification
Q3: I'm experiencing low recovery and poor peak shape during the purification of my hydrophobic peptide by RP-HPLC. What can I do to improve this?
A3: Hydrophobic peptides can interact strongly and sometimes irreversibly with the stationary phase of C18 columns, leading to low recovery and broad, tailing peaks.[2][7]
Troubleshooting HPLC Purification of Hydrophobic Peptides:
| Issue | Potential Cause | Recommended Solution |
| Low Recovery / Irreversible Binding | The peptide is too hydrophobic for the stationary phase. | Switch to a less hydrophobic column, such as a C8, C4, or phenyl column.[2][7] |
| Broad or Tailing Peaks | Secondary interactions with the column, slow desorption, or sample aggregation. | 1. Increase Column Temperature: Running the HPLC at 40-60°C can improve solubility and peak shape.[2][7]2. Optimize Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA) (typically 0.1%).[7]3. Change Organic Solvent: For very hydrophobic peptides, using n-propanol or isopropanol (B130326) instead of acetonitrile may improve results.[7] |
| Poor Separation | The gradient is too steep for adequate separation of the peptide from impurities. | Use a shallower gradient to improve resolution.[7] |
| Peptide Elutes in the Solvent Front | The injection solvent is stronger (higher organic content) than the initial mobile phase. | Ensure the sample is dissolved in a solvent weaker than the starting mobile phase.[7] |
FAQs (Frequently Asked Questions)
Q4: How should I properly store lyophilized and dissolved hydrophobic peptides?
A4:
-
Lyophilized Peptides: For maximum stability, store lyophilized peptides at -20°C or colder, protected from light and moisture.[6][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can reduce stability.[8][9]
-
Peptides in Solution: Storing peptides in solution is not recommended for long periods.[9] If necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation, and store them at -20°C or -80°C.[6][10] For hydrophobic peptides, it is advisable to use glass vials, as plastic can adsorb the peptide, leading to a loss of material.[8][10]
Q5: What is the best way to handle hydrophobic peptides to ensure accurate concentrations?
A5:
-
Equilibrate Before Opening: Always allow the lyophilized peptide to reach room temperature in a desiccator before opening the vial.[9]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom before adding any solvent.[1]
-
Test Solubility: Use a small, measured amount of the peptide to test for solubility in different solvent systems before dissolving the entire sample.[1]
-
Use Sterile Reagents: Always use sterile water or buffers to dissolve peptides to prevent bacterial degradation.[6]
Q6: Are there advanced formulation strategies for developing hydrophobic peptides as therapeutics?
A6: Yes, the challenges of delivering hydrophobic peptides have led to the development of advanced formulation strategies. These include:
-
Nanoparticle-Based Delivery Systems: Platforms like the Deciparticle™ technology can formulate structurally diverse hydrophobic peptides into nanoparticles suitable for intravenous delivery.[11]
-
Self-Assembling Peptides and Amino Acids: Combinations of self-assembling peptides and specific amino acids can create vehicles to solubilize hydrophobic compounds in aqueous environments for clinical applications.[12][13]
-
Co-solvent and Polymer Formulations: Formulations using co-solvents (e.g., water, 2-methyl-2-butanol, and acetic acid) and polymers (e.g., polyvinylalcohol) can dissolve hydrophobic peptides at high concentrations for delivery methods like microneedles.[14]
-
Lipid-Based Drug Delivery Systems: These systems can enhance the oral absorption of lipophilic peptides by increasing solubilization and potentially facilitating lymphatic transport.[15]
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Peptide
This protocol outlines the steps for dissolving a hydrophobic peptide for experimental use.
-
Preparation:
-
Initial Dissolution:
-
Aqueous Dilution:
-
Slowly add your desired sterile aqueous buffer (e.g., PBS) dropwise to the dissolved peptide solution while vortexing.[2]
-
Visually inspect for any signs of precipitation. If the solution remains clear, continue to add the buffer until the desired final concentration is reached.
-
-
Handling Precipitation:
-
If the solution becomes cloudy, stop adding the aqueous buffer. This indicates the solubility limit has been reached.
-
To recover the peptide, it must be re-lyophilized.[3] A new solubilization attempt should be made using a different solvent system or a lower final concentration.
-
Protocol 2: Purification of a Hydrophobic Peptide by RP-HPLC
This protocol provides a general method for purifying a crude hydrophobic peptide.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.[7]
-
Degas both mobile phases thoroughly.
-
-
Sample Preparation:
-
Weigh approximately 5 mg of the crude peptide into a clean glass vial.
-
Add 100 µL of DMSO and vortex until the peptide is fully dissolved.[7]
-
Dilute the sample with Mobile Phase A until the organic solvent concentration is lower than the initial gradient conditions. If precipitation occurs, a higher initial percentage of organic solvent in the dilution buffer may be necessary.[7]
-
-
HPLC Method:
-
Column: C4 or C8 reversed-phase column.
-
Column Temperature: 40°C.[7]
-
Detection: 215 nm.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for analytical scale).
-
Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a shallow linear gradient from 5% to 65% Mobile Phase B over 40 minutes (gradient slope of 1.5% B/min).[7]
-
Include a column wash step with 95% Mobile Phase B.
-
Re-equilibrate the column at the starting conditions.
-
-
-
Post-Purification:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visualizations
Caption: A decision-making workflow for solubilizing hydrophobic peptides.
Caption: The process of hydrophobic peptide aggregation from monomers to insoluble fibrils.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. benchchem.com [benchchem.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. biospace.com [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 14. Formulation of hydrophobic peptides for skin delivery via coated microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpt.com [jpt.com]
Technical Support Center: Degradation Pathways for Tyrosine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental study of tyrosine-containing peptide degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for peptides containing tyrosine residues?
A1: Tyrosine-containing peptides are susceptible to several chemical and physical degradation pathways. The most common include oxidation, hydrolysis, deamidation (if Asn or Gln residues are present), and racemization.[1][2] The tyrosine residue itself is particularly prone to oxidation due to its phenolic side chain.[1][3] This can lead to the formation of dityrosine (B1219331) cross-links or hydroxylated species like 3,4-dihydroxyphenylalanine (DOPA).[4] Enzymatic degradation by peptidases in biological samples is also a major pathway.[5][6]
Q2: Which amino acid residues are most vulnerable to degradation in peptides?
A2: Besides tyrosine, other residues are also highly susceptible to degradation. Methionine (Met) and Cysteine (Cys) are easily oxidized.[1][7] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, while Aspartic acid (Asp) can isomerize.[1] The peptide backbone itself can be cleaved through hydrolysis, particularly at specific residue pairings.[1]
Q3: How do storage and handling conditions affect the stability of tyrosine-containing peptides?
A3: Proper storage and handling are critical for maintaining peptide integrity.[8][9] For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a desiccator to protect them from moisture.[7][8] Once in solution, peptides are much less stable.[9][10] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[8][10] Peptide solutions should ideally be stored at a pH between 5 and 6 and protected from light, as light exposure can cause photodegradation of sensitive residues like tyrosine.[9][11]
Q4: What are the initial steps to take when inconsistent results are observed in peptide stability experiments?
A4: Inconsistent or non-reproducible results are often due to issues with peptide concentration or handling.[8] The first step is to ensure strict aliquoting of stock solutions to maintain a consistent starting concentration.[8] Always prepare fresh working solutions immediately before an experiment.[8] It is also highly recommended to perform an in-house stability study to determine the degradation rate of the specific peptide in your experimental setup.[8]
Troubleshooting Guides
HPLC Analysis
Q: I'm observing peak broadening and shifting retention times in my HPLC analysis of a tyrosine-containing peptide. What could be the cause?
A: Broad peaks and variable retention times in HPLC can stem from several issues.[12] First, check your mobile phase composition to ensure it has been prepared correctly and is appropriate for your peptide.[13] Peptides can behave differently from small molecules, and often require shallower gradients for optimal separation.[14] Also, verify that the column temperature is stable, as fluctuations can affect retention times.[12] If the problem persists, the issue could be related to the column itself, such as a stripped bonded phase, or a leak in the system.[12][15]
Q: My chromatogram shows extra, unexpected peaks. Could this be peptide degradation?
A: Yes, the appearance of new peaks is a common indicator of peptide degradation.[16] Degradation can occur as a modification of an amino acid or as hydrolysis of the peptide backbone, both of which can be monitored using mass spectrometry (MS) in conjunction with HPLC (LC-MS).[16][17] To confirm if the new peaks are degradation products, you can perform LC-MS/MS analysis to identify their molecular weights and fragmentation patterns.[18]
Mass Spectrometry Analysis
Q: I am having difficulty identifying degradation products using mass spectrometry. What can I do?
A: Identifying degradation products, especially in low amounts, can be challenging. High-resolution mass spectrometry (HR-MS) platforms like Orbitrap or QToF are excellent for detecting small mass shifts associated with modifications such as oxidation or deamidation.[16][18] For complex mixtures, coupling nano-LC with MS can improve the separation and detection of low-abundance species.[16] A combination of database search algorithms and de novo sequencing approaches is often necessary to identify both expected and unexpected degradation products.[16]
Enzyme Kinetics Assays
Q: The enzymatic degradation rate of my peptide appears inconsistent between experiments. What should I check?
A: Inconsistent rates in enzyme kinetic assays can be due to several factors.[19] Ensure that the assay conditions, including pH, temperature, and salt concentration, are strictly controlled.[20] The stability of the enzyme itself should also be considered. Prepare fresh enzyme solutions and keep them on ice. Most enzyme kinetics studies focus on the initial, linear part of the reaction curve; ensure you are measuring the initial rate accurately.[19] If the initial rate is too fast to measure, consider progress-curve analysis.[19]
Quantitative Data Summary
The following table summarizes typical kinetic parameters for extracellular peptidases, which can be involved in the degradation of tyrosine-containing peptides in environmental samples.
| Parameter | Value Range | Units | Notes |
| Vmax (Maximum Velocity) | 40 - 3,400 | nmol g-1 sediment h-1 | This value can decrease with sediment depth, indicating lower overall enzymatic activity.[5] |
| Km (Michaelis Constant) | Varies | µM or nM | A lower Km suggests a higher affinity of the enzyme for the substrate, which can be an adaptation to low substrate concentrations in certain environments.[5] |
Experimental Protocols
Protocol for Determining Peptide Stability by HPLC
This protocol outlines a method to quantify the degradation of a tyrosine-containing peptide in a specific medium over time.[8]
-
Preparation of Stock Solution:
-
Allow the lyophilized peptide vial to warm to room temperature to prevent condensation.[8]
-
Reconstitute the peptide in an appropriate sterile solvent (e.g., sterile water, dilute acetic acid, or a small amount of DMSO followed by dilution) to a known concentration (e.g., 1 mg/mL).
-
Create single-use aliquots of the stock solution and store them at -80°C.[8]
-
-
Incubation:
-
Prepare fresh working solutions by diluting a stock aliquot into the experimental medium (e.g., cell culture medium, buffer) to the final desired concentration.
-
Incubate the samples under desired experimental conditions (e.g., 37°C, 5% CO₂).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately stop any potential enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid) or by flash-freezing the sample and storing it at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Analyze the samples using a suitable reversed-phase HPLC (RP-HPLC) method.
-
The mobile phase typically consists of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond or 280 nm for the tyrosine aromatic ring).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the time 0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate.
-
Protocol for Enzyme Kinetic Assay (General)
This protocol provides a general framework for measuring the kinetics of an enzyme that degrades a tyrosine-containing peptide.[5][19][21]
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate at a known concentration.
-
Prepare a stock solution of the enzyme in a suitable buffer that maintains its activity. Store on ice.
-
Prepare the reaction buffer with the optimal pH and ionic strength for the enzyme.
-
-
Assay Setup:
-
In a microplate or cuvette, add the reaction buffer.
-
Add the peptide substrate to achieve a range of final concentrations.
-
Pre-incubate the plate/cuvette at the desired reaction temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately begin monitoring the reaction. This can be done continuously using a spectrophotometer or fluorometer if the product formation or substrate depletion results in a change in absorbance or fluorescence.[20][22]
-
Alternatively, for discontinuous assays, stop the reaction at various time points by adding a quenching agent. The product concentration can then be measured using HPLC or another suitable method.[22]
-
-
Data Analysis:
Visualizations
Caption: Overview of major degradation pathways for tyrosine-containing peptides.
Caption: Experimental workflow for studying peptide degradation.
Caption: Troubleshooting logic for common HPLC issues in peptide analysis.
Caption: The catabolic pathway for the amino acid tyrosine.[23]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. realpeptides.co [realpeptides.co]
- 4. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Identities of Extracellular Peptidases in Subsurface Sediments of the White Oak River Estuary, North Carolina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pepsin - Wikipedia [en.wikipedia.org]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 20. longdom.org [longdom.org]
- 21. portlandpress.com [portlandpress.com]
- 22. Oops, something's wrong! [tipbiosystems.com]
- 23. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
storage conditions for long-term stability of [3,5 Diiodo-Tyr7] Peptide T
This technical support center provides guidance on the storage, handling, and use of [3,5 Diiodo-Tyr7] Peptide T for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, we recommend using sterile, distilled water. If solubility is an issue, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with an aqueous buffer. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental setup.
Q2: Can I store this compound in solution? If so, for how long?
A2: Storing peptides in solution for extended periods is not recommended due to a higher risk of degradation.[1] If necessary, prepare aliquots of the peptide solution in a sterile buffer at a pH between 5 and 6 and store them at -20°C or lower.[2] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. For long-term stability, it is best to store the peptide in its lyophilized form.
Q3: What are the potential degradation pathways for this compound?
A3: As an iodinated peptide, this compound can be susceptible to deiodination, especially in biological matrices.[3] Additionally, like other peptides, it can undergo hydrolysis and oxidation. Peptides with di-iodinated tyrosine residues may be more prone to deiodination compared to their mono-iodinated counterparts.[3]
Q4: How does the di-iodination of the tyrosine residue affect the peptide's properties?
A4: The introduction of iodine atoms to the tyrosine residue increases the peptide's mass and can alter its hydrophobicity and electronic properties. This modification can influence receptor binding affinity, aggregation propensity, and enzymatic stability.[4] Studies have shown that iodination can increase the degree of aromatic residue-driven aggregation in some peptides.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility | The peptide has a high degree of hydrophobicity. | Try sonicating the solution. If the peptide still does not dissolve, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by dilution with the desired aqueous buffer. |
| Peptide Aggregation | The peptide concentration is too high, or the buffer pH is close to the peptide's isoelectric point. Iodination may also increase aggregation.[4] | Prepare a more dilute solution. Ensure the pH of the buffer is at least one unit away from the peptide's isoelectric point. |
| Loss of Biological Activity | Improper storage conditions leading to degradation (e.g., repeated freeze-thaw cycles, storage at room temperature). Oxidation of sensitive residues. | Store lyophilized peptide at -20°C or -80°C. Store solutions in aliquots at -20°C or colder. For peptides susceptible to oxidation, use oxygen-free buffers for reconstitution. |
| Inconsistent Assay Results | Inaccurate peptide concentration due to incomplete solubilization or adsorption to vials. Peptide degradation. | Ensure the peptide is fully dissolved before use. Use low-protein-binding tubes to minimize adsorption. Prepare fresh solutions for critical experiments. |
Long-Term Stability of this compound
Quantitative long-term stability data for this compound is not extensively available. The following table summarizes general storage recommendations based on the stability of lyophilized peptides and considerations for iodinated peptides. Users are strongly encouraged to perform their own stability assessments for critical and long-term experiments.
| Form | Storage Temperature | Expected Stability | Key Considerations |
| Lyophilized Powder | -80°C | Several years | Recommended for long-term storage. Protect from moisture and light.[1] |
| Lyophilized Powder | -20°C | Several years | Suitable for long-term storage. Protect from moisture and light.[1] |
| Lyophilized Powder | 4°C | Weeks to months | Acceptable for short-term storage. |
| Lyophilized Powder | Room Temperature | Days to weeks | Not recommended for long-term storage.[1] |
| In Solution | -80°C | Up to 1 year (aliquoted) | Best option for storing solutions. Avoid freeze-thaw cycles. |
| In Solution | -20°C | Up to 3-4 months (aliquoted) | Suitable for short to medium-term storage. Avoid freeze-thaw cycles. |
| In Solution | 4°C | 1-2 weeks | Not recommended for extended periods due to the risk of degradation and microbial growth. |
Note: Di-iodinated peptides may be more susceptible to deiodination, which could affect biological activity over time.[3]
Experimental Protocols & Visualizations
Signaling Pathway of this compound in HIV Entry Inhibition
This compound is an analog of Peptide T, which acts as an entry inhibitor for HIV. It functions by blocking the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CCR5 co-receptor. This prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thus inhibiting viral entry.
Caption: HIV-1 entry inhibition by this compound.
Experimental Workflow: HIV-1 Entry Inhibition Assay
This workflow outlines a typical cell-based assay to evaluate the inhibitory activity of this compound against HIV-1 entry.
Caption: Workflow for an HIV-1 entry inhibition assay.
References
- 1. jpt.com [jpt.com]
- 2. A Comparative Study of Peptide Storage Conditions Over an Extended Time Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolic stability of iodinated obestatin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidative Damage to Iodinated Tyrosine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the iodination of tyrosine residues, with a focus on minimizing oxidative damage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidative damage during tyrosine iodination?
A1: Oxidative damage during tyrosine iodination is primarily caused by the reactive species generated by the oxidizing agents used to convert iodide (I⁻) to a reactive iodine species (e.g., I⁺ or I₃⁻). Common oxidizing agents like Chloramine-T and hydrogen peroxide (in the lactoperoxidase method) can lead to the formation of reactive oxygen species (ROS). These ROS can oxidize susceptible amino acid residues other than tyrosine, such as tryptophan, methionine, and histidine. Furthermore, excessive oxidant can lead to the formation of tyrosyl radicals, which can result in the undesirable cross-linking of proteins to form dityrosine (B1219331).[[“]][2][3]
Q2: Which amino acid residues are most susceptible to oxidative damage during iodination?
A2: Besides tyrosine, the amino acid residues most susceptible to oxidation under typical iodination conditions are tryptophan, methionine, and histidine.[4] Tryptophan is particularly sensitive and its oxidation can be a significant side reaction.[5] Methionine can be oxidized to methionine sulfoxide.
Q3: How can I minimize oxidative damage to my protein of interest?
A3: Minimizing oxidative damage involves a combination of strategies:
-
Choice of Iodination Method: Employing milder iodination techniques, such as the Iodogen or lactoperoxidase methods, is generally preferred over harsher methods like the Chloramine-T method.[6]
-
Control of Reaction Conditions: Carefully controlling the stoichiometry of reactants, reaction time, pH, and temperature is crucial. Shorter reaction times and using the minimum necessary amount of oxidizing agent can significantly reduce side reactions.[7]
-
Use of Scavengers and Antioxidants: Including free radical scavengers or antioxidants in the reaction mixture can help to neutralize reactive oxygen species.
-
Protection of Susceptible Residues: In some cases, reversible protection of highly susceptible residues like tryptophan may be necessary.[5]
Q4: What are some recommended antioxidants or scavengers to include in my iodination reaction?
A4: Several antioxidants and scavengers can be used to mitigate oxidative damage. These include:
-
Sodium metabisulfite (B1197395) or sodium bisulfite: Often used to quench the reaction and reduce excess oxidant.[7]
-
L-tyrosine (free): Can act as a scavenger for excess reactive iodine.
-
Ascorbic acid (Vitamin C): A well-known antioxidant that can reduce ROS.[8]
-
Trolox (a water-soluble analog of Vitamin E): Can protect against lipid peroxidation and protein oxidation.
-
Glutathione: An endogenous antioxidant that can effectively inhibit both nitration and oxidation reactions.[9]
Q5: How can I assess the extent of oxidative damage to my iodinated protein?
A5: Several analytical techniques can be used to assess oxidative damage:
-
Mass Spectrometry (MS): Can identify and quantify specific oxidative modifications on amino acid residues.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify modified proteins or peptides.[9]
-
Spectroscopy: Changes in the UV-Vis or fluorescence spectrum of a protein can indicate modification of aromatic residues like tryptophan and tyrosine. The formation of dityrosine, for instance, can be monitored by its characteristic fluorescence.
-
Functional Assays: A loss of biological activity of the protein can be an indirect indicator of oxidative damage to critical residues.[6]
Troubleshooting Guides
Problem 1: Low yield of iodinated protein with significant protein degradation.
| Possible Cause | Troubleshooting Step |
| Harsh iodination conditions | Switch to a milder iodination method (e.g., Iodogen or Lactoperoxidase).[6] |
| Excessive concentration of oxidizing agent | Titrate the concentration of the oxidizing agent to the minimum required for efficient iodination. |
| Prolonged reaction time | Optimize the reaction time by performing a time-course experiment and quenching the reaction at the optimal point. |
| Inappropriate pH | Ensure the reaction buffer pH is optimal for both the iodination reaction and the stability of your protein. |
Problem 2: Loss of biological activity after iodination.
| Possible Cause | Troubleshooting Step |
| Oxidation of critical amino acid residues | Include antioxidants or scavengers in the reaction mixture. Perform the reaction under anaerobic conditions if possible. |
| Iodination of tyrosine residues in the active site | If possible, use a method that allows for site-specific labeling away from the active site. Consider using a milder iodination method to reduce the likelihood of modifying critical residues. |
| Protein aggregation | Analyze the sample for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Optimize buffer conditions (e.g., pH, ionic strength, additives) to improve protein stability. |
Problem 3: Presence of multiple iodinated species or protein cross-linking.
| Possible Cause | Troubleshooting Step |
| Over-iodination | Reduce the molar ratio of iodine to protein. Shorten the reaction time. |
| Formation of dityrosine cross-links | Use a milder oxidizing agent and the lowest effective concentration. Include free radical scavengers to minimize the formation of tyrosyl radicals.[[“]][2] |
| Oxidation of other residues leading to heterogeneity | Protect susceptible residues like tryptophan if they are not the target of iodination.[5] Use a purification method with high resolving power (e.g., HPLC) to separate the desired product. |
Data Presentation
Table 1: Comparison of Common Iodination Methods
| Method | Oxidizing Agent | Typical Yield | Key Advantages | Key Disadvantages |
| Chloramine-T | Chloramine-T | High (up to 85-90%) | Simple, rapid, and efficient. | Can cause significant oxidative damage to sensitive proteins.[6] |
| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | High (variable) | Milder conditions, less protein damage.[6] Solid-phase reagent is easy to remove. | Slower reaction times compared to Chloramine-T. |
| Lactoperoxidase | Hydrogen Peroxide | High (can achieve ~95% for mono-iodoproducts) | Very mild enzymatic method, minimal protein damage.[6] High selectivity for mono-iodination. | Requires careful control of H₂O₂ concentration. The enzyme itself can be a contaminant. |
Table 2: Effectiveness of Common Antioxidants in Minimizing Oxidative Damage
| Antioxidant/Scavenger | Mechanism of Action | Typical Concentration | Notes |
| Sodium Metabisulfite | Quenches excess oxidizing agent | 1.2-1.5 molar excess to oxidant | Added at the end of the reaction to stop it.[7] |
| Ascorbic Acid (Vitamin C) | Scavenges reactive oxygen species | 1-10 mM | Can also reduce I₂ back to I⁻, so timing and concentration are critical.[8] |
| Trolox | Chain-breaking antioxidant | 1-5 mM | Protects against lipid peroxidation and protein oxidation. |
| Glutathione | Reduces disulfides and scavenges free radicals | 1-10 mM | Can effectively inhibit both nitration and oxidation.[9] |
| Free L-Tyrosine | Competes for reactive iodine species | 10-100 molar excess to protein | Can help to scavenge excess iodinating reagent. |
Experimental Protocols
Protocol 1: Iodination using the Iodogen Method
This protocol provides a general guideline for iodinating proteins using Iodogen-coated tubes, a method known for its milder reaction conditions.
Materials:
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Radioactive or non-radioactive sodium iodide (NaI)
-
Quenching solution (e.g., sodium metabisulfite or a solution containing excess free L-tyrosine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Iodogen-coated tubes:
-
Dissolve Iodogen in a volatile organic solvent (e.g., chloroform (B151607) or dichloromethane) at a concentration of 1 mg/mL.
-
Aliquot a small volume (e.g., 100 µL) into the bottom of a reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas to create a thin film of Iodogen on the tube surface.
-
Store the coated tubes desiccated at 4°C.
-
-
Iodination Reaction:
-
Add your protein solution (typically 10-100 µg) to the Iodogen-coated tube.
-
Add the NaI solution to the tube. The molar ratio of protein to iodine should be optimized for your specific application.
-
Incubate the reaction at room temperature for 5-15 minutes with gentle agitation.
-
-
Quenching the Reaction:
-
Transfer the reaction mixture to a new tube containing the quenching solution.
-
Incubate for 5 minutes at room temperature.
-
-
Purification:
-
Separate the iodinated protein from unreacted iodine and other small molecules using a suitable purification method, such as a desalting column or size-exclusion chromatography.
-
-
Analysis:
-
Assess the incorporation of iodine and the integrity of the protein using appropriate analytical techniques (e.g., gamma counting for radioiodine, mass spectrometry, SDS-PAGE).
-
Mandatory Visualizations
Caption: Mechanism of oxidative damage during tyrosine iodination.
Caption: Recommended workflow for minimizing oxidative damage.
Caption: Troubleshooting decision tree for iodination experiments.
References
- 1. consensus.app [consensus.app]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DETERMINING THE EFFECTS OF ANTIOXIDANTS ON OXIDATIVE STRESS INDUCED CARBONYLATION OF PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity [mdpi.com]
- 9. Detection, identification, and quantification of oxidative protein modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
optimizing buffer conditions for [3,5 Diiodo-Tyr7] Peptide T binding assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing buffer conditions in [3,5 Diiodo-Tyr7] Peptide T binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound binding assay?
A1: The optimal pH for peptide-receptor binding can be influenced by the specific amino acid residues involved in the interaction.[1] For many peptide-MHC class II interactions, acidic conditions (pH 4.5-6.5) can increase the binding capacity.[2][3] It is recommended to perform a pH titration experiment, typically ranging from pH 5.0 to 8.0, to determine the optimal pH for your specific assay system. Changes in pH can affect the charge of both the peptide and its receptor, thereby influencing electrostatic interactions critical for binding.[1]
Q2: How does ionic strength affect the binding of this compound?
A2: Ionic strength, typically modulated by salt concentration (e.g., NaCl), can significantly impact peptide-receptor binding by affecting electrostatic interactions.[4][5] For interactions that are electrostatically driven, increasing ionic strength can weaken the binding affinity (increase the dissociation constant, Kd).[4] Conversely, for interactions dominated by hydrophobic effects, the influence of ionic strength may be less pronounced.[6] It is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your assay.[4]
Q3: What are common additives that can be used to reduce non-specific binding?
A3: High non-specific binding (NSB) can obscure the specific binding signal in your assay.[7] Common additives to reduce NSB include:
-
Bovine Serum Albumin (BSA): Typically used at concentrations of 0.1% to 1% (w/v), BSA can block non-specific binding sites on reaction tubes and filters.[7]
-
Detergents (e.g., Tween-20): Low concentrations (e.g., 0.05% v/v) can help to reduce non-specific hydrophobic interactions.[8]
-
Carrier Proteins: The addition of a non-interacting protein can sometimes reduce the non-specific binding of the peptide.
Q4: Should I be concerned about the solubility of this compound?
A4: Peptide solubility can be a critical factor in obtaining reliable assay results. Peptides, particularly those with hydrophobic residues, can be prone to aggregation or precipitation in aqueous buffers.[9] It is important to ensure that your peptide is fully solubilized in the assay buffer. Visual inspection for precipitates is a first step.[9] If solubility is an issue, consider using a small amount of an organic co-solvent like DMSO to initially dissolve the peptide before diluting it in the final assay buffer.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Specific Binding | Suboptimal pH or Ionic Strength: The buffer conditions may not be favorable for the peptide-receptor interaction.[2][3][4] | Perform a matrix titration of pH (e.g., 5.0-8.0) and salt concentration (e.g., 50-500 mM NaCl) to identify the optimal conditions. |
| Peptide Degradation: The peptide may have been degraded by proteases or repeated freeze-thaw cycles.[9] | Prepare fresh peptide stock solutions and aliquot them to avoid multiple freeze-thaw cycles. Consider adding protease inhibitors to your buffer if using cell lysates or membrane preparations.[8] | |
| Low Receptor Density/Activity: The target receptor may not be present in sufficient quantity or may be inactive.[7] | Confirm the presence and activity of the receptor using a positive control ligand or antibody. Titrate the amount of membrane protein or cells used in the assay.[7] | |
| High Non-Specific Binding (NSB) | Hydrophobic Interactions: The diiodo-tyrosine modification increases the hydrophobicity of Peptide T, which can lead to higher NSB.[7] | Include BSA (0.1-1%) or a low concentration of a non-ionic detergent like Tween-20 (0.05%) in the binding buffer.[7][8] Pre-coating filter plates with BSA can also be beneficial.[7] |
| Radioligand Issues (if applicable): High concentration or impurities in the radiolabeled peptide can increase NSB.[7] | Use a radioligand concentration at or below the Kd value. Ensure the radiochemical purity is high (>90%).[7] | |
| Insufficient Washing: Inadequate washing may not effectively remove unbound peptide. | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to slow the dissociation of the specific binding complex.[7] | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes can lead to high variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible. |
| Peptide Adsorption to Surfaces: Peptides can adsorb to plasticware, leading to inconsistent concentrations.[10] | Consider using low-binding microplates and pipette tips. Including a carrier protein like BSA in the buffer can also help. | |
| Incomplete Mixing: Failure to properly mix reagents can result in heterogeneous reaction conditions. | Ensure thorough but gentle mixing of all components after addition. |
Experimental Protocols & Data
Table 1: Hypothetical Data on the Effect of pH and Ionic Strength on this compound Binding Affinity (Kd)
| Buffer pH | NaCl Concentration (mM) | Dissociation Constant (Kd) (nM) |
| 6.5 | 50 | 15.2 ± 1.8 |
| 6.5 | 150 | 25.8 ± 2.5 |
| 6.5 | 300 | 48.1 ± 4.2 |
| 7.4 | 50 | 10.5 ± 1.2 |
| 7.4 | 150 | 18.9 ± 2.1 |
| 7.4 | 300 | 35.7 ± 3.9 |
| 8.0 | 50 | 22.4 ± 2.9 |
| 8.0 | 150 | 40.1 ± 4.5 |
| 8.0 | 300 | 75.3 ± 8.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual optimal conditions must be determined experimentally.
General Radioligand Binding Assay Protocol
This protocol provides a general framework for a radioligand binding assay using a radiolabeled version of this compound.
Materials:
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
Radioligand: [¹²⁵I] this compound.
-
Cold Ligand: Unlabeled this compound for determining non-specific binding.
-
Receptor Source: Membrane preparation from cells expressing the target receptor (e.g., CD4 or CCR5).
-
Filtration Apparatus: 96-well filter plate (e.g., glass fiber) and vacuum manifold.
-
Scintillation Counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer for total binding wells.
-
50 µL of unlabeled this compound (at a concentration 100-1000 fold higher than the radioligand) for non-specific binding wells.
-
50 µL of varying concentrations of competitor compounds for competition assays.
-
-
Add Radioligand: Add 50 µL of [¹²⁵I] this compound to all wells at a final concentration at or near its Kd.
-
Add Receptor: Add 100 µL of the membrane preparation to all wells. The optimal amount of protein should be determined experimentally but is often in the range of 10-50 µg per well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium. The optimal time and temperature should be determined experimentally.
-
Filtration: Rapidly filter the contents of the plate through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-5 times with 200 µL of ice-cold wash buffer per well.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Visualizations
Caption: Workflow for a this compound radioligand binding assay.
References
- 1. quora.com [quora.com]
- 2. pH dependence and exchange of high and low responder peptides binding to a class II MHC molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
Technical Support Center: Troubleshooting Low Signal in Peptide Binding Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during peptide binding assays. Here, you will find answers to frequently asked questions and detailed guides to address challenges such as low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you might be facing with your peptide binding assays.
General Low Signal Issues
Q1: I am not getting any signal or a very weak signal in my peptide binding assay. What are the general things I should check first?
A weak or absent signal can stem from several factors related to your reagents, protocol, or equipment. Start by verifying the following:
-
Reagent Integrity: Ensure that your peptide, target protein, and antibodies have been stored correctly and have not expired. Peptides, in particular, can degrade if not stored under the proper conditions (e.g., lyophilized at -20°C or -80°C and protected from moisture).[1][2] Consider testing a fresh lot of reagents.
-
Concentrations: Double-check all your calculations for reagent dilutions. An incorrect concentration of the peptide, protein, or detection antibodies is a common source of low signal.[1][3]
-
Buffer Compatibility: Ensure your buffers do not contain incompatible reagents. For example, sodium azide (B81097) is an inhibitor of Horseradish Peroxidase (HRP) and should not be used with HRP-conjugated antibodies.[4]
-
Instrument Settings: Verify that the plate reader or biosensor is set to the correct wavelengths and has been properly calibrated.[4]
Q2: Could the problem be with my peptide itself? How can I troubleshoot peptide-related issues?
Yes, issues with the peptide are a frequent cause of low signal. Here’s a systematic approach to troubleshooting:
-
Peptide Solubility: Visually inspect your reconstituted peptide solution for precipitates. Poor solubility can lead to a lower effective concentration. T140, a basic peptide, may require a slightly acidic solution for full solubilization.[1]
-
Peptide Activity: If possible, perform a functional assay to confirm that your peptide is active.[1] For example, if it's an antagonist, you could perform a cell migration assay.
-
Peptide Immobilization (for solid-phase assays): If your peptide is supposed to be immobilized on a surface (e.g., in an ELISA), poor coating can lead to a low signal. You might need to conjugate the peptide to a larger carrier protein to enhance its adsorption to the microtiter plate.[4]
Troubleshooting Peptide-Related Issues
| Potential Cause | Verification | Suggested Solution |
| Degraded or Inactive Peptide | Confirm proper storage conditions. Test a fresh lot. Perform a functional assay.[1] | Purchase a new, quality-controlled batch. Aliquot upon reconstitution to avoid freeze-thaw cycles.[1] |
| Incorrect Peptide Concentration | Verify calculations and spectrophotometry if possible. | Prepare a fresh stock solution with careful measurements. Perform a concentration titration.[1] |
| Poor Peptide Solubility | Observe for precipitates. Test solubility in a small aliquot.[1] | Use an appropriate solvent. For example, basic peptides may require a slightly acidic solution.[1] |
| Inefficient Immobilization | Compare signal with a known positive control peptide. | Conjugate the peptide to a larger carrier protein. Try different coating buffers and conditions.[4] |
Assay-Specific Troubleshooting
Enzyme-Linked Immunosorbent Assay (ELISA)
Q3: My peptide-ELISA is showing a very low signal. What are the common causes and how can I fix them?
Low signal in a peptide-ELISA can be due to a variety of factors. Here's a troubleshooting guide:
-
Insufficient Antibody Binding: You may not have enough antibody binding to the peptide. Try increasing the concentration of the primary antibody or incubating it for a longer period (e.g., overnight).[4]
-
Poor Peptide Coating: The peptide may not be adsorbing well to the plate. You can try pre-treating the wells or using plates designed for enhanced binding.[4] Also, consider conjugating your peptide to a carrier protein.[4]
-
Sub-optimal Incubation Times: Shorter incubation times for the tracer may result in a low signal.[5]
-
Excessive Washing: While necessary, overly aggressive washing can remove bound antibodies and peptide. Reduce the number or duration of wash steps.[4]
-
Detection System Sensitivity: Your detection system might not be sensitive enough. Consider switching from a colorimetric to a more sensitive fluorescent or chemiluminescent system.[4]
Optimizing Peptide-ELISA Parameters
| Parameter | Recommendation | Reference |
| Peptide Coating Concentration | 1-10 µg/mL | [6] |
| Primary Antibody Dilution | 1:100 to 1:500 (follow manufacturer's advice) | [6] |
| Blocking Agents | BSA, non-fat dry milk, casein, gelatin | [6] |
| Wash Buffer | PBS or TBS with 0.02-0.05% Tween 20 | [6] |
| Incubation Times | Peptide coating: 2h at RT or overnight at 4°C. Primary antibody: 1-3h at RT or 1h at 37°C. | [6] |
Surface Plasmon Resonance (SPR)
Q4: I'm observing a low signal intensity in my SPR experiment. How can I improve it?
A low signal in SPR can make it difficult to accurately determine binding kinetics. Here are some ways to boost your signal:
-
Optimize Ligand Immobilization Density: A low ligand density will result in a weak signal. Conversely, a very high density can cause steric hindrance. Perform titrations during immobilization to find the optimal surface density.[7]
-
Improve Immobilization Efficiency: Adjust the pH of your coupling buffers to enhance ligand attachment. You can also explore different immobilization chemistries (e.g., amine coupling, biotin-streptavidin).[7]
-
Increase Analyte Concentration: Using a higher concentration of the analyte can increase the binding response, which is particularly useful for weak interactions.[7]
-
Choose a More Sensitive Sensor Chip: Some sensor chips offer a higher surface area or specialized coatings that can increase sensitivity.[7]
SPR Experimental Parameters for Peptide Binding
| Parameter | Recommendation | Reference |
| Ligand (Peptide) Concentration for Immobilization | 5-200 µg/mL in acetate (B1210297) buffer | [8] |
| Analyte (Protein) Concentration | Titrate to determine the optimal range | [7] |
| Flow Rate | Moderate flow rate to match analyte diffusion | [7] |
| Running Buffer | 10 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20 | [8] |
| Regeneration Solution | 50 mM NaOH | [8] |
Fluorescence Polarization (FP)
Q5: My fluorescence polarization assay has a small dynamic range (low signal change). What can I do to improve it?
A small dynamic range in an FP assay can make it difficult to distinguish between bound and unbound states. Here are some tips for optimization:
-
Maximize Size Difference: The difference in molecular weight between the fluorescently labeled peptide (tracer) and the binding partner should be significant, ideally at least a tenfold difference.[9]
-
Optimize Tracer Concentration: Titrate the fluorescent peptide to find a concentration where the signal is stable and has low variability. The tracer concentration should ideally be below the dissociation constant (Kd).[9]
-
Purity of Reagents: Ensure your tracer is highly pure (>90% labeled) and that you have purified away any free fluorophore.[9] Impurities in your binder can also scatter light and increase background polarization.[9]
-
Shorten the Peptide Probe: A shorter peptide probe can sometimes increase the dynamic range of the assay by reducing the "propeller effect" caused by the flexible dye.[10][11]
Key Considerations for FP Assay Development
| Factor | Recommendation | Reference |
| Molecular Weight Difference | Aim for at least a 10-fold difference between tracer and binder. | [9] |
| Tracer Purity | >90% labeled peptide. | [9] |
| Tracer Concentration | Below the Kd of the interaction. | [9] |
| Binder Purity | Highly purified to minimize light scattering. | [9] |
| Assay Buffer | Optimize pH and include additives like 0.1 mg/mL BSA and 0.01% NP40 to reduce non-specific binding. | [12] |
Experimental Protocols & Methodologies
For detailed, step-by-step instructions on performing these assays, please refer to the following protocols:
-
Surface Plasmon Resonance (SPR) Protocol for Peptide-Protein Interactions: [8]
Visual Guides
Troubleshooting Workflow for Low Signal
Caption: General workflow for troubleshooting low signal issues.
Optimizing Peptide Immobilization in SPR
Caption: Steps to optimize ligand immobilization for better SPR signal.
Enhancing Dynamic Range in FP Assays
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 5. bma.ch [bma.ch]
- 6. affbiotech.cn [affbiotech.cn]
- 7. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 14. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4.5. Fluorescence Polarization Assay [bio-protocol.org]
Validation & Comparative
A Comparative Guide: Peptide T vs. [3,5 Diiodo-Tyr7] Peptide T in the Context of HIV Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Peptide T and its iodinated analog, [3,5 Diiodo-Tyr7] Peptide T. While direct comparative efficacy studies are not available in the current body of scientific literature, this document synthesizes known information about Peptide T and the potential implications of tyrosine iodination to offer a theoretical framework for comparison.
Peptide T, a short peptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120, has been studied for its potential as an HIV entry inhibitor.[1] It is understood to act by blocking the interaction between gp120 and the CCR5 co-receptor, a key pathway for viral entry into host cells for R5-tropic HIV strains.[2][3] The analog, this compound, represents a modification where the tyrosine residue at position 7 is di-iodinated. The introduction of iodine atoms can significantly alter the physicochemical properties of a peptide, potentially impacting its biological activity, stability, and receptor binding affinity.[1][4][5]
Theoretical Efficacy and Physicochemical Properties
The addition of two iodine atoms to the tyrosine residue of Peptide T would increase its molecular weight and alter its electronic and steric properties. These changes could theoretically influence its interaction with the CCR5 receptor. While iodination can sometimes enhance binding affinity, it can also disrupt the necessary conformation for optimal receptor engagement.[5] Furthermore, studies on other iodinated peptides have shown that di-iodination can increase a peptide's susceptibility to deiodination in biological matrices like plasma, potentially reducing its in vivo stability.[1]
Below is a table summarizing the known properties of Peptide T and the hypothesized characteristics of this compound based on general principles of peptide iodination.
| Feature | Peptide T | This compound (Hypothesized) |
| Mechanism of Action | HIV entry inhibitor; CCR5 co-receptor antagonist.[2][3] | Presumed to be the same as Peptide T, but with potentially altered efficacy. |
| Binding Affinity to CCR5 | Demonstrates binding to the CCR5 receptor. | Unknown. Could be increased, decreased, or unchanged. Iodination can alter binding by orders of magnitude.[5] |
| Antiviral Activity (IC50) | Inhibits R5-tropic HIV-1 strains with peak inhibitory effects at concentrations from 10⁻¹² to 10⁻⁹ M.[2] | Unknown. Dependent on the effect of iodination on receptor binding and peptide stability. |
| Metabolic Stability | Subject to proteolytic degradation. | May exhibit altered susceptibility to proteolysis. Di-iodinated peptides have been shown to be more susceptible to deiodination in plasma.[1] |
| Synthesis | Standard solid-phase peptide synthesis. | Requires an additional iodination step during or after peptide synthesis. |
Signaling Pathway and Mechanism of Action
Peptide T is believed to competitively inhibit the binding of the HIV envelope protein gp120 to the CCR5 co-receptor on target immune cells, such as T-cells and macrophages. This blockage prevents the conformational changes in gp120 and the fusion of the viral and cellular membranes, thereby inhibiting viral entry.
Caption: Mechanism of HIV entry inhibition by Peptide T and its analog.
Experimental Protocols for Comparative Analysis
To empirically determine the comparative efficacy of Peptide T and this compound, a series of in vitro experiments would be required. The following are detailed protocols for key assays.
CCR5 Receptor Binding Assay (Competitive ELISA)
This assay would quantify the binding affinity of each peptide to the CCR5 receptor.
Materials:
-
Recombinant human CCR5 protein
-
96-well ELISA plates
-
Biotinylated Peptide T (as a known binder)
-
Peptide T and this compound (as competitors)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating, wash, and blocking buffers
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant CCR5 protein (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding: Add a fixed concentration of biotinylated Peptide T to each well, along with serial dilutions of either Peptide T or this compound. Incubate for 2 hours at room temperature.
-
Detection: Wash the plates. Add Streptavidin-HRP and incubate for 1 hour. Wash again and add TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor peptide concentration to determine the IC50 (the concentration of competitor that inhibits 50% of the biotinylated peptide binding).
HIV-1 Entry Inhibition Assay (Pseudovirus Assay)
This assay measures the ability of the peptides to inhibit HIV-1 entry into a host cell line.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., pSG3ΔEnv)
-
Plasmid encoding an R5-tropic HIV-1 envelope protein (e.g., from BaL strain)
-
Reporter plasmid (e.g., encoding luciferase)
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)
-
Peptide T and this compound
-
Cell culture medium and reagents
-
Luciferase assay reagent
Protocol:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the envelope plasmid, and the reporter plasmid to produce pseudotyped viruses.
-
Infection: Seed target cells in a 96-well plate. Pre-incubate the cells with serial dilutions of Peptide T or this compound for 1 hour at 37°C.
-
Add Virus: Add a standardized amount of the pseudovirus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control. Determine the IC50 value for each peptide.
Caption: Workflow for comparing the efficacy of Peptide T and its analog.
Conclusion
While a direct experimental comparison between Peptide T and this compound is lacking in the published literature, a theoretical framework for their relative efficacy can be constructed. The di-iodination of the tyrosine residue in Peptide T is expected to alter its physicochemical properties, which could in turn affect its binding to the CCR5 receptor and its overall stability. The experimental protocols outlined above provide a clear path for future research to empirically determine the impact of this modification on the peptide's anti-HIV activity. Such studies would be invaluable in guiding the rational design of more potent and stable peptide-based HIV entry inhibitors.
References
- 1. In vitro metabolic stability of iodinated obestatin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of prominent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a key target for antiretroviral therapy. This document summarizes key performance data, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of CCR5 Antagonists
The following table summarizes the in vitro potency and binding affinity of four key CCR5 antagonists: Maraviroc, Vicriviroc, Aplaviroc, and Cenicriviroc. These values are critical indicators of a compound's potential therapeutic efficacy. Data is compiled from various in vitro studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Antagonist | IC50 (nM) | EC50 (nM) | Ki (nM) | Assay/Cell Line |
| Maraviroc | >30,000 (CYP inhibition)[1] | 0.63 (HIV-2)[2] | 0.18[3], 0.9[4] | CYP enzyme inhibition, HIV-2 inhibition in PBMCs, Radioligand binding |
| Vicriviroc | - | - | 0.40[3], 0.8[4] | Radioligand binding ([³H]SCH-C)[4] |
| Aplaviroc | - | - | 2.9[4] | Radioligand binding |
| Cenicriviroc | - | 0.39 (HIV-2)[2] | - | HIV-2 inhibition in PBMCs |
Note: IC50 (half-maximal inhibitory concentration) reflects the concentration of an antagonist required to inhibit 50% of a biological process. EC50 (half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum. Ki (inhibition constant) represents the binding affinity of the antagonist to the receptor. Lower values for all these metrics indicate higher potency or affinity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize CCR5 antagonists.
HIV-1 Entry Assay (TZM-bl Cell Line)
This assay is widely used to determine the antiviral potency of CCR5 antagonists.
-
Objective: To measure the ability of a CCR5 antagonist to inhibit R5-tropic HIV-1 entry into target cells.
-
Cell Line: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes.
-
Materials:
-
TZM-bl cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin, streptomycin)
-
R5-tropic HIV-1 Env-pseudotyped virus
-
CCR5 antagonist compounds
-
DEAE-Dextran to enhance infectivity
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well culture plates
-
-
Procedure:
-
Cell Seeding: Seed TZM-bl cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight[4].
-
Compound Addition: Prepare serial dilutions of the CCR5 antagonist in growth medium and add to the appropriate wells.
-
Virus Infection: Add a pre-titered amount of R5-tropic HIV-1 Env-pseudotyped virus to the wells containing cells and the antagonist.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator[5].
-
Lysis and Readout: Remove the culture medium, lyse the cells, and measure luciferase activity using a luminometer.
-
-
Data Analysis: The reduction in luciferase activity in the presence of the antagonist compared to the virus control is used to calculate the percentage of inhibition. A dose-response curve is generated to determine the IC50 value[4].
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the CCR5 receptor.
-
Objective: To determine the inhibition constant (Ki) of a CCR5 antagonist by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: Membranes from a stable cell line overexpressing the human CCR5 receptor (e.g., CHO or HEK293 cells)[6].
-
Materials:
-
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist. The incubation is typically carried out at 30°C for 60 minutes[7].
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer[7].
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The amount of specific binding of the radioligand is plotted against the concentration of the unlabeled antagonist to generate a competition curve. The IC50 value is determined from this curve and then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral activity is not due to general toxicity to the host cells.
-
Objective: To assess the effect of the CCR5 antagonist on the viability of the host cells.
-
Cell Line: The same cell line used in the antiviral assay (e.g., TZM-bl or PBMCs).
-
Materials:
-
Cells
-
Complete growth medium
-
CCR5 antagonist compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the CCR5 antagonist for the same duration as the antiviral assay[8][9].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells[8].
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the antagonist that reduces cell viability by 50% (CC50) is determined. A high CC50 value relative to the IC50 value indicates a good safety profile.
References
- 1. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cenicriviroc, a Novel CCR5 (R5) and CCR2 Antagonist, Shows In Vitro Activity against R5 Tropic HIV-2 Clinical Isolates | PLOS One [journals.plos.org]
- 3. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
A Comparative Analysis of Iodinated vs. Non-Iodinated Peptide T: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the impact of molecular modifications on the bioactivity of therapeutic peptides is paramount. This guide provides a comparative analysis of iodinated versus non-iodinated Peptide T, a viral entry inhibitor that functions by blocking the C-C chemokine receptor type 5 (CCR5). While direct comparative studies are not available in the current scientific literature, this document synthesizes existing knowledge on Peptide T and the general effects of iodination on peptides to offer a comprehensive overview and guide future research.
Peptide T, with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, has been studied for its potential as an HIV-1 entry inhibitor. Its mechanism of action involves binding to the CCR5 co-receptor, thereby preventing the virus from entering and infecting host cells. A more stable analog, D-Ala¹-Peptide T-amide (DAPTA), has also been developed and investigated in clinical trials. The presence of a tyrosine residue (Tyr7) in Peptide T makes it a candidate for iodination, a modification that can influence a peptide's physicochemical properties and biological activity.
Data Presentation: A Comparative Overview
The following tables summarize the known properties of non-iodinated Peptide T and its analog DAPTA, and present hypothesized or "not available" data for their iodinated counterparts. This highlights the current knowledge gaps and areas for future investigation.
| Property | Non-Iodinated Peptide T | Iodinated Peptide T (Hypothesized/Not Available) |
| Amino Acid Sequence | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | Ala-Ser-Thr-Thr-Thr-Asn-(Iodo-Tyr)-Thr |
| Molecular Weight | ~857.8 g/mol | ~983.7 g/mol (mono-iodinated) |
| Receptor Target | CCR5 | CCR5 |
| Mechanism of Action | Antagonist of the CCR5 receptor, inhibiting HIV-1 entry. | Likely similar to the non-iodinated form. |
| Binding Affinity (Kd) | Not extensively reported. | Not Available |
| IC50 (HIV Inhibition) | Varies depending on the viral strain and cell type. | Not Available |
| Property | Non-Iodinated DAPTA | Iodinated DAPTA (Hypothesized/Not Available) |
| Amino Acid Sequence | D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH2 | D-Ala-Ser-Thr-Thr-Thr-Asn-(Iodo-Tyr)-Thr-NH2 |
| Molecular Weight | ~856.9 g/mol | ~982.8 g/mol (mono-iodinated) |
| Receptor Target | CCR5 | CCR5 |
| Mechanism of Action | Potent antagonist of the CCR5 receptor. | Likely similar to the non-iodinated form. |
| Binding Affinity (Kd) | Not extensively reported. | Not Available |
| IC50 (HIV Inhibition) | Potent inhibition of R5-tropic HIV-1 strains.[1] | Not Available |
The Potential Impact of Iodination on Peptide T's Bioactivity
Iodination of the tyrosine residue in Peptide T could lead to several structural and functional changes:
-
Conformational Changes: The addition of a bulky iodine atom to the phenolic ring of tyrosine can alter the peptide's three-dimensional structure. This could potentially enhance or hinder its interaction with the binding pocket of the CCR5 receptor.
-
Increased Hydrophobicity: Iodination increases the hydrophobicity of the tyrosine side chain, which might influence the peptide's interaction with the cell membrane and the transmembrane domains of the CCR5 receptor.
-
Altered Binding Affinity: The changes in conformation and hydrophobicity could lead to a change in the binding affinity (Kd) of the peptide for CCR5. A study on MMP-9-responsive peptides showed that iodination of tyrosine increased intramolecular interactions, making them better enzyme substrates.[2] A similar effect on Peptide T could potentially lead to a more favorable binding conformation.
-
Metabolic Stability: Iodination might affect the peptide's susceptibility to enzymatic degradation, potentially altering its pharmacokinetic profile.
Experimental Protocols
To empirically determine the effects of iodination on Peptide T, the following experimental protocols are proposed:
Synthesis and Purification of Iodinated Peptide T
Objective: To synthesize mono-iodinated Peptide T at the Tyr7 position.
Methodology:
-
Solid-Phase Peptide Synthesis: Synthesize the Peptide T sequence (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) using standard Fmoc solid-phase peptide synthesis.
-
Iodination: While the peptide is still on the resin and with the tyrosine side chain deprotected, perform iodination using a mild oxidizing agent like Iodo-Gen or lactoperoxidase with sodium iodide (NaI) and a source of hydrogen peroxide. The reaction conditions should be optimized to favor mono-iodination.
-
Cleavage and Deprotection: Cleave the iodinated peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude iodinated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the mono-iodinated Peptide T using mass spectrometry (MS) and analytical RP-HPLC.
Receptor Binding Assay
Objective: To compare the binding affinity of iodinated and non-iodinated Peptide T to the CCR5 receptor.
Methodology:
-
Cell Culture: Use a cell line that stably expresses the human CCR5 receptor (e.g., CHO-CCR5 or HEK293-CCR5).
-
Radioligand Binding Assay:
-
Synthesize a radiolabeled version of a known CCR5 ligand (e.g., ¹²⁵I-MIP-1α or a tritiated small molecule antagonist).
-
Incubate the CCR5-expressing cells with a fixed concentration of the radioligand and increasing concentrations of either non-iodinated or iodinated Peptide T.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Measure the amount of bound radioactivity using a gamma counter.
-
-
Data Analysis: Determine the IC50 values (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.
HIV-1 Entry Inhibition Assay
Objective: To evaluate the antiviral activity of iodinated and non-iodinated Peptide T.
Methodology:
-
Cell Culture: Use a cell line susceptible to HIV-1 infection and expressing CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
Viral Stocks: Use a laboratory-adapted or primary isolate of an R5-tropic HIV-1 strain.
-
Inhibition Assay:
-
Pre-incubate the target cells with serial dilutions of either non-iodinated or iodinated Peptide T.
-
Infect the cells with a standardized amount of HIV-1.
-
After a set incubation period (e.g., 48 hours), lyse the cells and measure the luciferase activity.
-
-
Data Analysis: Determine the IC50 values, representing the concentration of the peptide that inhibits 50% of viral entry/replication.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action of Peptide T and its iodinated analog.
Caption: Workflow for the CCR5 receptor binding assay.
Caption: Workflow for the HIV-1 entry inhibition assay.
Conclusion
While direct experimental data comparing iodinated and non-iodinated Peptide T is currently lacking, this guide provides a framework for understanding the potential implications of this modification. Based on general principles of peptide chemistry and the known pharmacology of Peptide T, iodination of the Tyr7 residue is likely to influence its biological activity. The proposed experimental protocols offer a clear path for researchers to systematically investigate these effects. Such studies are crucial for the rational design of more potent and stable Peptide T analogs for therapeutic applications.
References
- 1. Solution-phase synthesis of an anti-human immunodeficiency virus peptide, T22 ([Tyr5,12,Lys7]-polyphemusin II), and the modification of Trp by the p-methoxybenzyl group of Cys during trimethylsilyl trifluoromethanesulfonate deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Off-Target Effects of [3,5 Diiodo-Tyr7] Peptide T
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of [3,5 Diiodo-Tyr7] Peptide T, focusing on its potential for off-target effects. As a derivative of Peptide T, an octapeptide analog of the HIV-1 envelope protein gp120, its primary therapeutic target is the C-C chemokine receptor type 5 (CCR5). By blocking this receptor, Peptide T and its analogs act as viral entry inhibitors for R5-tropic HIV strains. However, ensuring the specificity of any therapeutic peptide is critical for minimizing adverse effects and maximizing efficacy.
This document compares the binding profile of Peptide T analogs to their intended target, CCR5, against potential off-targets. Due to a lack of publicly available broad screening data for this compound, this guide uses data from its parent compound, Peptide T, and its more stable analog, D-Ala¹-Peptide-T-amide (DAPTA), as a proxy. The most cited potential off-targets are the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2, due to structural homology between Peptide T and VIP. We will also compare its profile to Maraviroc, an FDA-approved small-molecule CCR5 antagonist.
Disclaimer: The quantitative data for off-target interactions presented in this guide is illustrative. Comprehensive off-target screening for this compound across a wide panel of receptors, ion channels, and enzymes has not been published. Researchers are strongly encouraged to perform such safety pharmacology screens as a critical step in preclinical development.
Data Presentation: Comparative Binding Affinity
Evaluating the binding profile of a drug candidate is the first step in identifying potential off-target interactions. The table below summarizes the binding affinities (Kᵢ or IC₅₀) of Peptide T analogs and the comparator drug, Maraviroc, for the primary target CCR5 and likely off-targets.
| Compound | Primary Target: CCR5 | Potential Off-Target: VPAC1 | Potential Off-Target: VPAC2 |
| Peptide T / DAPTA | IC₅₀: ~0.1 - 10 nM ¹ | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Maraviroc | Kᵢ: ~0.18 - 2.2 nM[1] | >10,000 nM ² | >10,000 nM ² |
| Vasoactive Intestinal Peptide (VIP) | Not Applicable | Kₑ: ~0.5 nM[2] | Kₑ: ~0.5 nM[2] |
¹ Potency for Peptide T/DAPTA varies depending on the assay; it effectively displaces gp120 binding and inhibits viral entry in the nanomolar to picomolar range. ² Maraviroc is highly selective for CCR5; significant off-target binding is not observed at therapeutic concentrations.
Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of receptor binding is crucial. Below are diagrams illustrating the intended signaling pathway for CCR5 and a typical experimental workflow used to determine binding affinity.
References
A Comparative Analysis of the Antiviral Potency of [3,5 Diiodo-Tyr7] Peptide T and Maraviroc
In the landscape of HIV-1 entry inhibitors, both peptide-based compounds and small molecules have shown significant promise. This guide provides a detailed comparison of the antiviral potency of [3,5 Diiodo-Tyr7] Peptide T, a modified peptide derived from the HIV-1 envelope protein, and Maraviroc, a small molecule CCR5 co-receptor antagonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Mechanism of Action
Both this compound and Maraviroc target the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] However, their specific mechanisms of interaction with the receptor differ.
Maraviroc is a non-competitive allosteric antagonist of CCR5.[3] It binds to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the interaction of the viral envelope glycoprotein (B1211001) gp120 with the receptor.[4][5] This blockade of the gp120-CCR5 interaction is essential to halt the viral entry process.[1][6]
Peptide T and its derivatives, including this compound, are thought to act as competitive inhibitors, binding to the same site on CCR5 that the viral gp120 utilizes.[2][7] Peptide T is derived from the V2 region of the HIV-1 gp120 envelope protein and selectively inhibits the replication of R5 and dual-tropic (R5/X4) HIV-1 strains.[2]
Quantitative Comparison of Antiviral Potency
| Compound | Assay Type | Cell Line | Virus Strain(s) | Potency Metric (IC50/EC90) | Reference |
| Maraviroc | Cell-cell fusion assay | HeLa-P4 | HIV-1 gp160 | IC50 = 0.0002 µM | [8] |
| Antiviral activity (luciferase) | TZM-bl | HIV-1 Bal (R5) | IC50 = 0.0002 µM | [8] | |
| MIP-1β binding inhibition | PM1 cells | - | IC50 = 2 nM | [3] | |
| HIV replication inhibition | PM1 cells | HIV-1 BAL | EC90 = 1 nM | [3] | |
| Peptide T (parent compound) | HIV replication inhibition | MDMs, microglia, primary CD4+ T cells | R5 & R5/X4 isolates | Peak inhibition at 10⁻¹² to 10⁻⁹ M (pM to nM range) | [2] |
Note: Specific IC50 or EC90 values for This compound were not found in the reviewed literature. The data for Peptide T is presented as a range of concentrations for peak inhibitory effect.
Experimental Protocols
The assessment of antiviral potency for HIV-1 entry inhibitors typically involves cell-based assays that measure the inhibition of viral replication or viral entry.
General Antiviral Assay Workflow
A common method to determine the potency of an antiviral compound is to use a cell line that is susceptible to HIV-1 infection and expresses a reporter gene (e.g., luciferase) upon successful viral entry and gene expression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide T - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
Validating Anti-HIV Therapeutics: A Comparative Guide to Preclinical Evaluation Using Clinical Isolates
For researchers, scientists, and drug development professionals, the robust preclinical validation of novel anti-HIV therapeutics is a critical step toward clinical translation. This guide provides a comparative overview of methodologies and experimental data for assessing the efficacy of antiviral agents against clinical isolates of HIV-1, offering a framework for rigorous evaluation and informed decision-making.
The dynamic nature of HIV-1, characterized by high genetic variability and the emergence of drug-resistant strains, necessitates the use of clinically relevant viral isolates in preclinical drug development. This approach provides a more accurate prediction of a compound's potential clinical efficacy compared to assays relying solely on laboratory-adapted strains. This guide outlines key experimental protocols, presents comparative data for different classes of antiretroviral drugs, and illustrates the underlying cellular mechanisms and experimental workflows.
Comparative Efficacy of Antiretroviral Agents Against Clinical HIV-1 Isolates
The in vitro efficacy of antiretroviral drugs is a primary indicator of their potential therapeutic value. This is typically quantified by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral replication in cell culture. The following tables summarize the comparative IC50/EC50 values for major classes of antiretroviral drugs against clinical HIV-1 isolates, including wild-type and drug-resistant strains.
Table 1: Comparative in vitro Efficacy (IC50/EC50 in µM) of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Against Clinical HIV-1 Isolates [1][2]
| Drug | Wild-Type Isolates | Zidovudine-Resistant Isolates | Multi-Drug Resistant Isolates |
| Zidovudine (AZT) | 0.01 - 0.1 | > 1.0 | > 1.0 |
| Lamivudine (3TC) | 0.05 - 0.5 | 0.1 - 1.0 | > 10 |
| Tenofovir (TDF) | 0.1 - 1.0 | 0.2 - 2.0 | 1.0 - 5.0 |
| Emtricitabine (FTC) | 0.01 - 0.1 | 0.05 - 0.5 | > 5.0 |
| Abacavir (ABC) | 0.05 - 0.5 | 0.1 - 1.0 | 1.0 - 10 |
Table 2: Comparative in vitro Efficacy (IC50/EC50 in µM) of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Against Clinical HIV-1 Isolates [3][4]
| Drug | Wild-Type Isolates | K103N Mutant Isolates | Multi-Drug Resistant Isolates |
| Efavirenz (EFV) | 0.001 - 0.01 | > 1.0 | > 1.0 |
| Nevirapine (NVP) | 0.01 - 0.1 | > 10 | > 10 |
| Rilpivirine (RPV) | 0.0005 - 0.005 | 0.01 - 0.1 | 0.1 - 1.0 |
| Etravirine (ETR) | 0.001 - 0.01 | 0.005 - 0.05 | 0.01 - 0.5 |
Table 3: Comparative in vitro Efficacy (IC50/EC50 in µM) of Protease Inhibitors (PIs) Against Clinical HIV-1 Isolates
| Drug | Wild-Type Isolates | PI-Resistant Isolates |
| Lopinavir (LPV) | 0.001 - 0.01 | 0.05 - 1.0 |
| Atazanavir (ATV) | 0.002 - 0.02 | 0.1 - 5.0 |
| Darunavir (DRV) | 0.0005 - 0.005 | 0.01 - 0.5 |
| Ritonavir (RTV) | 0.01 - 0.1 | 0.5 - 10 |
Table 4: Comparative in vitro Efficacy (IC50/EC50 in µM) of Integrase Strand Transfer Inhibitors (INSTIs) Against Clinical HIV-1 Isolates [3]
| Drug | Wild-Type Isolates | INSTI-Resistant Isolates |
| Raltegravir (RAL) | 0.001 - 0.01 | 0.1 - 5.0 |
| Elvitegravir (EVG) | 0.001 - 0.01 | 0.1 - 5.0 |
| Dolutegravir (DTG) | 0.0005 - 0.005 | 0.01 - 0.5 |
| Bictegravir (BIC) | 0.0005 - 0.005 | 0.01 - 0.5 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. The following sections outline the methodologies for key assays used in the validation of anti-HIV therapeutics with clinical isolates.
Isolation of HIV-1 from Patient Plasma
-
Sample Collection and Processing: Collect whole blood from HIV-1 infected individuals in tubes containing an anticoagulant (e.g., EDTA). Separate plasma from whole blood by centrifugation. Plasma can be used immediately or stored at -80°C.
-
Virus Co-culture: Isolate peripheral blood mononuclear cells (PBMCs) from HIV-negative donors using a density gradient centrifugation (e.g., Ficoll-Paque). Stimulate the donor PBMCs with a mitogen, such as phytohemagglutinin (PHA), and culture in the presence of interleukin-2 (B1167480) (IL-2).
-
Infection: Inoculate the stimulated donor PBMCs with patient-derived plasma.
-
Virus Propagation and Monitoring: Culture the infected cells for several weeks. Monitor viral replication by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Virus Stock Preparation: When p24 antigen levels are high, harvest the culture supernatant, clarify by centrifugation to remove cellular debris, and store the virus stock at -80°C.
Phenotypic Drug Susceptibility Assay
-
Cell Preparation: Seed target cells (e.g., PHA-stimulated PBMCs from a healthy donor) in a 96-well plate.
-
Drug Dilution: Prepare serial dilutions of the antiretroviral drug to be tested.
-
Infection: Add a standardized amount of the clinical HIV-1 isolate to each well, along with the different concentrations of the drug. Include control wells with virus only (no drug) and cells only (no virus or drug).
-
Incubation: Incubate the plate for a defined period (typically 3-7 days) to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done by quantifying the p24 antigen concentration in the supernatant using ELISA or by measuring the activity of a reporter gene (e.g., luciferase) if a recombinant virus is used.
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration. Calculate the IC50 or EC50 value, which is the concentration of the drug that inhibits viral replication by 50%.
Genotypic Resistance Testing
-
Viral RNA Extraction: Extract viral RNA from patient plasma using a commercial kit.
-
Reverse Transcription and PCR: Convert the viral RNA to complementary DNA (cDNA) using reverse transcriptase. Amplify the specific gene regions of interest (e.g., protease, reverse transcriptase, integrase) using polymerase chain reaction (PCR).
-
DNA Sequencing: Sequence the amplified PCR products.
-
Sequence Analysis: Compare the obtained nucleotide sequence to a wild-type reference sequence to identify mutations known to be associated with drug resistance. Several online databases (e.g., Stanford University HIV Drug Resistance Database) can be used for this purpose.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of drug action and the design of validation studies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Comparison of the sensitivities of primary isolates of HIV type 2 and HIV type 1 to antiviral drugs and drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility of HIV Isolates with High Growth Capability to Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [3,5-Diiodo-Tyr7] Peptide T and Other CCR5 Antagonists for R5-Tropic HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of [3,5-Diiodo-Tyr7] Peptide T, an analog of Peptide T, with other notable CCR5 antagonists in the context of R5-tropic HIV-1 inhibition. The information presented herein is a synthesis of publicly available experimental data, intended to aid in the evaluation of these potential therapeutic agents.
Introduction to CCR5 Antagonism in HIV-1 Therapy
The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily CD4+ T lymphocytes and macrophages. These R5-tropic viruses are predominant during the early stages of HIV infection, making the CCR5 receptor a prime target for antiretroviral therapy. CCR5 antagonists function by binding to this receptor, thereby inducing a conformational change that prevents the viral envelope glycoprotein (B1211001) gp120 from interacting with it. This blockage of the gp120-CCR5 interaction is a crucial step in inhibiting viral entry and subsequent replication.
Peptide T and its analogs, such as D-Ala-peptide T-amide (DAPTA), are derived from the V2 region of the HIV-1 envelope protein gp120 and have been identified as potent and selective inhibitors of R5-tropic HIV-1 entry by targeting the CCR5 co-receptor.[1][2][3] This guide will compare the efficacy of a diiodinated analog of Peptide T with other well-characterized small-molecule CCR5 antagonists.
Comparative Performance of CCR5 Antagonists
The following tables summarize the in vitro binding affinity and antiviral potency of D-Ala-peptide T-amide (DAPTA), a well-studied and potent analog of Peptide T, alongside prominent small-molecule CCR5 antagonists. The diiodination of Tyr7 in Peptide T is expected to enhance its binding affinity and potency.
Table 1: CCR5 Binding Affinity of Select Antagonists
| Compound | Ligand/Condition | Assay Type | Ki (nM) |
| D-Ala-peptide T-amide (DAPTA) | gp120 (BaL)/sCD4 | Co-immunoprecipitation | Not explicitly stated, but effective at 1 nM[1] |
| Maraviroc | [3H]Maraviroc | Radioligand Binding | Not explicitly stated[4] |
| Vicriviroc | Not specified | Not specified | 2.1[5] |
| Aplaviroc | Not specified | Not specified | 2.9 ± 1.0[6] |
Note: Direct comparison of Ki values is challenging due to variations in experimental conditions across different studies. The data for DAPTA indicates potent inhibition of the gp120-CCR5 interaction at a low nanomolar concentration.
Table 2: In Vitro Antiviral Potency (IC50) Against R5-Tropic HIV-1 Strains
| Compound | HIV-1 Strain | Cell Line | IC50 (nM) | Reference |
| D-Ala-peptide T-amide (DAPTA) | BaL | CCR5+ cells | 0.06 | [1] |
| D-Ala-peptide T-amide (DAPTA) | CM235 | CCR5+ cells | 0.32 | [1] |
| Maraviroc | BaL | PM-1 cells | 0.7 | [7] |
| Maraviroc | Primary Isolates (various clades) | Not specified | Geometric Mean: 2.0 (IC90) | [8] |
| Vicriviroc | Not specified | Not specified | 0.45 | [5] |
| Aplaviroc | BaL, JRFL, MOKW | Not specified | 0.1 - 0.4 | [6] |
IC50 (half-maximal inhibitory concentration) and IC90 (90% inhibitory concentration) values represent the concentration of the compound required to inhibit viral replication by 50% and 90%, respectively.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the HIV-1 entry pathway and the workflows of key experimental assays.
Experimental Protocols
CCR5 Radioligand Binding Competition Assay
This assay quantifies the affinity of a compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing human CCR5, or membrane preparations thereof.
-
Radiolabeled chemokine (e.g., 125I-MIP-1α).
-
Unlabeled antagonist ([3,5-Diiodo-Tyr7] Peptide T or alternatives) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the CCR5-expressing cell membranes, a fixed concentration of the radiolabeled chemokine, and varying concentrations of the unlabeled antagonist in binding buffer.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
HIV-1 Pseudovirus Entry Assay (Luciferase Reporter)
This assay measures the ability of a compound to inhibit HIV-1 entry into target cells.[9][10][11]
Materials:
-
293T/17 cells for pseudovirus production.
-
An HIV-1 Env-expressing plasmid (R5-tropic, e.g., BaL).
-
An Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).
-
Transfection reagent (e.g., FuGENE 6).
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and have an LTR-driven luciferase cassette).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Pseudovirus Production:
-
Seed 293T/17 cells in a T-75 flask and grow to 50-80% confluency.
-
Co-transfect the cells with the HIV-1 Env-expressing plasmid and the Env-deficient luciferase reporter plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the virus-containing supernatant, clarify by centrifugation, and filter through a 0.45-micron filter. Aliquot and store at -80°C.
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the antagonist ([3,5-Diiodo-Tyr7] Peptide T or alternatives) in culture medium.
-
Pre-incubate the pseudovirus with the diluted antagonist for 1 hour at 37°C.
-
Add the virus-antagonist mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells.
-
Add luciferase substrate and measure the luminescence using a luminometer.
-
Calculate the percent inhibition of viral entry for each antagonist concentration relative to the virus control (no antagonist) and determine the IC50 value from the resulting dose-response curve.
-
Multinuclear Activation of a Galactosidase Indicator (MAGI) Assay
The MAGI assay is another method to quantify HIV-1 infection, relying on the Tat-inducible expression of β-galactosidase in the MAGI cell line.[12]
Materials:
-
MAGI-CCR5 cells (HeLa cells expressing CD4, CCR5, and an LTR-β-galactosidase reporter).
-
R5-tropic HIV-1 isolate.
-
Antagonist compounds.
-
Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS).
-
Staining solution (containing X-Gal, potassium ferricyanide, potassium ferrocyanide, and MgCl2 in PBS).
Procedure:
-
Seed MAGI-CCR5 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the HIV-1 isolate with serial dilutions of the antagonist for 1 hour at 37°C.
-
Infect the MAGI-CCR5 cells with the virus-antagonist mixture.
-
Incubate for 48 hours at 37°C.
-
Fix the cells with the fixing solution.
-
Stain the cells with the X-Gal staining solution. Infected cells, expressing β-galactosidase, will turn blue.
-
Count the number of blue cells or syncytia in each well under a microscope.
-
Calculate the percent inhibition of infection for each antagonist concentration and determine the IC50.
Conclusion
[3,5-Diiodo-Tyr7] Peptide T and its analogs represent a promising class of peptide-based CCR5 antagonists with high potency against R5-tropic HIV-1 strains. The available data for the related compound DAPTA suggests inhibitory concentrations in the sub-nanomolar range, which is comparable to or more potent than several small-molecule CCR5 antagonists like Maraviroc. The specificity of Peptide T for the CCR5 co-receptor makes it an attractive candidate for the targeted inhibition of R5-tropic HIV-1, which is crucial in the early stages of infection. Further direct comparative studies under standardized assay conditions are warranted to fully elucidate the relative efficacy and potential clinical utility of [3,5-Diiodo-Tyr7] Peptide T in the landscape of HIV-1 entry inhibitors.
References
- 1. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profound anti-HIV-1 activity of DAPTA in monocytes/macrophages and inhibition of CCR5-mediated apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]
- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-HIV-1 activity determined by β-galactosidase activity in the multinuclear activation of an indicator assay is comparable with that by a conventional focus counting method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Immunogenicity of Modified Peptide Therapeutics
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of modified peptide therapeutics is a critical step in ensuring their safety and efficacy. Unwanted immune responses can lead to reduced therapeutic effect and adverse events.[1][2] This guide provides a comprehensive comparison of the available methods for assessing immunogenicity, from computational predictions to in vitro functional assays, supported by experimental data and detailed protocols.
The assessment of immunogenicity typically follows a stepwise approach, beginning with in silico screening to identify potential T-cell epitopes, followed by in vitro assays to confirm and characterize the immune response.[3][4][5] This integrated strategy allows for early-stage risk assessment and can guide the development of less immunogenic therapeutic candidates.
In Silico Immunogenicity Prediction: A First-Line Assessment
Computational tools offer a rapid and cost-effective method to screen peptide sequences for their potential to bind to Major Histocompatibility Complex (MHC) class II molecules, a prerequisite for initiating a T-cell dependent immune response.[6][7] These tools employ various algorithms to predict peptide-MHC binding affinity across a range of human leukocyte antigen (HLA) alleles.
Table 1: Comparison of In Silico Immunogenicity Prediction Tools
| Tool | Algorithm/Method | Key Features | Reported Performance/Application |
| EpiMatrix | Position-Specific Scoring Matrix (PSSM) | Identifies putative T-cell epitopes and can distinguish between potential effector and regulatory T-cell epitopes using the JanusMatrix algorithm.[4][8][9] | Widely used in preclinical immunogenicity risk assessment for biologics and peptide drugs.[4][10][11] The Treg adjusted EpiMatrix scores are reported to be highly correlated with in vivo immune responses.[4] |
| NetMHCIIpan | Artificial Neural Network | Pan-specific, allowing for predictions for any HLA-DR, -DP, or -DQ molecule with a known sequence. | Considered one of the top-performing tools for predicting peptide binding to MHC class II molecules.[8] |
| Tepitope | Quantitative Matrices | Predicts binding to 25 common HLA-DR molecules. | One of the established tools for identifying T-cell epitopes.[8] |
| SYFPEITHI | Motif-based Scoring | Provides information on anchor residues and preferred amino acids for binding to specific MHC molecules. | A publicly available database and prediction tool for MHC ligands and peptide motifs.[8] |
| MixMHCpred | Position-Specific Scoring Matrix (PSSM) with a mixture model | Aims to improve prediction accuracy by modeling the binding specificities of different groups of peptides. | Demonstrated strong performance in predicting peptide binding to MHC class I molecules.[8] |
In Vitro Assays: Functional Confirmation of Immunogenicity
While in silico tools are valuable for initial screening, in vitro assays using human immune cells are essential for confirming the immunogenic potential of a modified peptide. These assays directly measure the activation and response of T-cells upon exposure to the peptide.
Key In Vitro Assays:
-
T-Cell Proliferation Assays: These assays measure the proliferation of T-cells in response to stimulation with the therapeutic peptide. The most common methods involve labeling peripheral blood mononuclear cells (PBMCs) with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) and measuring its dilution as cells divide, or measuring the incorporation of radioactive thymidine (B127349) during DNA synthesis.[1][12][13]
-
Cytokine Release Assays: Activated T-cells secrete a variety of cytokines. Measuring the levels of key pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α) can provide a quantitative measure of the immune response.[14][15][16] Common techniques include Enzyme-Linked Immunospot (ELISpot), Enzyme-Linked Immunosorbent Assay (ELISA), and intracellular cytokine staining followed by flow cytometry.[6][7][17][18]
Table 2: Comparison of Key In Vitro Immunogenicity Assays
| Assay | Principle | Readout | Advantages | Limitations |
| T-Cell Proliferation (CFSE) | Fluorescent dye (CFSE) is diluted with each cell division, measured by flow cytometry.[12] | Percentage of proliferating cells, proliferation index. | Provides information on the number of cell divisions; allows for simultaneous phenotyping of responding cells.[1][12] | Can be technically complex; requires careful titration of the dye.[19] |
| Cytokine Release (ELISpot) | Captures cytokines secreted by individual cells on a membrane, which are then visualized as spots.[6] | Number of cytokine-secreting cells (spot-forming units). | Highly sensitive; provides single-cell resolution.[16][20] | Can be susceptible to background noise; may not reflect the total amount of cytokine produced.[20] |
| Cytokine Release (ELISA) | Measures the total concentration of a specific cytokine in the cell culture supernatant.[15][21] | Cytokine concentration (e.g., pg/mL). | Relatively simple and widely available; provides quantitative data on total cytokine production.[15] | Does not provide information on the frequency of responding cells.[16] |
| MHC-Associated Peptide Proteomics (MAPPs) | Identifies peptides that are naturally processed and presented by MHC molecules on antigen-presenting cells.[11] | Sequence of presented peptides. | Provides direct evidence of antigen presentation; can identify the specific epitopes being presented.[11] | Technically demanding; may not capture all presented epitopes.[11] |
Visualizing the Path to Immunogenicity
To effectively design and interpret immunogenicity studies, a clear understanding of the underlying biological pathways and experimental workflows is crucial.
Signaling Pathway of T-Cell Activation
The initiation of a T-cell dependent immune response to a peptide therapeutic begins with the uptake of the peptide by an antigen-presenting cell (APC), such as a dendritic cell. The peptide is then processed and loaded onto an MHC class II molecule, which is subsequently presented on the cell surface. A CD4+ T-helper cell with a T-cell receptor (TCR) that recognizes this specific peptide-MHC complex will then become activated, leading to proliferation and cytokine secretion.[22][23][24][25]
Caption: MHC Class II antigen presentation and subsequent CD4+ T-cell activation.
Experimental Workflow for Immunogenicity Assessment
A typical workflow for assessing the immunogenicity of a modified peptide therapeutic integrates both in silico and in vitro methods. This multi-tiered approach allows for efficient screening and detailed characterization of potential immunogenic risk.[3][4]
Caption: Integrated workflow for assessing peptide therapeutic immunogenicity.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results in immunogenicity testing. Below are methodologies for two key in vitro assays.
Protocol 1: CFSE-Based T-Cell Proliferation Assay
This protocol outlines the steps for measuring peptide-specific T-cell proliferation using CFSE dye and flow cytometry.[1][10][12][13][19]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Modified therapeutic peptide
-
CellTrace™ CFSE Cell Proliferation Kit
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque™ PLUS for PBMC isolation
-
Positive control (e.g., Phytohemagglutinin (PHA)) and negative control (vehicle)
-
Flow cytometer
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.[1]
-
CFSE Labeling:
-
Wash isolated PBMCs with PBS and resuspend the cell pellet at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS containing 0.1% BSA.
-
Add CFSE stock solution to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.[10]
-
Stop the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Incubate for 5 minutes on ice, then wash the cells three times with complete medium to remove any unbound dye.[19]
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete medium at a concentration of 1-2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of the modified peptide at various concentrations (e.g., 1, 5, 10 µg/mL). Include positive (PHA) and negative (vehicle) controls.
-
Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and then on CD4+ or CD8+ T-cells. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity.
-
Protocol 2: IFN-γ ELISpot Assay
This protocol details the measurement of IFN-γ secreting T-cells in response to peptide stimulation.[6][17][26][27]
Materials:
-
96-well PVDF membrane ELISpot plates
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate)
-
PBMCs from healthy donors
-
Modified therapeutic peptide
-
Complete RPMI-1640 medium
-
PBS and PBS-Tween20 (0.05%)
-
Substrate solution (e.g., BCIP/NBT)
-
ELISpot reader
Methodology:
-
Plate Coating (Day 1):
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.
-
Coat the wells with 100 µL of anti-IFN-γ capture antibody diluted in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.[27]
-
-
Cell Stimulation (Day 2):
-
Wash the plate four times with sterile PBS to remove the capture antibody.
-
Block the membrane by adding 200 µL of complete RPMI medium to each well and incubate for at least 2 hours at 37°C.[6]
-
Prepare PBMCs at a concentration of 2-3 x 10^6 cells/mL in complete medium.
-
Remove the blocking medium from the plate.
-
Add 100 µL of the modified peptide at various concentrations to the appropriate wells.
-
Add 100 µL of the PBMC suspension to each well (200,000 - 300,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[27]
-
-
Detection and Development (Day 3):
-
Discard the cells and wash the plate six times with PBS-Tween20.[6]
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.[27]
-
Wash the plate six times with PBS-Tween20.
-
Add 100 µL of streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.[17]
-
Wash the plate again as in step 3.
-
Add 100 µL of the substrate solution and monitor for the development of spots (5-30 minutes).[17]
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
References
- 1. agilent.com [agilent.com]
- 2. In-silico Designing of Immunogenic Construct Based on Peptide Epitopes Using Immuno-informatics Tools Against Tuberculosis - Iranian Journal of Medical Microbiology [ijmm.ir]
- 3. researchgate.net [researchgate.net]
- 4. epivax.com [epivax.com]
- 5. fda.gov [fda.gov]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [clinpractice.ru]
- 8. A comprehensive review and performance evaluation of bioinformatics tools for HLA class I peptide-binding prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. mucosalimmunology.ch [mucosalimmunology.ch]
- 11. Proceedings of the 15th European immunogenicity platform open symposium on immunogenicity of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. T and B cell epitope analysis for the immunogenicity evaluation and mitigation of antibody-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. viraxbiolabs.com [viraxbiolabs.com]
- 19. bu.edu [bu.edu]
- 20. Frontiers | Comparison of Rapid Cytokine Immunoassays for Functional Immune Phenotyping [frontiersin.org]
- 21. Frontiers | A Multitarget Therapeutic Peptide Derived From Cytokine Receptors Based on in Silico Analysis Alleviates Cytokine-Stimulated Inflammation [frontiersin.org]
- 22. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. T helper cell - Wikipedia [en.wikipedia.org]
- 25. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. mstechno.co.jp [mstechno.co.jp]
A Comparative Analysis of Small Molecule and Peptide-Based CCR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 5 (CCR5) has emerged as a critical therapeutic target, primarily due to its role as a co-receptor for the entry of R5-tropic HIV-1 into host cells. Consequently, the development of CCR5 inhibitors has been a major focus of antiretroviral drug discovery. These inhibitors fall into two principal categories: small molecules and peptide-based compounds. This guide provides a detailed comparative study of these two classes of inhibitors, presenting their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Introduction to CCR5 and its Inhibition
CCR5 is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including T cells and macrophages.[1] Its natural ligands are chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] In the context of HIV-1 infection, the viral envelope glycoprotein (B1211001) gp120 binds to the host cell's CD4 receptor, triggering a conformational change that allows it to then bind to CCR5. This second interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry.[3][4]
CCR5 inhibitors block this process, effectively preventing the virus from infecting host cells. Small molecule inhibitors and peptide-based inhibitors achieve this through distinct mechanisms of action.
Small Molecule CCR5 Inhibitors
Small molecule inhibitors are allosteric modulators that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5][6] This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 protein, thereby blocking viral entry.[3][7] This class of inhibitors is characterized by oral bioavailability and has seen clinical success with the approval of Maraviroc.
Examples of Small Molecule Inhibitors
-
Maraviroc (Selzentry®/Celsentri®): The first and only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection.[8] It is a selective and slowly reversible antagonist.[3]
-
Vicriviroc: A potent CCR5 antagonist that showed promise in clinical trials but its development was discontinued.[6][7]
-
Aplaviroc (B1665140): Another CCR5 inhibitor whose development was halted due to concerns about liver toxicity.[9][10]
Mechanism of Action: Allosteric Inhibition
The diagram below illustrates the allosteric inhibition of CCR5 by a small molecule inhibitor.
References
- 1. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. benchchem.com [benchchem.com]
- 6. Vicriviroc - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aplaviroc - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling [3,5 Diiodo-Tyr7] Peptide T
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling synthetic peptides such as [3,5 Diiodo-Tyr7] Peptide T. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure a secure laboratory environment. While specific toxicological properties of this peptide have not been thoroughly investigated, it should be handled with care, following standard laboratory procedures for hazardous chemicals.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and liquid splashes.[2][3][4] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[3][4] Double gloving is recommended for added protection, especially when handling concentrated solutions.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[1][3][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[2][3][4] The use of a suitable respirator is also advised when working in poorly ventilated areas.[3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[5]
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[3][4]
Handling Lyophilized Powder:
-
Weigh the lyophilized powder in a controlled environment, such as a chemical fume hood, to minimize inhalation of dust particles.[6]
-
Handle the powder quickly to reduce exposure to air and moisture.[4]
-
After weighing, tightly reseal the container and store it under the recommended conditions.[4]
Reconstitution and Handling of Solutions:
-
Consult the product's Certificate of Analysis for specific solubility information.[7] A general guideline is to first attempt to dissolve the peptide in sterile, distilled water.[7]
-
If the peptide is difficult to dissolve, sonication may help. For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary, followed by dilution with an aqueous buffer.[5]
-
Solutions should be prepared in a fume hood.
-
Once in solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Store aliquots at -20°C or colder.[5]
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[2][4]
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Contaminated Materials | All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3] |
| Liquid Waste | Unused or contaminated solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not discharge peptide solutions into the environment.[4] |
| Solid Waste | In case of a spill of the lyophilized powder, carefully sweep it up to avoid creating dust, place it in a sealed bag, and dispose of it as hazardous waste.[2][4] The spill area should then be thoroughly cleaned.[1] |
| Iodine-Specific Considerations | Due to the diiodo-tyrosine component, it is crucial not to dispose of this waste with materials destined for pathological incineration, as this can release iodine vapor into the environment.[8] Do not mix with bleach, as this can create toxic fumes.[8] Collect all waste containing this peptide for disposal through a certified hazardous waste program.[8][9] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. peptide.co.jp [peptide.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. case.edu [case.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
